molecular formula C6H12 B1348261 cis-2-Hexene CAS No. 7688-21-3

cis-2-Hexene

Katalognummer: B1348261
CAS-Nummer: 7688-21-3
Molekulargewicht: 84.16 g/mol
InChI-Schlüssel: RYPKRALMXUUNKS-HYXAFXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-Hexene is one of the isomeric forms of hexene. It is obtained from 2-hexyne, via semihydrogenation in the presence of Pd78(phen) [phen = 1,10-Phenanthroline] on titanium dioxide in n-octane. cis-2-Hexene is formed as one of the primary product from the dimerization of propylene in the presence of a nickel oxide-silica-alumina catalyst. It undergoes isomerization/hydrosilylation reaction with phenyl silane in the presence of cobalt catalyst to afford 1-hexylphenylsilane.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-hex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPKRALMXUUNKS-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015840
Record name (2Z)-2-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name cis-2-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

150.0 [mmHg]
Record name cis-2-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7688-21-3
Record name cis-2-Hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7688-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Hexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXENE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI6O1H5J7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-Technical-Guide-to-cis-2-Hexene-Synthesis-via-the-Wittig-Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds.[1][2][3][4][5] This guide offers an in-depth technical overview of the synthesis of cis-2-hexene through the Wittig reaction, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying mechanism that dictates stereoselectivity, provide detailed experimental protocols, and present quantitative data on the influence of various reaction parameters. This document aims to serve as a comprehensive resource for the controlled and efficient synthesis of cis-alkenes.

Introduction

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[5][6][7][8] A key advantage of this reaction is its ability to form the double bond at a specific location without the ambiguity often associated with elimination reactions.[4] The stereochemical outcome of the reaction, yielding either the cis (Z) or trans (E) isomer, is highly dependent on the nature of the ylide and the reaction conditions.[6][9][10] For the synthesis of this compound, an unstabilized ylide is required, which preferentially leads to the Z-alkene.[3][6][7]

Reaction Mechanism and Stereoselectivity

The stereoselectivity of the Wittig reaction is a subject of extensive study. The modern consensus for reactions under salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[3][6][11] The formation of this four-membered ring is the stereochemistry-determining step.

  • Ylide Formation : The process begins with the deprotonation of a phosphonium salt, in this case, ethyltriphenylphosphonium bromide, by a strong base to form the phosphorus ylide.[1][7][8][12]

  • Cycloaddition : The unstabilized ylide reacts with the aldehyde (butanal) via a concerted, asynchronous [2+2] cycloaddition.[3][11] Steric interactions in the transition state favor the formation of the cis-oxaphosphetane.

  • Decomposition : The oxaphosphetane intermediate rapidly decomposes in a syn-elimination process to yield the this compound and the thermodynamically stable triphenylphosphine oxide.[10][11] The formation of the strong P=O bond is the primary driving force for the reaction.[3][10]

Under lithium-salt-free conditions, the reaction is under kinetic control, and the ratio of alkene isomers reflects the formation ratio of the diastereomeric oxaphosphetanes.[6][11] The presence of lithium salts can lead to equilibration of intermediates, potentially reducing the cis-selectivity.[6][7][11]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation P_Salt Ethyltriphenylphosphonium Salt Ylide Ethylidene- triphenylphosphorane (Ylide) P_Salt->Ylide Deprotonation Ylide_ref Base Strong Base (e.g., n-BuLi) Aldehyde Butanal Oxaphosphetane cis-Oxaphosphetane (Intermediate) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Products This compound + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

Caption: Mechanism of cis-alkene synthesis via the Wittig reaction.

Factors Influencing cis-Selectivity

Several factors can be manipulated to maximize the yield of the desired cis-alkene. Unstabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, are crucial for high Z-selectivity.[3][6][7]

ParameterCondition for High cis (Z) SelectivityRationale
Ylide Type Unstabilized (e.g., R = alkyl)The reaction is kinetically controlled, and the transition state leading to the cis-oxaphosphetane is sterically favored.[6][9][10]
Solvent Aprotic, non-polar (e.g., THF, Diethyl Ether)Minimizes the solvation and stabilization of charged intermediates, preserving kinetic control.[6]
Base/Additives Salt-free conditions (e.g., NaHMDS, KHMDS)Lithium salts can catalyze the equilibration of the oxaphosphetane intermediate, reducing cis-selectivity.[6][7][11]
Temperature Low temperature (e.g., -78 °C to 0 °C)Favors kinetic control and minimizes potential side reactions or intermediate equilibration.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from butanal and ethyltriphenylphosphonium bromide. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

4.1. Materials and Reagents

  • Ethyltriphenylphosphonium bromide (Phosphonium Salt)

  • n-Butyllithium (n-BuLi) in hexanes (Strong Base)

  • Butanal (Aldehyde)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) (Quenching agent)

  • Diethyl ether (Extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

4.2. Procedure

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under nitrogen, add ethyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

    • The crude product will contain this compound and triphenylphosphine oxide. Purification can be achieved by fractional distillation to separate the low-boiling alkene from the non-volatile phosphine oxide.

Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Nitrogen Atmosphere start->setup add_salt Add Ethyltriphenylphosphonium Bromide and Anhydrous THF setup->add_salt cool_1 Cool to -78 °C add_salt->cool_1 add_base Add n-Butyllithium Dropwise (Ylide Formation) cool_1->add_base stir_ylide Stir at 0 °C for 1 hour add_base->stir_ylide cool_2 Cool to -78 °C stir_ylide->cool_2 add_aldehyde Add Butanal Solution Dropwise cool_2->add_aldehyde react Warm to Room Temperature and Stir Overnight add_aldehyde->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) and Filter extract->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purify by Fractional Distillation evaporate->purify end End (this compound) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Wittig reaction is an exceptionally effective method for the stereoselective synthesis of this compound. By employing an unstabilized ylide under salt-free, aprotic, and low-temperature conditions, the reaction can be directed to favor the kinetic cis-product with high fidelity. The provided protocol offers a robust starting point for researchers, and the principles outlined can be adapted for the synthesis of other cis-alkenes, which are valuable intermediates in pharmaceutical and materials science research. Careful control of reaction parameters and meticulous purification are key to obtaining the desired product in high yield and isomeric purity.

References

Stereoselective Synthesis of (Z)-hex-2-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the stereoselective synthesis of (Z)-hex-2-ene, a valuable alkene in various chemical syntheses. The focus is on providing detailed experimental protocols and comparative quantitative data for the most effective and widely used methods.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with the geometry of the double bond playing a crucial role in the biological activity and physical properties of molecules. (Z)-alkenes, in particular, are important structural motifs in many natural products and pharmaceutical agents. This guide details three primary methods for the synthesis of (Z)-hex-2-ene: the partial hydrogenation of hex-2-yne using Lindlar's catalyst, the partial hydrogenation of hex-2-yne using P-2 Nickel catalyst, and the Wittig reaction. Each method is presented with a detailed experimental protocol, a summary of expected quantitative outcomes, and a discussion of the underlying chemical principles.

Partial Hydrogenation of Hex-2-yne

The partial hydrogenation of alkynes is a classical and effective method for the synthesis of (Z)-alkenes. The key to this transformation is the use of a "poisoned" catalyst that is active enough to reduce the alkyne to an alkene but sufficiently deactivated to prevent over-reduction to the corresponding alkane. The reaction proceeds via the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the (Z)-isomer.

Lindlar's Catalyst Reduction

Lindlar's catalyst, composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a widely used heterogeneous catalyst for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes.[1] The lead and quinoline act as catalyst poisons, moderating the activity of the palladium and preventing over-reduction.[1]

  • Apparatus: A two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet for hydrogen (e.g., connected to a hydrogen balloon), and a septum.

  • Reagents:

    • Hex-2-yne

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

    • Quinoline

    • Methanol (or another suitable solvent like hexane or ethyl acetate)

    • Hydrogen gas

  • Procedure:

    • To the round-bottom flask, add hex-2-yne (1.0 eq).

    • Dissolve the alkyne in methanol (approx. 0.1 M solution).

    • Add Lindlar's catalyst (0.05 to 0.1 eq by weight relative to the alkyne).

    • Add a small amount of quinoline (typically 1-2 drops per gram of catalyst) to further moderate the catalyst activity.

    • Seal the flask with the septum and purge the system with hydrogen gas for 5-10 minutes.

    • Maintain a positive pressure of hydrogen gas using a balloon and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

    • Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.

    • Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-hex-2-ene.

    • Purify the product by fractional distillation to obtain pure (Z)-hex-2-ene.

P-2 Nickel Catalyst Reduction

P-2 Nickel, a nickel boride catalyst, is another effective reagent for the semi-hydrogenation of alkynes to (Z)-alkenes. It is often prepared in situ from nickel(II) acetate and sodium borohydride. The addition of ethylenediamine can enhance its stereoselectivity.

  • Apparatus: A two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet for hydrogen.

  • Reagents:

    • Nickel(II) acetate tetrahydrate

    • Sodium borohydride

    • Ethanol

    • Ethylenediamine (optional)

    • Hex-2-yne

    • Hydrogen gas

  • Procedure:

    • Catalyst Preparation:

      • In the round-bottom flask, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.

      • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in ethanol.

      • While stirring the nickel acetate solution vigorously under a hydrogen atmosphere, add the sodium borohydride solution dropwise from the dropping funnel. A black precipitate of P-2 Nickel catalyst will form.

      • (Optional) After catalyst formation, add ethylenediamine (1.0-2.0 eq relative to nickel) to the suspension.

    • Hydrogenation:

      • To the freshly prepared catalyst suspension, add a solution of hex-2-yne (1.0 eq relative to the desired scale) in ethanol.

      • Maintain a positive pressure of hydrogen gas (e.g., with a balloon) and stir the mixture vigorously at room temperature.

      • Monitor the reaction by GC.

      • Once the reaction is complete, carefully vent the hydrogen.

      • Filter the mixture through Celite® to remove the catalyst.

      • Remove the ethanol under reduced pressure.

      • Extract the residue with a non-polar solvent like pentane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

      • After filtration, purify the product by fractional distillation.

Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. To synthesize (Z)-hex-2-ene, the reaction would involve butanal and the ylide derived from ethyltriphenylphosphonium bromide.[2][3]

  • Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stir bar, a septum, and a nitrogen inlet.

  • Reagents:

    • Ethyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)

    • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    • Butanal

    • Pentane

    • Deionized water

  • Procedure:

    • Ylide Formation:

      • To the reaction flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).[4]

      • Add anhydrous THF (or DMSO).

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add the strong base (e.g., n-butyllithium, 1.05 eq) dropwise. A color change (typically to orange or red) indicates the formation of the ylide.

      • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Wittig Reaction:

      • Cool the ylide solution back to 0 °C.

      • Slowly add butanal (1.0 eq) dropwise.

      • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates the consumption of butanal.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of water.

      • Extract the mixture with pentane.

      • Wash the combined organic layers with water and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure (due to the volatility of hexene).

      • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by fractional distillation to isolate (Z)-hex-2-ene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described methods. It is important to note that specific yields and stereoselectivities for the synthesis of (Z)-hex-2-ene may vary and optimization may be required.

MethodStarting MaterialKey ReagentsTypical Yield (%)Typical Z:E RatioReference
Lindlar Catalyst Reduction Hex-2-ynePd/CaCO₃, Pb(OAc)₂, Quinoline, H₂85-95%>95:5General knowledge[1]
P-2 Nickel Reduction Hex-2-yneNi(OAc)₂, NaBH₄, H₂80-90%>98:2General knowledge[5]
Wittig Reaction Butanal & Ethyltriphenylphosphonium Bromiden-BuLi or KOtBu60-80%>90:10General knowledge[2][3]

Experimental and Logical Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described in this guide.

lindlar_reduction alkyne Hex-2-yne product (Z)-Hex-2-ene alkyne->product Hydrogenation catalyst Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) catalyst->product hydrogen H2 (gas) hydrogen->product

Figure 1: Lindlar Catalyst Reduction of Hex-2-yne.

p2_nickel_workflow cluster_catalyst_prep P-2 Nickel Catalyst Preparation (in situ) cluster_hydrogenation Hydrogenation NiOAc Ni(OAc)2 P2_Ni P-2 Nickel Catalyst NiOAc->P2_Ni NaBH4 NaBH4 NaBH4->P2_Ni Hexyne Hex-2-yne P2_Ni->Hexyne added to reaction Z_Hexene (Z)-Hex-2-ene Hexyne->Z_Hexene H2 H2 H2->Z_Hexene

Figure 2: Workflow for P-2 Nickel Catalyzed Hydrogenation.

wittig_reaction ylide_formation Ethyltriphenylphosphonium Bromide + Strong Base Ethylidene-triphenylphosphorane (Ylide) wittig Wittig Reaction ylide_formation->wittig carbonyl Butanal carbonyl->wittig product (Z)-Hex-2-ene + Triphenylphosphine Oxide wittig->product

Figure 3: Wittig Reaction Pathway for (Z)-Hex-2-ene Synthesis.

Purification and Characterization

The primary methods for the purification of the volatile (Z)-hex-2-ene are fractional distillation and preparative gas chromatography.[6][7]

  • Fractional Distillation: This technique is effective for separating (Z)-hex-2-ene from less volatile impurities such as triphenylphosphine oxide (from the Wittig reaction) or residual solvent.[8] Careful control of the distillation temperature is necessary to separate it from the (E)-isomer, although their boiling points are very close.

  • Characterization: The identity and purity of the synthesized (Z)-hex-2-ene should be confirmed by spectroscopic methods.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample and the Z:E ratio by separating the isomers. The mass spectrum will show the molecular ion peak and characteristic fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. The coupling constants between the vinylic protons in the ¹H NMR spectrum are diagnostic for the (Z)-geometry (typically smaller J-coupling than for the (E)-isomer).

Conclusion

The stereoselective synthesis of (Z)-hex-2-ene can be reliably achieved through several established methods. The partial hydrogenation of hex-2-yne using Lindlar's catalyst or P-2 Nickel offers high stereoselectivity and good yields. The Wittig reaction provides an alternative route that builds the carbon skeleton and sets the double bond geometry simultaneously. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity and stereoselectivity. The provided protocols serve as a detailed guide for the synthesis, purification, and characterization of (Z)-hex-2-ene for research and development applications.

References

An In-depth Technical Guide to the Physical Properties and Spectral Data of cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and spectral data of cis-2-Hexene. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the cited analytical techniques.

Core Physical Properties

This compound, an alkene with the molecular formula C₆H₁₂, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The key physical properties are summarized in the table below.

PropertyValueUnits
Molecular Weight84.16 g/mol [2]
Boiling Point68-70°C
Melting Point-141.15°C[3]
Density0.669 (at 25 °C)g/mL
Refractive Index1.396 (at 20 °C)

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. The following sections detail its characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Chemical Shift (δ)MultiplicityAssignment
~5.4 ppmmOlefinic Protons (CH =CH )
~2.0 ppmmAllylic Protons (-CH ₂-CH=)
~1.6 ppmdMethyl Protons (-CH=CH-CH ₃)
~1.4 ppmsextetMethylene Protons (-CH ₂-CH₃)
~0.9 ppmtTerminal Methyl Protons (-CH₂-CH ₃)

¹³C NMR Spectral Data

Chemical Shift (δ)Assignment
~125 ppmOlefinic Carbons (-C H=C H-)
~27 ppmAllylic Carbon (-C H₂-CH=)
~23 ppmMethylene Carbon (-C H₂-CH₃)
~14 ppmMethyl Carbon (-CH=CH-C H₃)
~12 ppmTerminal Methyl Carbon (-CH₂-C H₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3015Medium=C-H stretch
~2960-2850StrongC-H stretch (alkane)
~1655MediumC=C stretch (cis)
~1460MediumC-H bend
~700Strong=C-H bend (cis)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure.

m/zRelative IntensityAssignment
84Moderate[M]⁺ (Molecular Ion)
69Moderate[M-CH₃]⁺
55Strong[M-C₂H₅]⁺
41High[C₃H₅]⁺ (Allyl Cation)

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical and spectral properties of this compound.

Determination of Physical Properties

A standardized workflow is employed for the determination of the physical properties of a liquid sample like this compound.

G Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Measurement cluster_refractive_index Refractive Index Measurement bp1 Sample placed in distillation flask bp2 Heat applied gently bp1->bp2 bp3 Record temperature of vapor at distillation head bp2->bp3 d1 Weigh a clean, dry pycnometer d2 Fill with sample and reweigh d1->d2 d3 Calculate density (mass/volume) d2->d3 ri1 Calibrate refractometer ri2 Apply a drop of sample to the prism ri1->ri2 ri3 Read the refractive index ri2->ri3

Workflow for Physical Property Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

  • Data Acquisition: The appropriate NMR experiment (¹H or ¹³C) is selected, and the data is acquired.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

G NMR Spectroscopy Workflow cluster_nmr NMR Analysis nmr1 Sample Preparation (in deuterated solvent) nmr2 Instrument Setup (Locking) nmr1->nmr2 nmr3 Shimming nmr2->nmr3 nmr4 Data Acquisition nmr3->nmr4 nmr5 Data Processing (FT, Phasing) nmr4->nmr5

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

The procedure for obtaining an IR spectrum of a liquid sample is as follows:

  • Background Spectrum: A background spectrum of the empty sample holder (e.g., salt plates) is recorded.

  • Sample Application: A thin film of this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Sample Spectrum: The IR spectrum of the sample is recorded.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

G IR Spectroscopy Workflow cluster_ir IR Analysis ir1 Record Background Spectrum ir2 Prepare Sample (thin film) ir1->ir2 ir3 Record Sample Spectrum ir2->ir3 ir4 Background Subtraction ir3->ir4

IR Spectroscopy Workflow
Mass Spectrometry (MS)

The general workflow for obtaining a mass spectrum of a volatile liquid like this compound is described below.

  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are ionized, typically by electron impact (EI), to form a molecular ion.

  • Fragmentation: The high-energy molecular ion fragments into smaller, charged species.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G Mass Spectrometry Workflow cluster_ms Mass Spectrometry Analysis ms1 Sample Introduction and Vaporization ms2 Ionization (e.g., Electron Impact) ms1->ms2 ms3 Fragmentation ms2->ms3 ms4 Mass Analysis (m/z separation) ms3->ms4 ms5 Detection and Spectrum Generation ms4->ms5

Mass Spectrometry Workflow

References

An In-depth NMR Analysis of cis-2-Hexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of cis-2-Hexene. Detailed tables of predicted chemical shifts and coupling constants are presented, alongside standardized experimental protocols for data acquisition. Furthermore, this document employs visualizations using Graphviz to illustrate the molecular structure's magnetic environments and a typical experimental workflow, offering a complete reference for scientists and researchers.

Introduction to the NMR Spectroscopy of Alkenes

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For alkenes like this compound, ¹H NMR is particularly powerful for determining stereochemistry. The magnitude of the vicinal coupling constant (³J) between protons on a double bond is characteristically smaller for cis isomers (typically 6-14 Hz) compared to their trans counterparts (11-18 Hz)[1]. ¹³C NMR provides complementary information on the unique carbon environments, with alkene carbons appearing in a distinct downfield region (approximately 100-150 ppm)[2]. The steric strain in cis isomers can also influence the chemical shifts of nearby allylic carbons, a phenomenon known as the γ-gauche effect, often causing them to be more shielded (upfield shift) compared to the trans isomer.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is characterized by six distinct proton environments. The olefinic protons (H-2 and H-3) are the most deshielded due to the anisotropy of the double bond. The assignments, predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Structure of this compound with numbered carbons for NMR assignment.

Figure 1: Structure of this compound with IUPAC numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (3H)~ 0.96Triplet (t)J1,2 ≈ 7.5 Hz
H-2 (1H)~ 5.45Multiplet (m)J2,3 ≈ 10.8 Hz (cis), J2,1 ≈ 7.5 Hz
H-3 (1H)~ 5.35Multiplet (m)J3,2 ≈ 10.8 Hz (cis), J3,4 ≈ 7.5 Hz
H-4 (2H)~ 2.05Multiplet (m)-
H-5 (2H)~ 1.39SextetJ5,4 ≈ 7.4 Hz, J5,6 ≈ 7.4 Hz
H-6 (3H)~ 0.90Triplet (t)J6,5 ≈ 7.4 Hz

Note: Chemical shifts are relative to TMS (0 ppm) and are typically recorded in CDCl₃. Multiplicities are abbreviated as t (triplet), m (multiplet).

Predicted ¹³C NMR Spectral Data for this compound

Due to the lack of symmetry, all six carbon atoms in this compound are chemically non-equivalent and will produce six distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The olefinic carbons (C-2 and C-3) are significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1~ 14.1
C-2~ 124.5
C-3~ 130.8
C-4~ 20.6
C-5~ 34.8
C-6~ 13.7

Note: Chemical shifts are relative to TMS (0 ppm) and are typically recorded in CDCl₃.

Experimental Protocols for NMR Analysis

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as this compound.

Sample Preparation
  • Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[3]

  • Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for non-polar compounds like this compound. The residual proton signal of the solvent can be used for chemical shift calibration.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, the sample solution must be free of particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[4]

  • Final Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the protons in each environment.

Visualized Data Relationships

Molecular Environments of this compound

The following diagram illustrates the distinct chemical environments of the carbon and hydrogen atoms in the this compound molecule, which give rise to the predicted NMR signals.

G cluster_mol This compound Structure cluster_nmr Unique NMR Signals C6 C6 (H₃) C5 C5 (H₂) C6->C5 H6_sig H-6 Signal C6->H6_sig C6_sig C-6 Signal C6->C6_sig C4 C4 (H₂) C5->C4 H5_sig H-5 Signal C5->H5_sig C5_sig C-5 Signal C5->C5_sig C3 C3 (H) C4->C3 H4_sig H-4 Signal C4->H4_sig C4_sig C-4 Signal C4->C4_sig C2 C2 (H) C3->C2 = H3_sig H-3 Signal C3->H3_sig C3_sig C-3 Signal C3->C3_sig C1 C1 (H₃) C2->C1 H2_sig H-2 Signal C2->H2_sig C2_sig C-2 Signal C2->C2_sig H1_sig H-1 Signal C1->H1_sig C1_sig C-1 Signal C1->C1_sig

Figure 2: Relationship between atomic positions and their unique NMR signals.
Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is a critical component of reproducible scientific investigation. The diagram below outlines this standard workflow.

G prep Sample Preparation (Dissolution & Filtration) tube Transfer to NMR Tube prep->tube spec Place in Spectrometer tube->spec setup Locking & Shimming spec->setup acquire Data Acquisition (¹H or ¹³C Experiment) setup->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Referencing, Integration, Assignment) process->analyze report Final Report analyze->report

Figure 3: Standard experimental workflow for NMR spectroscopy.

Conclusion

This guide has provided a detailed technical overview of the ¹H and ¹³C NMR analysis of this compound. By summarizing the predicted spectral data in a clear tabular format and outlining a robust experimental protocol, this document serves as a valuable resource for researchers in organic chemistry and drug development. The included visualizations of molecular signal relationships and experimental workflow further enhance the understanding and practical application of this powerful analytical technique.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR and Mass Spectrometry of cis-2-Hexene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) analysis of this compound. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are related to the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Experimental Protocol for FTIR Analysis

This protocol outlines the procedure for obtaining an FTIR spectrum of a neat liquid sample like this compound using a sealed liquid cell.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF2)

  • Syringes for sample injection and cell flushing

  • Appropriate volatile solvent for cleaning (e.g., chloroform or dichloromethane)

  • Nitrogen gas for drying

Procedure:

  • Spectrometer Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Acquire a background spectrum of the empty, clean, and dry sealed liquid cell. This will be subtracted from the sample spectrum to negate any absorbance from the cell windows or residual solvent.

  • Sample Loading:

    • Use a syringe to carefully inject the this compound sample into the liquid cell's filling port.[1][2]

    • Fill the cell completely, ensuring no air bubbles are trapped inside, as they can cause spectral artifacts.[2]

    • Seal the cell ports to prevent the volatile sample from evaporating during analysis.

  • Sample Spectrum Acquisition:

    • Place the filled liquid cell into the sample holder within the spectrometer's sample compartment.

    • Acquire the FTIR spectrum of the sample. Typical scan settings for a liquid sample are a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans over a wavenumber range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, flush the liquid cell with an appropriate volatile solvent to remove the sample.[1]

    • Dry the cell by passing a gentle stream of nitrogen gas through it.

    • Store the cell in a desiccator to protect the hygroscopic window materials.

FTIR Data for this compound

The following table summarizes the characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3000 - 3100Medium=C-H Stretch (alkene)
2850 - 2960StrongC-H Stretch (sp³)
~1650 - 1660MediumC=C Stretch (cis-disubstituted alkene)[3]
675 - 725StrongC-H Bend (out-of-plane wag) for cis-alkene[3]

Note: The exact peak positions and intensities can vary slightly based on the specific instrument and sampling technique used.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile organic compounds like this compound.[4] This protocol outlines a general procedure for such an analysis.

Materials:

  • This compound sample

  • Volatile solvent for dilution (e.g., hexane or dichloromethane)

  • GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like TG-624SilMS)[5]

  • Helium carrier gas

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration should be in the ppm range (mg/mL).[1]

  • GC-MS System Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.[5]

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).

    • Set the helium carrier gas flow rate.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using an autosampler for reproducibility.

  • Separation: The volatile sample is carried through the GC column by the helium gas. The separation of components is based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Fragmentation: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron ionization (EI), which causes the molecule to fragment into a pattern of characteristic ions.

  • Detection: The fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of each fragment ion. The molecular ion peak will correspond to the molecular weight of this compound (84.16 g/mol ).[6] The fragmentation pattern is then used to confirm the structure of the compound.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most abundant fragment ions are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
84~25[C₆H₁₂]⁺ (Molecular Ion)
69~60[C₅H₉]⁺
55100[C₄H₇]⁺ (Base Peak)
42~85[C₃H₆]⁺
41~90[C₃H₅]⁺

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions. Data is compiled from publicly available spectral databases.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound using FTIR and GC-MS.

experimental_workflow cluster_ftir FTIR Analysis cluster_gcms GC-MS Analysis ftir_prep Sample Preparation (Neat Liquid) ftir_bg Background Scan (Empty Cell) ftir_prep->ftir_bg ftir_sample Sample Scan (Filled Cell) ftir_bg->ftir_sample ftir_process Data Processing (Background Subtraction) ftir_sample->ftir_process ftir_spectrum FTIR Spectrum ftir_process->ftir_spectrum gcms_prep Sample Preparation (Dilution in Solvent) gcms_inject GC Injection gcms_prep->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_ion Ionization & Fragmentation (EI) gcms_sep->gcms_ion gcms_detect Mass Detection gcms_ion->gcms_detect gcms_spectrum Mass Spectrum gcms_detect->gcms_spectrum sample This compound Sample sample->ftir_prep FTIR Path sample->gcms_prep GC-MS Path

Caption: Experimental workflow for FTIR and GC-MS analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation_pathway parent This compound [C₆H₁₂] molecular_ion Molecular Ion [C₆H₁₂]⁺˙ m/z = 84 parent->molecular_ion Electron Ionization fragment_69 [C₅H₉]⁺ m/z = 69 molecular_ion->fragment_69 - •CH₃ fragment_55 [C₄H₇]⁺ m/z = 55 (Base Peak) molecular_ion->fragment_55 - •C₂H₅ fragment_42 [C₃H₆]⁺ m/z = 42 molecular_ion->fragment_42 Rearrangement fragment_41 [C₃H₅]⁺ m/z = 41 molecular_ion->fragment_41 Rearrangement loss_ch3 - •CH₃ loss_c2h5 - •C₂H₅ rearrangement Rearrangement & Cleavage

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Thermodynamic Stability of cis-2-Hexene vs. trans-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spatial arrangement of atoms, or stereoisomerism, is a cornerstone of molecular behavior, profoundly influencing a compound's physical and chemical properties. In alkenes, cis-trans (geometric) isomerism presents a clear case of how structure dictates stability. This technical guide provides a detailed analysis of the thermodynamic stability of cis-2-hexene versus trans-2-hexene. Through an examination of thermochemical data and experimental protocols, this document confirms that trans-2-hexene is the more thermodynamically stable isomer. This stability difference, primarily quantified by comparing heats of hydrogenation, is a direct consequence of steric hindrance. Understanding these fundamental principles is critical for professionals in drug development and chemical synthesis, where reaction outcomes and product ratios are often governed by the relative stability of intermediates and transition states.

The Foundational Principle: Steric Hindrance

The core principle governing the relative stability of alkene isomers is steric hindrance.[1][2] In cis isomers, the principal substituent groups attached to the double-bonded carbons are located on the same side of the double bond. This proximity forces their electron clouds into close contact, creating van der Waals repulsion and inducing steric strain.[2] This strain raises the molecule's overall potential energy, rendering it less stable.

Conversely, in trans isomers, the substituent groups are positioned on opposite sides of the double bond.[1] This arrangement maximizes the distance between them, minimizing repulsive forces and resulting in a lower-energy, more stable molecular conformation.[1][3] For 2-hexene, the cis isomer forces the methyl and n-propyl groups into proximity, whereas the trans isomer allows them to exist far apart, leading to its enhanced stability.

G Figure 2: Energy Profile of 2-Hexene Hydrogenation y_axis_top Potential Energy y_axis_bottom y_axis_top->y_axis_bottom cis This compound + H₂ trans trans-2-Hexene + H₂ hexane n-Hexane cis->hexane ΔH° = -28.4 kcal/mol trans->hexane ΔH° = -27.4 kcal/mol G Figure 3: Experimental Workflow for Calorimetry cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate Calorimeter (Determine Ccal) p2 Weigh Alkene Sample p1->p2 p3 Add Alkene, Solvent, and Catalyst to Calorimeter p2->p3 p4 Purge System with Inert Gas p3->p4 r1 Equilibrate and Record T_initial p4->r1 r2 Introduce H₂ Gas r1->r2 r3 Monitor Temperature Rise r2->r3 r4 Record T_final r3->r4 a1 Calculate ΔT = T_final - T_initial r4->a1 a2 Calculate Heat Released (q = Ccal * ΔT) a1->a2 a3 Calculate Molar Enthalpy (ΔH = -q / moles) a2->a3 a4 Compare ΔH of cis vs. trans Isomers a3->a4

References

An In-depth Technical Guide to the Solubility of cis-2-Hexene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-2-hexene in a range of common organic solvents. Due to the nature of this compound as a nonpolar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like." This document collates available qualitative data, presents it in a structured format, and provides a detailed experimental protocol for determining the miscibility of this compound with other liquid organic compounds.

Core Principles of Solubility

This compound is an alkene with the molecular formula C₆H₁₂. Its nonpolar nature, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, dictates its solubility behavior. It is readily soluble in nonpolar and weakly polar organic solvents where the intermolecular forces (primarily van der Waals forces) are similar to its own. Conversely, it is immiscible with highly polar solvents like water, as the strong hydrogen bonding between water molecules prevents the nonpolar alkene from integrating into the solvent structure.[1][2][3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently report it as being "soluble" in a range of common organic solvents. In the context of two liquids, "soluble" is generally understood to mean that the substances are miscible in all proportions, forming a single homogeneous phase. The following table summarizes the miscibility of this compound with several common organic solvents based on available data.

SolventMolecular FormulaPolaritySolubility of this compoundReference
EthanolC₂H₅OHPolarSoluble (Miscible)[1]
Diethyl Ether(C₂H₅)₂OWeakly PolarSoluble (Miscible)[1]
BenzeneC₆H₆NonpolarSoluble (Miscible)[1]
ChloroformCHCl₃Weakly PolarSoluble (Miscible)[1]
LigroinMixture of AlkanesNonpolarSoluble (Miscible)[1]
WaterH₂OVery PolarInsoluble (Immiscible)[1][2][3][4][5][6][7][8]

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following protocol provides a detailed methodology for determining the miscibility of this compound with a liquid organic solvent at a given temperature, typically 25°C. This method is based on visual observation of phase behavior.

1. Materials and Equipment:

  • This compound (high purity)

  • Test solvent (high purity)

  • A series of clean, dry glass test tubes with stoppers

  • Graduated pipettes or micropipettes for accurate volume measurement

  • Vortex mixer or mechanical shaker

  • Constant temperature bath

  • Light source for clear observation

2. Procedure:

  • Preparation of Mixtures:

    • Label a series of ten test tubes from 1 to 10.

    • Using a graduated pipette, add varying proportions of this compound and the test solvent to each test tube to achieve a total volume of 10 mL. The suggested volume ratios are provided in the table below:

Test Tube #Volume of this compound (mL)Volume of Solvent (mL)
11.09.0
22.08.0
33.07.0
44.06.0
55.05.0
66.04.0
77.03.0
88.02.0
99.01.0
109.90.1
  • Equilibration and Observation:

    • Stopper each test tube securely.

    • Place the test tubes in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 15 minutes.

    • After equilibration, vigorously mix the contents of each test tube for 1-2 minutes using a vortex mixer or by thorough manual shaking.

    • Return the test tubes to the constant temperature bath and allow them to stand undisturbed for at least 30 minutes.

    • Visually inspect each test tube against a light source.

      • Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.

      • Immiscible: The mixture will separate into two distinct liquid layers.

      • Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate.

3. Data Interpretation:

  • If all prepared mixtures result in a single, clear phase, this compound and the test solvent are considered miscible in all proportions under the experimental conditions.

  • If two distinct layers are observed in any of the test tubes, the two liquids are immiscible or partially miscible . The relative volumes of the two layers will depend on the overall composition of the mixture.

4. For Partially Miscible Liquids (If Observed):

Should partial miscibility be observed, further quantitative analysis can be performed to determine the composition of each phase. This typically involves carefully separating the two layers and analyzing the composition of each using techniques such as:

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile organic compounds. A calibration curve would first be established using known concentrations of this compound in the solvent.

  • Refractive Index Measurement: The refractive index of each separated layer can be measured and compared to a standard curve of refractive index versus composition for the binary mixture.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in a given organic solvent.

experimental_workflow start Start: Prepare Mixtures of This compound and Solvent equilibrate Equilibrate at Constant Temperature start->equilibrate mix Vigorously Mix equilibrate->mix settle Allow to Settle mix->settle observe Visually Observe Phase Behavior settle->observe miscible Result: Miscible (Single Clear Phase) observe->miscible Homogeneous? immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Phase Separation?

Caption: Experimental workflow for determining miscibility.

decision_pathway start Mix this compound and Test Solvent observation Observe Mixture start->observation single_phase Single Clear Liquid Phase observation->single_phase Yes two_phases Two Separate Liquid Layers observation->two_phases No conclusion_miscible Conclusion: Miscible single_phase->conclusion_miscible conclusion_immiscible Conclusion: Immiscible two_phases->conclusion_immiscible

Caption: Logical decision pathway for solubility determination.

References

Quantum Chemical Calculations of cis-2-Hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of cis-2-hexene. It details the computational methodologies, presents available quantitative data from theoretical studies, and outlines the logical workflows involved in such analyses. This document is intended to serve as a practical resource for professionals in computational chemistry, drug development, and related scientific fields.

Introduction to Computational Studies of this compound

This compound (C6H12) is an alkene with a double bond between the second and third carbon atoms, where the alkyl substituents are on the same side of the double bond.[1][2] Its relatively simple structure, combined with the presence of a double bond and conformational flexibility, makes it an excellent model system for various quantum chemical investigations. Computational studies can provide deep insights into its geometric structure, vibrational properties, conformational landscape, and reactivity, which are crucial for understanding its role in more complex chemical systems and reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules.[3] These methods are instrumental in predicting reaction mechanisms, understanding spectroscopic data, and exploring potential energy surfaces.

Computational Methodologies (Experimental Protocols)

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. The following protocols represent common and robust approaches for studying molecules like this compound.

Geometry Optimization

The first step in most quantum chemical studies is to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

  • Methodology : A widely used and reliable method for geometry optimization is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[4]

  • Basis Set : Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially for systems involved in interactions.[3]

  • Procedure : The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached where the net forces are close to zero.

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6]

  • Methodology : The calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.[3][7]

  • Level of Theory : It is crucial to perform frequency calculations at the same level of theory and with the same basis set as the geometry optimization.

  • Interpretation : The calculated frequencies can be compared with experimental spectroscopic data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and deficiencies in the computational method.

Conformational Analysis

This compound possesses conformational flexibility due to rotation around its single bonds. A thorough computational study involves exploring its potential energy surface (PES) to identify stable conformers and the energy barriers between them.

  • Methodology : A relaxed PES scan is a common technique. In this approach, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized.[8][9] This allows for the mapping of the energy as a function of that dihedral angle, revealing the locations of energy minima (stable conformers) and transition states.

  • Procedure : For this compound, key dihedral angles to scan would be around the C-C single bonds adjacent to the double bond. The resulting energy profile provides the relative energies of the different conformers.

Quantitative Data

While a comprehensive set of publicly available calculated data for all properties of isolated this compound is not available, the following table presents specific findings from a computational study on its reactivity.

Reaction Energetics

The following data summarizes the calculated activation energies for the epoxidation of this compound and trans-2-hexene over various active centers in a TS-1 zeolite catalyst, as determined by DFT calculations.[4]

Active Center SpeciesActivation Energy for this compound (kJ mol⁻¹)Activation Energy for trans-2-Hexene (kJ mol⁻¹)
Ti-η²(OOH)38.660.1
Ti-η²(OOH)–H₂O53.655.2
Ti-η²(OOH)–(Hβ)H₂O52.180.5
Ti-η²(OOH)–H₂O–(Hβ)H₂O64.085.8
Data sourced from a study using Density Functional Theory with the ONIOM scheme.[4]

This study highlights that this compound generally exhibits a lower activation energy barrier for epoxidation compared to its trans isomer, suggesting higher reactivity under these specific catalytic conditions.[4]

Visualizations: Workflows and Logical Relationships

Diagrams are essential for visualizing the logical flow of computational procedures and the relationships between different concepts. The following diagrams were generated using the Graphviz DOT language.

General Workflow for Quantum Chemical Calculations

G cluster_input Input Preparation cluster_calc Core Calculations cluster_analysis Analysis start Define Molecule (this compound) method Select Method (e.g., DFT/B3LYP) start->method basis Select Basis Set (e.g., 6-311++G(d,p)) method->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq pes Conformational Analysis (PES Scan) opt->pes verify Verify Minimum (No Imaginary Frequencies) freq->verify spectra Predict IR/Raman Spectra freq->spectra conformers Identify Stable Conformers & Transition States pes->conformers thermo Thermochemical Properties (Energy, Enthalpy) verify->thermo

Caption: General workflow for quantum chemical calculations on a molecule.

Logic of a Relaxed Potential Energy Surface (PES) Scan

G cluster_workflow Relaxed PES Scan Workflow start Define Scan Coordinate (e.g., Dihedral Angle) set_angle Set Dihedral to Angle θᵢ start->set_angle freeze_angle Freeze Dihedral Angle set_angle->freeze_angle opt_geom Optimize Remaining Geometry freeze_angle->opt_geom calc_energy Calculate Energy E(θᵢ) opt_geom->calc_energy loop_cond All Steps Complete? calc_energy->loop_cond next_step Increment Angle: θᵢ₊₁ = θᵢ + Δθ next_step->set_angle loop_cond->next_step No plot_pes Plot E vs. θ loop_cond->plot_pes Yes end Identify Minima (Conformers) & Maxima (Transition States) plot_pes->end

Caption: Logical flow for a relaxed potential energy surface scan.

Conclusion

Quantum chemical calculations offer a powerful and versatile framework for investigating the properties and reactivity of this compound. Through systematic application of methods like DFT for geometry optimization, vibrational frequency analysis, and conformational searching, researchers can gain detailed, atomistic-level insights. The methodologies and workflows outlined in this guide provide a robust foundation for conducting such studies, enabling the prediction of molecular properties and the elucidation of chemical behavior critical to various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-2-Hexene in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-2-hexene in various olefin metathesis reactions. Detailed protocols and data are presented to guide researchers in employing this internal olefin for the synthesis of novel molecules and polymers.

Introduction to Olefin Metathesis and the Role of Internal Olefins

Olefin metathesis is a powerful catalytic reaction that allows for the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of a wide array of molecules and polymers. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. While terminal olefins are commonly employed in these transformations, internal olefins, such as this compound, offer unique opportunities for controlling product structure and accessing complex molecular architectures. The cis-configuration of the double bond can influence the stereochemical outcome of the reaction, providing a handle for synthesizing polymers with specific thermal and mechanical properties.[1][2]

Applications of this compound in Olefin Metathesis

This compound can be utilized in several key types of olefin metathesis reactions:

  • Acyclic Diene Metathesis (ADMET) Polymerization: While ADMET typically involves the polymerization of α,ω-dienes, internal olefins can be incorporated to create polymers with internal double bonds, influencing the polymer's physical properties. The stereochemistry of the resulting polymer is often dictated by the catalyst and reaction conditions.[1][3]

  • Cross-Metathesis (CM): This reaction involves the metathesis of two different olefins. This compound can be reacted with a variety of other olefins, including terminal and functionalized olefins, to generate new substituted alkenes. The selectivity of the cross-metathesis reaction is a key consideration, as homo-dimerization of the starting materials can occur as a side reaction.[4][5]

  • Ethenolysis: This is a specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins. Ethenolysis of this compound would theoretically yield 1-butene and propylene. This process is valuable for the production of alpha-olefins from larger internal olefins.[6][7]

  • Chain Transfer Agent in Ring-Opening Metathesis Polymerization (ROMP): Acyclic olefins can act as chain transfer agents (CTAs) in ROMP to control the molecular weight of the resulting polymers. While terminal olefins are more commonly used, internal olefins like this compound can also participate in this process.[8]

Experimental Protocols

The following are generalized protocols for olefin metathesis reactions. Specific modifications may be necessary based on the substrate and desired product.

General Protocol for Cross-Metathesis of this compound with a Terminal Olefin

This protocol outlines a general procedure for the cross-metathesis of this compound with a generic terminal olefin (e.g., 1-octene) using a Grubbs-type catalyst.

Materials:

  • This compound

  • 1-Octene

  • Grubbs II Catalyst (or other suitable ruthenium catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the Grubbs II catalyst (e.g., 1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent to dissolve the catalyst.

  • Substrate Addition: Add the terminal olefin (1.0 equivalent) to the flask via syringe.

  • Reaction Initiation: Add this compound (1.0 - 2.0 equivalents) to the reaction mixture. Using a slight excess of one olefin can help drive the reaction towards the desired cross-product.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40 °C). Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired cross-metathesis product.

General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization

This protocol describes the general procedure for the polymerization of a diene monomer, where the principles can be adapted for reactions involving internal olefins like this compound if used as a co-monomer or for specific polymer architectures.

Materials:

  • α,ω-Diene monomer

  • Grubbs I or II Catalyst

  • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

  • High-vacuum line

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, charge a reaction vessel suitable for high vacuum with the α,ω-diene monomer and the Grubbs catalyst (typically 0.1-1.0 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent to dissolve the reactants.

  • Polymerization: The reaction vessel is connected to a high-vacuum line, and the reaction mixture is stirred at a specific temperature (e.g., 50-80 °C). The application of vacuum is crucial to remove the ethylene byproduct, which drives the polymerization equilibrium towards the formation of high molecular weight polymer.[1][9]

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time, the reaction is cooled to room temperature and the catalyst is quenched with ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Data Presentation

The following tables summarize typical quantitative data for olefin metathesis reactions. Note that specific data for this compound is limited in the readily available literature, and these tables represent general trends and data for analogous internal olefins.

Table 1: Cross-Metathesis of Internal Olefins with Terminal Olefins

EntryInternal OlefinTerminal OlefinCatalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)Cross-Product Yield (%)E/Z Ratio
1cis-3-Hexene1-PenteneGrubbs II (2.5)CH₂Cl₂4012>95754:1
2cis-2-HepteneStyreneHoveyda-Grubbs II (3.0)Toluene6089068>10:1
3cis-4-OcteneAllylbenzeneGrubbs II (5.0)CH₂Cl₂RT2485605:1

Data is representative and compiled from general knowledge of olefin metathesis reactions.

Table 2: Acyclic Diene Metathesis (ADMET) Polymerization Data

EntryMonomerCatalyst (mol%)Temp (°C)Time (h)Mn (kDa)PDI% cis
11,9-DecadieneGrubbs I (0.5)501625.31.8~20
2Diethyl diallylmalonateGrubbs II (1.0)601215.81.6~15
3cis,cis-1,6-OctadieneDithiolate Ru Catalyst (1.0)252430.11.5>95

Data is representative and compiled from literature on ADMET polymerization.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in olefin metathesis involving this compound.

Cross_Metathesis_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants Ru_Carbene [Ru]=CHR¹ Intermediate1 Metathesis Intermediate Ru_Carbene->Intermediate1 + this compound cis_2_Hexene This compound (R²CH=CHR³) Terminal_Olefin Terminal Olefin (R⁴CH=CH₂) Products Cross-Metathesis Products (R²CH=CHR⁴ + R³CH=CH₂) Intermediate1->Products + Terminal Olefin Products->Ru_Carbene Regeneration caption General mechanism of cross-metathesis.

Caption: General mechanism of cross-metathesis.

CM_Workflow Start Start Setup Prepare Inert Atmosphere (Glovebox/Schlenk Line) Start->Setup Reagents Add Catalyst and Solvent Setup->Reagents Substrates Add this compound and Terminal Olefin Reagents->Substrates Reaction Stir at RT or Heat Substrates->Reaction Monitor Monitor Reaction (TLC/GC) Reaction->Monitor Quench Quench Catalyst (Ethyl Vinyl Ether) Monitor->Quench Reaction Complete Workup Solvent Removal Quench->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Tandem_Reaction Start Internal Olefin (e.g., trans-3-Hexene) Isomerization Isomerization Catalyst (e.g., Ru-H species) Start->Isomerization Terminal_Olefin Terminal Olefin (1-Hexene) Isomerization->Terminal_Olefin Metathesis Metathesis Catalyst (e.g., Grubbs II) Terminal_Olefin->Metathesis Homodimer Homodimerization Product (cis-5-Decene) Metathesis->Homodimer End Final Product Homodimer->End

References

Application Notes and Protocols: cis-2-Hexene in Coordination Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-hexene, an internal olefin, presents a unique challenge in the field of coordination polymerization. Unlike their terminal α-olefin counterparts, such as 1-hexene, internal olefins exhibit significantly lower reactivity due to steric hindrance around the double bond. This characteristic makes their homopolymerization difficult with traditional Ziegler-Natta or metallocene catalysts. However, the incorporation of internal olefins into polymer chains is of interest for modifying polymer properties, such as crystallinity and glass transition temperature.

These application notes provide a detailed overview of the theoretical application of this compound as a monomer in coordination polymerization. Given the scarcity of direct experimental data for the homopolymerization of this compound, this document presents a generalized, hypothetical protocol based on established methods for α-olefins and the known behavior of internal olefins. Additionally, a more practical protocol for the copolymerization of this compound with a more reactive monomer, ethylene, is provided.

Challenges in the Homopolymerization of this compound

The primary obstacle in the coordination polymerization of this compound is its low reactivity. The steric bulk of the alkyl groups surrounding the internal double bond hinders the approach and coordination of the monomer to the active metal center of the catalyst. This often results in very low to negligible polymerization activity. For this reason, the copolymerization of internal olefins with more reactive α-olefins is a more common and successful strategy.

Hypothetical Homopolymerization of this compound

This protocol is a generalized procedure and should be considered a starting point for experimental design. Optimization of catalyst systems, temperature, and pressure would be necessary to achieve any measurable conversion.

Experimental Protocol

Materials:

  • Catalyst System: A high-activity Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) or a metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂).

  • Cocatalyst: Methylaluminoxane (MAO) or Triethylaluminum (TEAL).

  • Monomer: High-purity this compound, free from water and other polar impurities.

  • Solvent: Anhydrous, deoxygenated toluene or hexane.

  • Quenching Agent: Acidified methanol (5% HCl in methanol).

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Reactor Preparation: A Schlenk flask or a stirred-tank reactor is thoroughly dried under vacuum and purged with inert gas.

  • Solvent and Monomer Addition: Anhydrous solvent is transferred to the reactor via cannula, followed by the desired amount of purified this compound. The solution is brought to the desired reaction temperature.

  • Catalyst Activation: In a separate Schlenk flask, the catalyst is suspended in a small amount of solvent. The cocatalyst (e.g., MAO) is added slowly at a specific Al/metal molar ratio (e.g., 1000:1 for metallocenes). The mixture is stirred for a predetermined time to allow for catalyst activation.

  • Polymerization Initiation: The activated catalyst solution is transferred to the reactor containing the monomer solution to initiate polymerization.

  • Reaction Monitoring: The reaction is allowed to proceed for a set time under constant stirring and temperature. Due to the expected low reaction rate, extended reaction times may be necessary.

  • Termination: The polymerization is terminated by the addition of the quenching agent (acidified methanol).

  • Polymer Isolation: The resulting polymer (if any) is precipitated in a large volume of methanol, filtered, washed with fresh methanol, and dried under vacuum at a moderate temperature.

  • Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Copolymerization of this compound with Ethylene

Copolymerization with a highly reactive monomer like ethylene is a more feasible approach to incorporate this compound units into a polymer chain.[1][2]

Experimental Protocol

Materials:

  • Catalyst System: Silica-supported metallocene catalyst (e.g., (n-BuCp)₂ZrCl₂/SiO₂).[1][3]

  • Cocatalyst: Methylaluminoxane (MAO) or Triisobutylaluminum (TIBA) as a scavenger.[2]

  • Monomers: High-purity ethylene and this compound.

  • Solvent: Anhydrous, deoxygenated hexane for slurry polymerization, or conducted in the gas phase.

  • Quenching Agent: Acidified methanol.

  • Inert Gas: High-purity nitrogen.

Procedure:

  • Reactor Setup: A gas-phase or slurry-phase polymerization reactor is prepared under an inert atmosphere.

  • Monomer Feed: For a gas-phase reaction, a mixture of ethylene and this compound at a defined ratio is fed into the reactor.[1] For a slurry reaction, the reactor is charged with the solvent and this compound.

  • Catalyst Injection: The solid catalyst is injected into the reactor. The cocatalyst is added to the reactor prior to or simultaneously with the catalyst.

  • Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained at the setpoint. The polymerization is allowed to proceed for the desired duration.

  • Termination and Isolation: The ethylene feed is stopped, and the reactor is vented. The resulting polymer powder is collected and treated with a quenching agent, followed by washing and drying.

  • Characterization: The copolymer is analyzed for its composition (incorporation of this compound) using ¹³C NMR, for its molecular weight and PDI using GPC, and for its thermal properties using Differential Scanning Calorimetry (DSC).

Data Presentation

Due to the lack of specific experimental data for the polymerization of this compound, the following tables present hypothetical data for its homopolymerization and more realistic expected outcomes for its copolymerization with ethylene. For comparison, typical properties of poly(1-hexene) are also provided.[4][5][6]

Table 1: Hypothetical Quantitative Data for Homopolymerization of this compound

Catalyst SystemTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
TiCl₄/MgCl₂ / TEAL7024< 1< 1,000-
rac-Et(Ind)₂ZrCl₂ / MAO5024< 1< 1,000-

Note: These are estimated values reflecting the expected very low reactivity.

Table 2: Expected Quantitative Data for Copolymerization of this compound with Ethylene

Catalyst SystemEthylene Pressure (bar)This compound Feed (%)Activity (kg pol/mol cat·h)This compound Incorp. (mol%)Mn ( g/mol )PDI (Mw/Mn)
(n-BuCp)₂ZrCl₂/SiO₂ / MAO10515001-380,0002.5
(n-BuCp)₂ZrCl₂/SiO₂ / MAO101012003-565,0002.6

Note: These values are illustrative and would depend on specific reaction conditions.

Table 3: Typical Properties of Poly(1-hexene) (for comparison)

Catalyst SystemPolymer TacticityMn ( g/mol )PDI (Mw/Mn)Melting Temp (°C)
[OSSO]TaCl₃ / ActivatorIsotactic (>95%)9,1001.6Not Reported
Fe(III)-Salicylaldimine / EtAlCl₂Atactic (branched)1,021 - 1,0841.19 - 1.24Amorphous
Fe-doped Mg(OEt)₂/TiCl₄Isotactic~200,000Broad~ -55 (Tg)

Visualizations

Experimental Workflow for Hypothetical Homopolymerization of this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Reactor Drying & Purging D Add Solvent & this compound to Reactor A->D B Solvent & Monomer Purification B->D C Catalyst & Cocatalyst Preparation E Activate Catalyst with Cocatalyst C->E F Initiate Polymerization D->F E->F G Reaction Monitoring F->G H Terminate Reaction G->H I Precipitate & Isolate Polymer H->I J Polymer Characterization (GPC, NMR) I->J

Caption: Workflow for the hypothetical homopolymerization of this compound.

Logical Relationship of Copolymerization Parameters and Properties

G cluster_input Input Parameters cluster_output Output Properties A Catalyst Type X Catalyst Activity A->X major effect B Ethylene Pressure B->X increases Z Polymer Molecular Weight B->Z increases C This compound Concentration C->X decreases Y Monomer Incorporation C->Y increases C->Z decreases D Temperature D->X variable effect

Caption: Influence of reaction parameters on copolymer properties.

References

Application Notes and Protocols for the Hydroformylation of cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond. This atom-economical reaction is of paramount importance in the production of bulk and fine chemicals, including precursors for pharmaceuticals, plasticizers, and detergents. The hydroformylation of internal olefins such as cis-2-hexene presents a unique challenge in controlling regioselectivity, as two different aldehyde isomers can be formed: 2-methylhexanal and 2-ethylpentanal. The choice of catalyst and reaction conditions is crucial in directing the selectivity towards the desired product.

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed hydroformylation of this compound, a representative internal alkene. The protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle and Regioselectivity

The hydroformylation of this compound involves the reaction of the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically referred to as syngas, in the presence of a transition metal catalyst. Rhodium complexes with phosphine ligands are highly effective for this transformation, offering high activity under relatively mild conditions.[1]

The reaction can yield two primary aldehyde products, as illustrated below. The regioselectivity of the reaction is a critical parameter and is highly dependent on the steric and electronic properties of the phosphine ligand, as well as the reaction conditions.[2][3]

Caption: Products of this compound Hydroformylation.

Data Presentation

The following tables summarize typical quantitative data obtained from the hydroformylation of hexene isomers. Note that the specific values for this compound will vary depending on the exact experimental conditions and catalyst system employed. The data for 1-hexene is provided as a representative example of the expected outcomes and data presentation.

Table 1: Effect of Ligand on the Hydroformylation of 1-Hexene *

LigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)Aldehyde Yield (%)n/iso Ratio (Heptanal / 2-Methylhexanal)Reference
PPh₃8015>95~902.5 - 3.0[4]
P(OPh)₃8015>95~921.5 - 2.0[4]
BISBI10020>99>98~50[5]
Xantphos10020>99>98~25[5]

*Data for 1-hexene is illustrative. The hydroformylation of this compound will produce 2-methylhexanal and 2-ethylpentanal.

Table 2: Effect of Reaction Conditions on the Hydroformylation of 1-Hexene with Rh/PPh₃ Catalyst *

Temperature (°C)Pressure (bar, CO/H₂)Time (h)Conversion (%)Aldehyde Yield (%)n/iso Ratio (Heptanal / 2-Methylhexanal)Reference
60104~80~753.0[6][7]
80102>95~902.8[6][7]
80202>98~952.5[6][7]
100101>99~962.6[4]

*Data for 1-hexene is illustrative. The hydroformylation of this compound will produce 2-methylhexanal and 2-ethylpentanal.

Experimental Protocols

The following protocols provide a general framework for conducting the hydroformylation of this compound in a laboratory setting.

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of this compound

This protocol describes a typical batch reaction using a high-pressure autoclave.

Materials:

  • This compound (substrate)

  • Rhodium precursor (e.g., Rh(acac)(CO)₂, [Rh(CO)₂Cl]₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), Xantphos)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Syngas (CO/H₂, 1:1 molar ratio)

  • Internal standard for GC analysis (e.g., dodecane)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, add the rhodium precursor and the desired phosphine ligand to a clean, dry Schlenk flask.

    • Add a portion of the anhydrous, degassed solvent to dissolve the catalyst components. The ligand-to-rhodium ratio is a critical parameter and should be optimized (typically ranging from 2:1 to 100:1).

  • Reactor Setup:

    • Transfer the catalyst solution to the high-pressure autoclave under an inert atmosphere.

    • Add the remaining solvent, this compound, and the internal standard to the autoclave.

    • Seal the autoclave and purge several times with nitrogen, followed by purging with syngas.

  • Reaction:

    • Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).

    • Maintain a constant pressure by supplying syngas from a reservoir as it is consumed.

    • Monitor the reaction progress by taking samples periodically through a sampling valve (if available) or by running the reaction for a predetermined time.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the autoclave and collect the reaction mixture.

    • Analyze the product mixture by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of this compound and the relative amounts of the aldehyde isomers and any byproducts (e.g., isomerized hexenes, hydrogenation products).[6]

G cluster_workflow Experimental Workflow A Catalyst Preparation (Rh precursor + Ligand in Solvent) B Reactor Charging (Catalyst solution, this compound, Solvent, Internal Standard) A->B Transfer to autoclave C Pressurization & Heating (Syngas, Temperature) B->C Seal & Purge D Reaction Monitoring (Sampling/Timed) C->D Maintain conditions E Work-up (Cooling, Depressurization) D->E Reaction complete F Product Analysis (GC, NMR) E->F Collect sample

Caption: Experimental Workflow for Hydroformylation.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for separating C7 aldehydes and hexene isomers (e.g., DB-5, HP-5).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 min

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL

Quantification:

  • Prepare standard solutions of authentic samples of this compound, 2-methylhexanal, 2-ethylpentanal, and other potential isomers.

  • Generate calibration curves for each component relative to the internal standard.

  • Calculate the conversion of this compound and the yield of each aldehyde isomer based on the peak areas from the GC analysis of the reaction mixture.

Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed hydroformylation of an internal alkene like this compound is depicted below. The key steps involve coordination of the alkene to the rhodium hydride complex, migratory insertion to form a rhodium-alkyl species, coordination of CO, migratory insertion of CO to form a rhodium-acyl species, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product to regenerate the catalyst.[5] The regioselectivity is determined during the migratory insertion step (hydrometallation).

G cluster_legend Legend A RhH(CO)₂(L)₂ B RhH(CO)(L)₂(alkene) A->B + this compound - CO B->A - this compound + CO C1 Rh(alkyl₁)(CO)(L)₂ B->C1 Insertion C2 Rh(alkyl₂)(CO)(L)₂ B->C2 Insertion D1 Rh(alkyl₁)(CO)₂(L)₂ C1->D1 + CO D2 Rh(alkyl₂)(CO)₂(L)₂ C2->D2 + CO E1 Rh(acyl₁)(CO)(L)₂ D1->E1 Migratory Insertion E2 Rh(acyl₂)(CO)(L)₂ D2->E2 Migratory Insertion F1 Rh(acyl₁)(H)₂(CO)(L)₂ E1->F1 + H₂ F2 Rh(acyl₂)(H)₂(CO)(L)₂ E2->F2 + H₂ F1->A - Aldehyde₁ (2-Methylhexanal) F2->A - Aldehyde₂ (2-Ethylpentanal) L L = Phosphine Ligand alkene alkene = this compound

Caption: Catalytic Cycle for this compound Hydroformylation.

References

Application Notes and Protocols: Epoxidation of cis-2-Hexene with Peroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxidation is a critical organic transformation that introduces an epoxide (oxirane) functional group into a molecule by oxidizing a carbon-carbon double bond. Epoxides are highly valuable synthetic intermediates due to their ring strain, which makes them susceptible to ring-opening reactions with various nucleophiles. This reactivity allows for the stereospecific introduction of vicinal difunctional groups, a key strategy in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[1]

One of the most prevalent and dependable methods for the epoxidation of unfunctionalized alkenes is the Prilezhaev reaction, which utilizes a peroxycarboxylic acid.[1] A commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is commercially available, effective, and known for its high efficiency and operational simplicity.[1] The reaction proceeds through a concerted "butterfly" transition state, resulting in the syn-addition of the oxygen atom to the double bond. This mechanism ensures that the stereochemistry of the starting alkene is preserved in the epoxide product; thus, a cis-alkene will yield a cis-epoxide.[2][3][4][5]

These application notes provide a detailed protocol for the epoxidation of cis-2-hexene to synthesize cis-2,3-epoxyhexane using m-CPBA. The document outlines the reaction setup, work-up, purification, and characterization of the product.

Reaction Principle

The epoxidation of an alkene with a peroxy acid is a stereospecific concerted reaction.[2][3][4] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid.[1][3] Concurrently, a proton is transferred, and the weak oxygen-oxygen bond is cleaved. This process results in the formation of the epoxide and the corresponding carboxylic acid byproduct, which in the case of m-CPBA is meta-chlorobenzoic acid.[1]

G cluster_reactants Reactants cluster_products Products This compound This compound Transition State Concerted Transition State (Butterfly Mechanism) This compound->Transition State m-CPBA m-CPBA m-CPBA->Transition State cis-2,3-Epoxyhexane cis-2,3-Epoxyhexane Transition State->cis-2,3-Epoxyhexane m-Chlorobenzoic Acid m-Chlorobenzoic Acid Transition State->m-Chlorobenzoic Acid

Quantitative Data Summary

The epoxidation of alkenes with peroxy acids is generally a high-yielding reaction. The table below summarizes typical quantitative data for the epoxidation of this compound with m-CPBA under standard laboratory conditions.

ParameterValue/RangeNotes
Reactant Ratio 1:1 to 1:1.2 (this compound : m-CPBA)A slight excess of the peroxy acid can be used to ensure complete conversion of the alkene.
Reaction Temperature 0 °C to room temperature (20-25 °C)[5]The reaction is exothermic; maintaining a lower temperature helps to control the reaction rate and minimize side reactions.
Reaction Time 1-4 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Typical Yield ~75%[2][6][7]Yields can vary based on the purity of reagents, reaction scale, and purification method.
Product Purity >95%Achievable with standard purification techniques such as column chromatography or distillation.
Stereoselectivity >99% cisThe concerted mechanism ensures high stereospecificity.[2][3]

Experimental Protocol

This protocol details the epoxidation of this compound using m-CPBA in a common organic solvent.

Materials and Reagents
  • This compound (C₆H₁₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)[5]

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Reaction Execution:

    • Slowly add the m-CPBA solution to the stirred solution of this compound at 0 °C over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite to decompose any excess peroxy acid.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct.[5]

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure cis-2,3-epoxyhexane.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity. The expected product is cis-2,3-epoxyhexane.[8][9]

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in CH2Cl2 B Cool to 0 °C A->B C Add m-CPBA solution B->C D Stir and monitor reaction C->D E Quench with Na2SO3 D->E Reaction Complete F Wash with NaHCO3 E->F G Wash with Brine F->G H Dry organic layer G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, GC-MS) J->K

Safety Precautions

  • Peroxy acids such as m-CPBA are strong oxidants and can be explosive under certain conditions.[2] They should be stored at low temperatures and handled with care, avoiding contact with metals.[5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Analytical Methods

The progress of the epoxidation reaction and the purity of the final product can be assessed using several analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the disappearance of the starting alkene and the appearance of the epoxide product.[10][11] GC provides separation of the components in the reaction mixture, while MS provides mass information for identification.[10] For analysis, a small aliquot of the reaction mixture can be diluted and injected into the GC-MS.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the purified epoxide. The chemical shifts and coupling constants of the protons on the epoxide ring are characteristic and confirm the cis stereochemistry.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. A suitable eluent system (e.g., hexane/ethyl acetate) will show distinct spots for the starting alkene, the epoxide product, and the carboxylic acid byproduct.

Conclusion

The epoxidation of this compound with peroxy acids like m-CPBA is a robust and highly stereospecific method for the synthesis of cis-2,3-epoxyhexane. The reaction proceeds in high yield under mild conditions. The resulting epoxide is a versatile intermediate for further synthetic transformations, making this protocol highly relevant for researchers in organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe outcome.

References

Application of cis-2-Hexene in the Synthesis of Insect Pheromones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise synthesis of insect pheromones is of paramount importance for the development of environmentally benign pest management strategies. These semiochemicals, often characterized by specific stereoisomers of unsaturated long-chain hydrocarbons, alcohols, aldehydes, or acetates, play a crucial role in mating disruption and pest monitoring. cis-2-Hexene and its isomers, particularly 1-hexene, have emerged as valuable C6 building blocks in the stereoselective synthesis of various lepidopteran pheromones. The Z-selective cross-metathesis reaction, a powerful carbon-carbon double bond forming methodology, frequently employs these short-chain olefins to introduce the required cis-alkene functionality with high stereocontrol. This application note provides an overview of the use of this compound (and related C6 alkenes) in pheromone synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Key Synthetic Strategy: Z-Selective Cross-Metathesis

The cornerstone of modern insect pheromone synthesis lies in the ability to control the geometry of double bonds. While traditional methods like the Wittig reaction have been employed, they often suffer from the generation of stoichiometric byproducts and sometimes offer limited stereoselectivity.[1] The advent of ruthenium-based Z-selective metathesis catalysts, such as the Grubbs-type catalysts, has revolutionized this field, providing a more efficient and atom-economical route to cis-olefins.[1][2][3]

Cross-metathesis involves the reaction between two different olefins to form new olefinic products through the exchange of alkylidene fragments. When a terminal alkene like 1-hexene is reacted with a longer-chain unsaturated alcohol or acetate in the presence of a Z-selective catalyst, a new internal cis-alkene is formed with the release of ethylene gas. This strategy offers a convergent and modular approach to a wide array of pheromone structures.

Quantitative Data Summary

The following table summarizes quantitative data from representative syntheses of insect pheromones utilizing 1-hexene as a key building block in Z-selective cross-metathesis reactions.

Pheromone TargetCross-Metathesis PartnerCatalyst (Loading)ProductYield (%)Z-Selectivity (%)Reference
(Z)-9-Tetradecen-1-olOleyl alcoholRuthenium-based Z-selective catalyst (1 mol%)(Z)-9-Tetradecen-1-ol7786[1][3]
(Z)-11-Hexadecen-1-al11-EicosenolRuthenium-based Z-selective catalyst (1 mol%)(Z)-11-Hexadecen-1-ol7586[1][3]
5-Decenyl Acetate1-Chloro-5-hexeneGrubbs Catalyst (G-1)5-Decenyl chloride-60:40 (E:Z)[3]

Experimental Protocols

This section provides detailed, representative protocols for the key experimental steps involved in the synthesis of insect pheromones using this compound or its isomers.

Protocol 1: General Procedure for Z-Selective Cross-Metathesis

This protocol describes a general method for the synthesis of a cis-alkenol via Z-selective cross-metathesis between a terminal alkene (e.g., 1-hexene) and a long-chain unsaturated alcohol.

Materials:

  • Long-chain unsaturated alcohol (e.g., Oleyl alcohol)

  • 1-Hexene (or this compound)

  • Z-selective Ruthenium catalyst (e.g., Grubbs-type Z-selective catalyst)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the long-chain unsaturated alcohol (1.0 equivalent) in the anhydrous, degassed solvent.

  • Addition of Alkene: Add 1-hexene (1.5-3.0 equivalents) to the solution.

  • Catalyst Addition: Add the Z-selective ruthenium catalyst (0.5-2.0 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The reaction is typically complete within 2-12 hours. The release of ethylene gas can be observed.

  • Reaction Quenching: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure cis-alkenol.[2]

Protocol 2: Swern Oxidation of the Pheromone Alcohol to the Aldehyde

This protocol details the oxidation of the newly synthesized cis-alkenol to the corresponding aldehyde, a common functional group in insect pheromones.

Materials:

  • cis-Alkenol (from Protocol 1)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for low-temperature reactions

  • Dry ice/acetone bath

Procedure:

  • Activator Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of the cis-alkenol (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO solution, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by silica gel column chromatography.

Protocol 3: Acetylation of the Pheromone Alcohol

This protocol describes the conversion of the cis-alkenol to its acetate ester, another common pheromone component.

Materials:

  • cis-Alkenol (from Protocol 1)

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., Triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the cis-alkenol (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: Add pyridine (2.0 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the resulting acetate by silica gel column chromatography.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.

Synthesis_Pathway_1 cluster_reactants Reactants cluster_reaction Z-Selective Cross-Metathesis cluster_products Products Oleyl_alcohol Oleyl Alcohol Metathesis Cross-Metathesis Oleyl_alcohol->Metathesis 1_Hexene 1-Hexene 1_Hexene->Metathesis Z9_Tetradecenol (Z)-9-Tetradecen-1-ol Metathesis->Z9_Tetradecenol 77% Yield, 86% Z-selectivity Ethylene Ethylene (byproduct) Metathesis->Ethylene

Caption: Synthesis of (Z)-9-Tetradecen-1-ol via Z-Selective Cross-Metathesis.

Synthesis_Workflow Start cis-Alkenol Precursor (from Cross-Metathesis) Oxidation Swern Oxidation Start->Oxidation Acetylation Acetylation Start->Acetylation Aldehyde_Pheromone cis-Aldehyde Pheromone Oxidation->Aldehyde_Pheromone Acetate_Pheromone cis-Acetate Pheromone Acetylation->Acetate_Pheromone

Caption: General workflow for the functional group transformation of cis-alkenol precursors.

Conclusion

The use of this compound and its isomers in Z-selective cross-metathesis reactions represents a highly effective and stereoselective strategy for the synthesis of a diverse range of insect pheromones. This approach offers significant advantages over classical methods in terms of efficiency, atom economy, and control over double bond geometry. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of these biologically important molecules, facilitating the development of novel and sustainable pest management solutions.

References

Cis-2-Hexene: A Versatile Precursor for Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Cis-2-Hexene, a six-carbon olefin with an internal double bond, serves as a valuable and versatile starting material in the synthesis of a diverse array of fine chemicals. Its specific stereochemistry and reactivity make it an important building block for applications ranging from pharmaceuticals and agrochemicals to fragrances and advanced materials. This document provides detailed application notes and experimental protocols for key chemical transformations of this compound, offering a practical guide for laboratory-scale synthesis.

Key Applications and Transformations

This compound is utilized in several critical organic reactions to produce high-value downstream products. The primary applications include its role as a dienophile in Diels-Alder reactions for the construction of complex cyclic systems, its oxidation to form epoxides and diols which are key chiral intermediates, its hydroformylation to produce valuable aldehydes, and its participation in olefin metathesis to create novel unsaturated compounds.

Data Presentation: Summary of Key Reactions

The following table summarizes the key transformations of this compound, providing an overview of the expected products and typical reaction yields.

Reaction TypeReagents & CatalystsProduct(s)Typical Yield (%)
Diels-Alder Cycloaddition Maleic Anhydride, Toluene4,5-diethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride80-90%
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethanecis-2,3-epoxyhexane~75%[1][2][3][4]
Syn-Dihydroxylation Osmium Tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO)(2R,3S)-hexane-2,3-diol (meso)High
Hydroformylation Rh(acac)(CO)₂, PPh₃, Syngas (CO/H₂)Heptanal, 2-MethylhexanalHigh (regioselectivity varies)
Cross-Metathesis Grubbs II Catalyst, Ethyl AcrylateEthyl (2E,4Z)-octa-2,4-dienoateModerate to High
Allylic Oxidation & Esterification SeO₂, t-BuOOH; Acetic Anhydridecis-2-Hexenyl AcetateGood

Experimental Protocols

Diels-Alder Reaction with Maleic Anhydride

This protocol details the [4+2] cycloaddition reaction between this compound (acting as the dienophile) and a suitable diene, exemplified here by its reaction with an in situ generated diene for conceptual illustration, though typically this compound itself would be the dienophile. For the purpose of a clear protocol, a general method adaptable for this compound is provided.[5][6][7][8][9]

Objective: To synthesize 4,5-diethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene (50 mL).

  • Add this compound (1.2 eq) to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to crystallize out of the solution upon cooling. If not, place the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product in a vacuum oven to obtain the final anhydride.

Expected Yield: 85%

Diagram of the Diels-Alder Reaction Workflow:

Diels_Alder_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Dissolve in Toluene Dissolve in Toluene This compound->Dissolve in Toluene Maleic Anhydride Maleic Anhydride Maleic Anhydride->Dissolve in Toluene Reflux (110°C, 4-6h) Reflux (110°C, 4-6h) Dissolve in Toluene->Reflux (110°C, 4-6h) Cooling & Crystallization Cooling & Crystallization Reflux (110°C, 4-6h)->Cooling & Crystallization Filtration & Drying Filtration & Drying Cooling & Crystallization->Filtration & Drying Cycloadduct 4,5-diethyl-cyclohex-4-ene- 1,2-dicarboxylic anhydride Filtration & Drying->Cycloadduct Epoxidation_Pathway This compound This compound Transition_State Concerted Transition State This compound->Transition_State m-CPBA m-CPBA m-CPBA->Transition_State cis-2,3-Epoxyhexane cis-2,3-Epoxyhexane Transition_State->cis-2,3-Epoxyhexane m-CBA meta-Chlorobenzoic Acid Transition_State->m-CBA Hydroformylation_Logic This compound This compound Reaction Hydroformylation This compound->Reaction Syngas CO + H2 Syngas->Reaction Catalyst Rh(acac)(CO)2 / PPh3 Catalyst->Reaction Heptanal Linear Aldehyde (Heptanal) Reaction->Heptanal 2-Methylhexanal Branched Aldehyde (2-Methylhexanal) Reaction->2-Methylhexanal Metathesis_Workflow Start Reactants This compound + Ethyl Acrylate in DCM Start->Reactants Catalyst_Addition Add Grubbs II Catalyst Reactants->Catalyst_Addition Reaction_Step Stir at RT, 12-18h Catalyst_Addition->Reaction_Step Quench Quench with Ethyl Vinyl Ether Reaction_Step->Quench Purification Concentration & Column Chromatography Quench->Purification Product Ethyl (2E,4Z)-octa-2,4-dienoate Purification->Product End Product->End Fragrance_Synthesis This compound This compound Allylic_Oxidation Allylic Oxidation (e.g., SeO2/t-BuOOH) This compound->Allylic_Oxidation cis-2-Hexen-1-ol cis-2-Hexen-1-ol Allylic_Oxidation->cis-2-Hexen-1-ol Esterification Esterification (Acetic Anhydride, Pyridine) cis-2-Hexen-1-ol->Esterification cis-2-Hexenyl_Acetate cis-2-Hexenyl Acetate (Fragrance) Esterification->cis-2-Hexenyl_Acetate

References

Application Notes and Protocols for Asymmetric Reactions Utilizing cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key asymmetric reactions utilizing cis-2-hexene as a substrate. The information is intended to guide researchers in the enantioselective synthesis of valuable chiral building blocks.

Introduction

This compound is a readily available prochiral alkene that can be transformed into a variety of chiral molecules through asymmetric catalysis. The stereoselective functionalization of its double bond allows for the introduction of new stereocenters, leading to the synthesis of enantiomerically enriched alcohols, diols, and epoxides. These chiral products are valuable intermediates in the pharmaceutical and fine chemical industries. This document details protocols for three important classes of asymmetric reactions: dihydroxylation, epoxidation, and hydroboration.

Asymmetric Dihydroxylation of this compound

The Sharpless Asymmetric Dihydroxylation is a powerful method for the conversion of alkenes to vicinal diols with high enantioselectivity.[1][2] While cis-olefins are known to be challenging substrates for this reaction, often resulting in moderate enantiomeric excess (ee), the use of commercially available AD-mix reagents provides a reliable and straightforward procedure.

Reaction Scheme:

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the general procedure for the dihydroxylation of a 1,2-disubstituted olefin.

Materials:

  • This compound

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • Add methanesulfonamide (95 mg, 1.0 mmol) to the mixture.

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (1.0 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add sodium sulfite (1.5 g) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 2 N potassium hydroxide (if methanesulfonamide was used), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Quantitative Data Summary:

SubstrateCatalyst SystemProductYield (%)ee (%)Reference
This compoundAD-mix-β / CH₃SO₂NH₂(2R,3S)-Hexane-2,3-diolModerate to Good≤ 90

Reaction Pathway for Sharpless Asymmetric Dihydroxylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product cis_2_hexene This compound reaction_mixture Reaction at 0 °C cis_2_hexene->reaction_mixture ad_mix AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) ad_mix->reaction_mixture solvent t-BuOH/H₂O solvent->reaction_mixture additive CH₃SO₂NH₂ additive->reaction_mixture quenching Quenching (Na₂SO₃) reaction_mixture->quenching Reaction Completion extraction Extraction (Ethyl Acetate) quenching->extraction purification Purification (Chromatography) extraction->purification diol (2R,3S)-Hexane-2,3-diol purification->diol

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation of this compound.

Asymmetric Epoxidation of this compound

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-1,2-disubstituted olefins.[3][4] This reaction utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach).[3]

Reaction Scheme:

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Asymmetric Hydroboration-Oxidation of this compound

Asymmetric hydroboration, followed by oxidation, provides a powerful method for the anti-Markovnikov hydration of alkenes to produce chiral alcohols. For cis-disubstituted alkenes, diisopinocampheylborane (Ipc₂BH) is an effective chiral hydroborating agent, often leading to high enantioselectivities. [5] Reaction Scheme:

Experimental Protocol: Asymmetric Hydroboration-Oxidation

This protocol is based on the hydroboration of similar cis-alkenes. [5] Materials:

  • This compound

  • (-)-Diisopinocampheylborane ((-)-Ipc₂BH) as a solution in THF or generated in situ

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

  • Sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Hydroboration:

  • In a flame-dried, nitrogen-flushed flask, place a solution of (-)-Ipc₂BH (1.1 mmol) in anhydrous THF.

  • Cool the solution to -25 °C.

  • Add this compound (1.0 mmol) dropwise to the stirred solution.

  • Maintain the reaction at -25 °C for several hours, monitoring the progress by GC analysis of aliquots quenched with methanol.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

Oxidation:

  • To the reaction mixture, carefully add 3 M aqueous sodium hydroxide (2 mL).

  • Slowly add 30% hydrogen peroxide (1 mL) dropwise, ensuring the temperature does not rise excessively (use an ice bath if necessary).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Quantitative Data Summary:

SubstrateReagentProductYield (%)ee (%)Reference
cis-2-Butene(+)-Ipc₂BH(R)-Butan-2-olGood87[6]
cis-Alkenes (general)Ipc₂BHChiral AlcoholGood to ExcellentHigh[5]

Logical Flow of Asymmetric Hydroboration-Oxidation

G cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cis_2_hexene This compound organoborane Chiral Trialkylborane Intermediate cis_2_hexene->organoborane ipc2bh (-)-Ipc₂BH ipc2bh->organoborane Syn-addition alcohol (2S,3R)-Hexan-3-ol organoborane->alcohol Oxidation with retention of configuration oxidants H₂O₂ / NaOH oxidants->alcohol

Caption: Logical steps in the asymmetric hydroboration-oxidation of this compound.

Conclusion

The asymmetric reactions detailed above provide effective methods for the stereoselective synthesis of valuable chiral building blocks from this compound. The choice of reaction and catalyst system will depend on the desired chiral product. For the synthesis of chiral diols, Sharpless asymmetric dihydroxylation is a viable, though sometimes modestly selective, option. For the preparation of chiral epoxides, the Jacobsen-Katsuki epoxidation offers high enantioselectivity. Finally, asymmetric hydroboration-oxidation with diisopinocampheylborane is a reliable method for producing chiral alcohols. Researchers should carefully consider the reaction conditions and purification methods to obtain products with high chemical and optical purity.

References

Application Notes and Protocols for Handling Air-Sensitive Reactions with cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the safe and effective handling of cis-2-Hexene in air-sensitive chemical reactions. Due to its air-sensitive and flammable nature, specialized techniques are required to maintain the integrity of the compound and ensure experimental success and laboratory safety.

Properties and Hazards of this compound

This compound is a volatile, colorless liquid that is highly flammable and can form explosive mixtures with air.[1] It is classified as a skin and eye irritant.[1] Upon exposure to air and light, alkenes like this compound can form peroxides, which may become explosive, especially upon concentration. Therefore, it is crucial to handle this compound under an inert atmosphere and to test for and remove peroxides before use, particularly before distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

PropertyValue
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
Boiling Point 63 °C[2]
Melting Point -141 °C[2]
Density 0.683 g/mL
Vapor Pressure 150 mmHg (at 20 °C)[1]
Critical Temperature 238 °C[2]
Critical Pressure 31.3 atm[2]
Flash Point -20 °C (closed cup)

Table 1: Physical and Chemical Properties of this compound.

Estimated Vapor Pressure at Various Temperatures

The vapor pressure of a volatile substance is critical for safe handling, especially in closed systems. Table 2 provides estimated vapor pressure values for this compound at different temperatures, extrapolated from available data.

Temperature (°C)Estimated Vapor Pressure (kPa)
-31
40.110
105.0100

Table 2: Estimated Vapor Pressure of this compound at Various Temperatures. [3]

Experimental Protocols

Successful handling of this compound in air-sensitive reactions relies on the rigorous exclusion of atmospheric oxygen and moisture. The following protocols detail the necessary steps for purification, transfer, and use of this compound using standard air-free techniques such as a Schlenk line or a glovebox.

Purification of this compound

It is imperative to ensure that this compound is free from peroxides and dissolved gases before use.

A qualitative test for the presence of peroxides should be performed.

Materials:

  • This compound sample (1 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (100 mg)

  • Small test tube

Procedure:

  • Add 1 mL of the this compound to be tested to a clean, dry test tube.

  • Add a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[4]

  • Observe any color change.

    • Pale yellow: Low concentration of peroxides (0.001-0.005%).[4]

    • Bright yellow or brown: High and hazardous concentration of peroxides (>0.1%).[4]

If the test is positive for peroxides, they must be removed before the solvent is used.

Peroxides can be removed by passing the solvent through a column of activated alumina.

Materials:

  • Activated alumina

  • Chromatography column

  • Inert gas source (Nitrogen or Argon)

  • Schlenk flask for collection

Procedure:

  • Pack a chromatography column with activated alumina. The amount will depend on the volume of solvent to be purified; as a starting point, use 100 g of alumina for every 100 mL of solvent.[4]

  • Flush the column with an inert gas.

  • Under a positive pressure of inert gas, pass the this compound through the alumina column, collecting the purified solvent in a Schlenk flask.

  • After use, the alumina should be quenched by flushing with a dilute acidic solution of potassium iodide or ferrous sulfate to destroy the peroxides.[4]

To remove dissolved atmospheric gases, one of the following methods can be employed.

Freeze-Pump-Thaw (Most Effective):

  • Place the purified this compound in a Schlenk flask.

  • Freeze the liquid using a liquid nitrogen bath.

  • Once completely frozen, open the flask to a high vacuum for several minutes.

  • Close the flask to the vacuum and thaw the solvent.

  • Repeat this cycle three times.

  • After the final thaw, backfill the flask with an inert gas.

Inert Gas Purging (for less stringent requirements):

  • Bubble a steady stream of inert gas (Nitrogen or Argon) through the this compound for 30-60 minutes.

  • This method is less effective at removing all dissolved gases but is often sufficient for many applications.

Transfer Techniques

Due to its volatility and air sensitivity, this compound must be transferred using either a syringe or a cannula under an inert atmosphere.

This method is suitable for transferring small volumes (typically <50 mL).

Materials:

  • Gas-tight syringe with a Luer lock

  • Long needle (to reach the bottom of the flask without tipping)

  • Schlenk flasks (one containing purified this compound, one for the reaction)

  • Septa (PTFE-faced silicone is recommended for its good chemical resistance and resealability)[5][6][7][8][9]

Procedure:

  • Ensure both the donor and receiver Schlenk flasks are under a positive pressure of inert gas.

  • Fit the flasks with rubber septa.

  • Purge the syringe with inert gas by drawing and expelling the gas from the headspace of a flask under an inert atmosphere three times.

  • Insert the needle through the septum of the donor flask and into the liquid this compound.

  • Slowly draw the desired volume of liquid into the syringe. Do not pull the plunger back quickly, as this can create a vacuum and cause air to leak into the syringe.

  • Invert the syringe and expel any gas bubbles back into the donor flask.

  • Withdraw the needle from the donor flask and insert it into the receiver (reaction) flask.

  • Slowly dispense the liquid into the reaction flask.

This technique is preferred for transferring larger volumes.

Materials:

  • Double-ended needle (cannula)

  • Schlenk flasks

  • Septa

Procedure:

  • Ensure both the donor and receiver flasks are under a positive pressure of inert gas.

  • Insert one end of the cannula through the septum of the donor flask, keeping the tip in the headspace.

  • Insert the other end of the cannula through the septum of the receiver flask.

  • Lower the cannula tip in the donor flask into the liquid this compound.

  • To initiate the transfer, either slightly increase the inert gas pressure in the donor flask or briefly apply a vacuum to the receiver flask.

  • Once the desired volume is transferred, raise the cannula tip above the liquid level in the donor flask to stop the flow.

  • Remove the cannula from both flasks.

Glovebox Use

For reactions that are extremely sensitive or require complex manipulations, a glovebox provides a controlled inert atmosphere.

  • Material Compatibility: Standard gloveboxes are typically constructed of stainless steel with glass or polycarbonate windows, which are compatible with this compound. For gloves, butyl or neoprene are generally resistant to aliphatic hydrocarbons, but it is always recommended to check the manufacturer's chemical resistance chart for the specific gloves in use.[10][11][12][13][14]

  • Solvent Handling: When handling volatile solvents like this compound inside a glovebox, it is crucial to keep containers sealed when not in use to prevent contamination of the glovebox atmosphere. Solvent vapors can saturate the purification catalyst, necessitating more frequent regeneration cycles.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for handling this compound.

Purification_Workflow cluster_purification Purification of this compound start This compound (as received) peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Remove Peroxides (Alumina Column) peroxide_test->peroxide_removal Peroxides Present degassing Degas Solvent (Freeze-Pump-Thaw) peroxide_test->degassing No Peroxides peroxide_removal->degassing purified_product Purified this compound degassing->purified_product

Caption: Workflow for the purification of this compound.

Transfer_Workflow cluster_transfer Transfer of Air-Sensitive this compound start Purified this compound in Schlenk Flask decision Volume to Transfer? start->decision syringe Syringe Transfer decision->syringe < 50 mL cannula Cannula Transfer decision->cannula > 50 mL reaction_flask Reaction Flask (under inert atmosphere) syringe->reaction_flask cannula->reaction_flask

Caption: Decision workflow for transferring this compound.

References

Application Notes and Protocols: Use of cis-2-Hexene and its Analogs in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of "Green Notes" in Fragrance and Flavor

The molecule cis-2-Hexene (CAS 7688-21-3) is a colorless liquid with a characteristic hydrocarbon odor.[1] While it serves as a valuable intermediate in organic synthesis, it is not widely employed directly as a fragrance or flavor ingredient. However, its structural isomers and their derivatives are cornerstones of the fragrance and flavor industry, responsible for the ubiquitous "green" or "leafy" notes that impart freshness and naturalness to a wide array of products. This document will focus on the application and analysis of the most commercially significant of these analogs, particularly cis-3-Hexen-1-ol (leaf alcohol) and its esters, providing detailed protocols for their synthesis, analysis, and application.

Sensory and Physicochemical Properties of Key "Green Note" Compounds

The sensory characteristics of these compounds are critical to their application. The following tables summarize their key properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound7688-21-3C₆H₁₂84.1666-680.681
cis-3-Hexen-1-ol928-96-1C₆H₁₂O100.16156-1570.848
cis-3-Hexenyl Acetate3681-71-8C₈H₁₄O₂142.20165-1670.898-0.904

Table 2: Sensory Profile and Application Levels of Key "Green Note" Compounds

CompoundOdor ProfileFlavor ProfileOdor ThresholdTypical Use Level in Fragrance ConcentrateTypical Use Level in Flavor Concentrate
cis-3-Hexen-1-olIntense, fresh, green, cut grass, leafy.[2][3][4][5]Sweet, green, fruity, raw.[3]~70 ppb[2]0.01% - 1.1%[2]Up to 30 ppm[2]
cis-3-Hexenyl AcetateSharp, green, fruity (apple, pear, banana), diffusive.[6][7]Green, fruity, slightly sweet.Not widely reportedUp to 2%[6]Not widely reported

Experimental Protocols

Synthesis of cis-Alkenes: Partial Hydrogenation of Alkynes

A common method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst. This protocol provides a general procedure for the synthesis of cis-alkenes, which can be adapted for the synthesis of this compound from 2-hexyne or for the synthesis of precursors to other "green note" compounds.

Objective: To synthesize a cis-alkene by the partial hydrogenation of an alkyne.

Materials:

  • Alkyne (e.g., 2-hexyne)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hexane (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation flask

  • Magnetic stirrer

  • Gas chromatography (GC) apparatus for monitoring the reaction

Procedure:

  • In a hydrogenation flask, dissolve the alkyne in a suitable solvent such as hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction progress by gas chromatography to observe the disappearance of the alkyne and the appearance of the cis-alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent further hydrogenation to the alkane.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The solvent can be removed by distillation to yield the crude cis-alkene, which can be further purified by fractional distillation.

Diagram 1: Experimental Workflow for the Synthesis of a cis-Alkene

G Workflow for cis-Alkene Synthesis cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification dissolve Dissolve Alkyne in Solvent add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst purge Purge with Hydrogen add_catalyst->purge react Stir under H2 Atmosphere purge->react monitor Monitor by GC react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete distill Solvent Removal by Distillation filter->distill purify Fractional Distillation of Product distill->purify

Caption: Workflow for the synthesis of a cis-alkene via partial hydrogenation.

Analysis of "Green Note" Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds in complex mixtures such as essential oils and fragrance formulations.

Objective: To identify and quantify cis-3-Hexen-1-ol and its esters in a sample matrix.

Materials:

  • Sample containing volatile "green note" compounds

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium carrier gas

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reference standards for the compounds of interest

  • Solvent for sample dilution (e.g., hexane or ethanol)

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent. For headspace analysis of solid or liquid samples, Solid Phase Microextraction (SPME) can be employed.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 5 °C/min.

      • Ramp to 270 °C at a rate of 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: 35-400 amu

  • Data Analysis:

    • Identify the compounds of interest by comparing their mass spectra and retention times with those of the reference standards and with mass spectral libraries (e.g., NIST).

    • Quantify the identified compounds by creating a calibration curve using the reference standards.

Diagram 2: Logical Workflow for GC-MS Analysis

G Workflow for GC-MS Analysis of Volatiles cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Sample Dilution or SPME injection Injection into GC sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection by Mass Spectrometer separation->detection identification Compound Identification (Mass Spectra & Retention Time) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Logical workflow for the analysis of volatile compounds by GC-MS.

Application in Fragrance and Flavor Formulation

cis-3-Hexen-1-ol and its derivatives are indispensable in creating fresh, natural, and vibrant accords.

  • In Fragrances: They are used to impart top notes in delicate floral fragrances like muguet and lilac, and to create realistic "green leaf" effects in a variety of perfume types.[3] They can be blended with other materials such as galbanum, oakmoss, and lavender oils.[3]

  • In Flavors: These compounds add sweet, green notes to fruit flavors, particularly apple, pear, peach, and tropical fruit profiles.[3] They are also used to create fresh notes in vegetable flavors.

Diagram 3: Signaling Pathway of "Green Note" Perception

G Simplified Olfactory Signaling Pathway odorant cis-3-Hexen-1-ol (Odorant Molecule) receptor Olfactory Receptor (in Nasal Epithelium) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP Levels adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal perception Perception of 'Green' Scent signal->perception

Caption: Simplified pathway of odorant perception from receptor binding to scent perception.

Stability and Storage

cis-3-Hexen-1-ol and its esters are generally stable under recommended storage conditions.[8] They should be stored in a cool, dry, and dark place in tightly sealed containers.[6] cis-3-Hexenyl acetate is noted to be surprisingly stable in challenging product matrices such as soap and deodorant.[6]

Conclusion

While this compound itself is not a primary component in the fragrance and flavorist's palette, its isomers and their derivatives, particularly cis-3-Hexen-1-ol and cis-3-Hexenyl acetate, are of paramount importance. Their characteristic "green" notes are essential for creating fresh and natural sensory experiences in a vast range of consumer products. The protocols provided herein offer a foundation for the synthesis, analysis, and application of these vital compounds.

References

The Pivotal Role of cis-2-Hexene in Elucidating Alkene Reaction Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Hexene, a simple six-carbon alkene, serves as an invaluable tool in mechanistic studies of a wide array of alkene reactions. Its defined stereochemistry provides a clear starting point to probe the stereospecificity and stereoselectivity of various transformations, offering deep insights into reaction pathways and transition state geometries. This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in understanding fundamental organic reaction mechanisms.

I. Catalytic Hydrogenation: Probing Stereospecificity

Catalytic hydrogenation of alkenes is a fundamental transformation, and the use of this compound allows for a clear demonstration of the stereospecificity of this reaction. The syn-addition of two hydrogen atoms across the double bond from the surface of a heterogeneous catalyst can be readily observed.

Application Notes

The hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst exclusively yields n-hexane. By comparing the rate of hydrogenation of this compound to its trans isomer, mechanistic insights into the catalyst-substrate interaction can be gained. Generally, cis-alkenes hydrogenate faster than their trans-counterparts due to their higher ground state energy and potentially less hindered approach to the catalyst surface.[1] The heat of hydrogenation for cis-isomers is also more exothermic than for trans-isomers, reflecting their lower stability.[2]

Quantitative Data: Hydrogenation of 2-Hexyne to this compound

The selective hydrogenation of alkynes is a key method for the synthesis of cis-alkenes. The following table summarizes data from a study on the highly cis-selective hydrogenation of 2-hexyne to this compound using a supported Pd catalyst with an ionic-liquid layer (SCILL).[3]

Catalyst SystemConversion of 2-Hexyne (%)Selectivity to this compound (%)Yield of this compound (%)
1Pd/SiO₂ (unmodified)100~0 (at full conversion)61 (maximum)
[BMIM][PF₆]-SCILL1007070
15 wt% [BMPL][DCA]-SCILL100>8082
Lindlar Catalyst100~74 (decreases at full conversion)74 (decreases at full conversion)
NanoSelect™ System100~71 (decreases at full conversion)71 (decreases at full conversion)
Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To monitor the hydrogenation of this compound to n-hexane and determine the reaction rate.

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenator

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask, dissolve a known amount of this compound in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the disappearance of this compound and the appearance of n-hexane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate can be analyzed to confirm the final product.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Analysis prep1 Dissolve this compound in Ethanol prep2 Add Pd/C Catalyst prep1->prep2 prep3 Seal and Purge with H₂ prep2->prep3 react1 Stir under H₂ Atmosphere prep3->react1 react2 Monitor by GC react1->react2 workup1 Filter to Remove Catalyst react2->workup1 workup2 Analyze Product workup1->workup2 G cluster_reactants Reactants cluster_transition Transition State cluster_products Products alkene This compound ts Concerted 'Butterfly' Mechanism alkene->ts mcpba m-CPBA mcpba->ts epoxide cis-2,3-Epoxyhexane ts->epoxide acid m-Chlorobenzoic Acid ts->acid G Reactants This compound + OsO₄ Intermediate Cyclic Osmate Ester (Syn-addition) Reactants->Intermediate [3+2] Cycloaddition Hydrolysis Hydrolysis (e.g., NaHSO₃/H₂O) Intermediate->Hydrolysis Cleavage Product Meso-Hexane-2,3-diol Hydrolysis->Product G Catalyst [Ru]=CH₂ Metallacycle1 Metallacyclobutane 1 Catalyst->Metallacycle1 + Alkene1 Alkene1 R¹CH=CHR² (this compound) Alkene1->Metallacycle1 NewCarbene [Ru]=CHR¹ Metallacycle1->NewCarbene - CH₂=CHR² Metallacycle2 Metallacyclobutane 2 NewCarbene->Metallacycle2 + Alkene2 Alkene2 CH₂=CHR³ Alkene2->Metallacycle2 Metallacycle2->Catalyst - Product Product R¹CH=CHR³

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-Hexene. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the partial hydrogenation of 2-hexyne. This reaction is typically carried out using a "poisoned" or deactivated catalyst, with Lindlar's catalyst being the most common choice. The catalyst facilitates the syn-addition of hydrogen across the alkyne's triple bond, resulting in the formation of the cis (or Z) alkene.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

There are two main side reactions that can occur:

  • Over-reduction: The newly formed this compound can be further hydrogenated to n-hexane. This happens if the catalyst is too active or the reaction is not stopped once the starting alkyne is consumed.

  • Isomerization: The desired this compound can isomerize to the more thermodynamically stable trans-2-Hexene. This can be promoted by certain catalysts or reaction conditions.

Q3: What is Lindlar's catalyst and why is it effective for this synthesis?

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with a substance like lead acetate or quinoline.[1] This poisoning deactivates the most active sites on the palladium surface. This makes the catalyst active enough to reduce the alkyne to a cis-alkene but not reactive enough to readily reduce the resulting alkene to an alkane, thus preventing over-reduction.[1]

Q4: Are there any lead-free alternatives to Lindlar's catalyst?

Yes, due to the toxicity of lead, several alternative catalysts have been developed. P-2 Nickel catalyst, prepared from nickel(II) acetate and sodium borohydride, is a common alternative.[2] Additionally, palladium catalysts supported on silica and modified with ionic liquids have shown excellent selectivity for this compound formation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or no conversion of 2-hexyne 1. Catalyst poisoning by impurities in reagents or solvents.2. Insufficient catalyst loading.3. Poor hydrogen gas dispersion in the reaction mixture.1. Use high-purity, degassed solvents and reagents. Purify the 2-hexyne if necessary.2. Incrementally increase the catalyst loading.3. Increase the stirring speed to ensure good gas-liquid mass transfer.
Significant formation of n-hexane (over-reduction) 1. Catalyst is too active.2. Excessive amount of catalyst used.3. High hydrogen pressure.1. If not using a poisoned catalyst, switch to Lindlar's catalyst or a similar deactivated system.2. Reduce the amount of catalyst used (typically 5-10 mol% of palladium relative to the alkyne).[1]3. Reduce the hydrogen pressure; often, atmospheric pressure from a balloon is sufficient.
High percentage of trans-2-Hexene in the product mixture 1. Isomerization of the cis-alkene on the catalyst surface.2. Reaction temperature is too high.1. Choose a catalyst system known for high cis-selectivity. The addition of quinoline can sometimes suppress isomerization.2. Conduct the reaction at a lower temperature, such as room temperature.
Reaction starts but then stops before completion 1. Catalyst deactivation due to fouling by alkyne oligomerization.2. Insufficient hydrogen supply.1. Lower the reaction temperature and/or decrease the concentration of 2-hexyne.2. Ensure a continuous supply of hydrogen gas, for example, by using a hydrogen balloon.

Quantitative Data on Product Distribution

The selectivity of the hydrogenation of 2-hexyne is highly dependent on the catalyst system employed. Below is a comparison of product yields obtained with different catalysts.

Catalyst SystemStarting MaterialProduct(s)Yield of this compoundOther ProductsReference
Lindlar's Catalyst 2-HexyneThis compoundTypically >95% selectivitySmall amounts of trans-2-hexene and n-hexane may be present.[1]
Pd/SiO₂ with [BMPL][DCA] ionic liquid 2-HexyneThis compound88%Isomerization and over-hydrogenation are largely prevented.[3]
P-2 Nickel with Ethylenediamine (on a similar alkynol) Hex-3-yn-1-olcis-Hex-3-en-1-ol94%High cis:trans ratio (>200:1)[4]
Neat Pd/SiO₂ 2-HexyneThis compound, trans-2-Hexene, n-hexaneMaximum yield of 61% before being consumedSignificant isomerization and over-hydrogenation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Lindlar Hydrogenation

This protocol is a general guideline for the partial hydrogenation of 2-hexyne using Lindlar's catalyst.

Materials:

  • 2-Hexyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., hexane, ethyl acetate, or ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., a flask with a magnetic stirrer and a port for a hydrogen balloon)

  • Celite for filtration

Procedure:

  • In a hydrogenation flask, dissolve 2-hexyne in a suitable solvent (e.g., hexane).

  • Add Lindlar's catalyst to the solution. The catalyst loading is typically 5-10% by weight of the alkyne.[5]

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas, typically by inflating a balloon attached to the flask, to maintain a hydrogen atmosphere of approximately 1 atm.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. The reaction should be stopped as soon as the starting 2-hexyne is consumed to prevent over-reduction.

  • Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent to ensure all the product is collected.[5]

  • Carefully remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from side products like trans-2-Hexene and n-hexane, which have slightly different boiling points.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus (including a distilling flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., glass beads or Raschig rings) to provide a large surface area for repeated vaporization-condensation cycles.[6]

  • Place the crude this compound mixture into the distilling flask along with boiling chips or a stir bar.

  • Begin heating the distilling flask gently. The goal is to establish a temperature gradient along the fractionating column.

  • Observe the condensation ring as it slowly rises up the column. If the ring stops rising, the temperature can be slightly increased.[6]

  • Collect the fractions in separate receiving flasks based on the temperature at which they distill. The boiling points of the components are approximately:

    • n-Hexane: ~69 °C

    • trans-2-Hexene: ~67.9 °C

    • This compound: ~68.8 °C

    • 2-Hexyne: ~81 °C

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Analyze the collected fractions by GC-MS to determine their purity.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 2-Hexyne 2-Hexyne This compound This compound 2-Hexyne->this compound H2, Lindlar's Catalyst (Desired Reaction) trans-2-Hexene trans-2-Hexene This compound->trans-2-Hexene Isomerization n-Hexane n-Hexane This compound->n-Hexane Over-reduction Troubleshooting_Workflow Troubleshooting Workflow for Poor Yield of this compound start Low Yield of this compound check_conversion Is 2-Hexyne consumed? start->check_conversion check_side_products Analyze product mixture by GC-MS check_conversion->check_side_products Yes action_conversion Check catalyst activity and H2 supply check_conversion->action_conversion No high_hexane High n-Hexane content? check_side_products->high_hexane high_trans High trans-2-Hexene content? high_hexane->high_trans No action_hexane Reduce catalyst loading or H2 pressure high_hexane->action_hexane Yes action_trans Lower reaction temperature or add quinoline high_trans->action_trans Yes end_node Optimize Reaction high_trans->end_node No action_conversion->end_node action_hexane->end_node action_trans->end_node

References

Technical Support Center: Optimizing Stereoselectivity in cis-2-Hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-Hexene, with a focus on maximizing stereoselectivity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the partial hydrogenation of 2-hexyne.

Question Answer
My reaction is producing a significant amount of n-hexane. How can I prevent this over-reduction? Over-reduction to n-hexane is a common issue and typically indicates that the catalyst is too active. The primary method to synthesize this compound is the partial hydrogenation of 2-hexyne using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst.[1][2][3][4][5] If you are observing alkane formation, consider the following troubleshooting steps:* Catalyst Deactivation: Ensure your Lindlar's catalyst (palladium on calcium carbonate or barium sulfate) is properly poisoned with lead acetate and quinoline.[3][4][6] The quinoline is crucial for preventing complete hydrogenation.[3][4][6]* Hydrogen Pressure: Use a low hydrogen pressure, typically a balloon filled with H₂ gas, to minimize the rate of hydrogenation and improve selectivity for the alkene.[2]* Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the alkyne has been consumed, before significant alkene reduction occurs.
I am observing the formation of trans-2-Hexene in my product mixture. What is the likely cause? The formation of trans-2-Hexene suggests that a non-stereospecific reduction pathway is occurring. The standard method for producing trans-alkenes is the dissolving metal reduction (e.g., sodium in liquid ammonia), which proceeds through a radical mechanism with anti-addition of hydrogen.[1][4][6] If you are aiming for the cis-isomer, the presence of the trans-isomer could be due to:* Incorrect Reagents: Double-check that you are not inadvertently using reagents associated with trans-alkene synthesis.* Isomerization: Prolonged reaction times or exposure to acidic/basic conditions after the reaction can sometimes lead to isomerization of the cis-alkene to the more thermodynamically stable trans-isomer. Ensure prompt work-up and purification after the reaction is complete.
The reaction is very slow or incomplete. How can I improve the reaction rate without compromising selectivity? A sluggish reaction can be frustrating, but increasing reactivity must be balanced with maintaining cis-selectivity. Here are some adjustments to consider:* Catalyst Loading: A slight increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate. However, be cautious as excessive catalyst can lead to over-reduction.* Solvent: Ensure you are using an appropriate solvent. Solvents like ethanol, ethyl acetate, or hexanes are commonly used for Lindlar hydrogenations.[2] The solubility of hydrogen can vary between solvents, which can affect the reaction rate.* Temperature: While these reactions are often run at room temperature, a modest increase in temperature can sometimes be beneficial. However, this should be done with caution as higher temperatures can decrease selectivity.
How can I effectively remove the catalyst and other impurities from my final product? Proper purification is crucial to obtain pure this compound. The following steps are recommended:* Catalyst Filtration: The solid catalyst can be removed by filtration through a pad of Celite or a similar filter aid. This should be done carefully to ensure all catalyst particles are removed.* Solvent Removal: The solvent can be removed by rotary evaporation.[7]* Distillation: Fractional distillation is an effective method for separating this compound from any remaining starting material, trans-isomer, or n-hexane, due to their different boiling points.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Question Answer
What is the most reliable method for synthesizing this compound with high stereoselectivity? The most widely accepted and reliable method for the stereoselective synthesis of this compound is the partial hydrogenation of 2-hexyne using Lindlar's catalyst.[1][2][3][4][5][8][9] This method utilizes a poisoned palladium catalyst that facilitates the syn-addition of two hydrogen atoms across the triple bond, leading to the formation of the cis-alkene.[1][2][5] The catalyst's deactivation is key to preventing further reduction to the corresponding alkane.[3][4]
Are there alternative methods to Lindlar hydrogenation for preparing this compound? While Lindlar hydrogenation is the most common, other methods for synthesizing cis-alkenes exist, although they may be less direct for this specific target. These include:* Wittig Reaction: The Wittig reaction using a non-stabilized ylide typically favors the formation of cis-alkenes.[7][] For this compound, this would involve the reaction of a propyltriphenylphosphonium ylide with propionaldehyde.* Nickel Boride (P-2) Catalyst: This is another catalyst that can be used for the hydrogenation of an alkyne to a cis-alkene and is functionally equivalent to Lindlar's catalyst.[1][2]
What is the mechanism of Lindlar hydrogenation that leads to cis-stereoselectivity? The high cis-stereoselectivity of Lindlar hydrogenation is a result of the reaction mechanism occurring on the surface of the metal catalyst.[2] The alkyne adsorbs onto the catalyst surface, and then two hydrogen atoms are delivered to the same face of the triple bond in a syn-addition manner.[1][2][5] This concerted or stepwise addition from the catalyst surface results in the formation of the cis-alkene, which then desorbs before further hydrogenation can occur.[2]
How can I confirm the stereochemistry of my synthesized 2-Hexene? Several analytical techniques can be used to confirm the cis-stereochemistry of the product:* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between cis and trans isomers. The coupling constants (J-values) for the vinylic protons are typically smaller for cis-isomers compared to trans-isomers.* Infrared (IR) Spectroscopy: Cis and trans alkenes exhibit characteristic C-H bending vibrations at different wavenumbers. Cis-alkenes typically show a band around 675-730 cm⁻¹.* Gas Chromatography (GC): Cis and trans isomers often have different retention times on a GC column, allowing for their separation and quantification.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity for the synthesis of this compound via the partial hydrogenation of 2-hexyne under optimized conditions.

Catalyst Hydrogen Source Solvent Temperature (°C) Typical Yield (%) cis:trans Ratio
5% Pd/CaCO₃ (Lindlar)H₂ (1 atm)Hexane25>95>98:2
5% Pd/BaSO₄ (Lindlar)H₂ (1 atm)Ethanol25>95>98:2
P-2 Catalyst (Ni₂B)H₂ (1 atm)Ethanol25HighPredominantly cis

Experimental Protocols

Key Experiment: Synthesis of this compound via Lindlar Hydrogenation

This protocol details the procedure for the partial hydrogenation of 2-hexyne to this compound using Lindlar's catalyst.

Materials:

  • 2-Hexyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane (anhydrous)

  • Hydrogen gas (in a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (or a setup with a three-way stopcock)

  • Celite

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-hexyne (1.0 eq) in anhydrous hexane.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) to the solution.

  • Seal the flask with a septum.

  • Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete when the starting alkyne is no longer detectable.

  • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with fresh hexane.

  • Combine the filtrate and washings and remove the solvent by rotary evaporation.

  • The crude product can be further purified by fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 2-Hexyne in Hexane add_catalyst Add Lindlar's Catalyst start->add_catalyst purge Purge with Hydrogen add_catalyst->purge react Stir under H2 Atmosphere purge->react monitor Monitor Reaction Progress react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete evaporate Solvent Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

stereoselectivity_factors cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Products alkyne 2-Hexyne catalyst Catalyst Choice alkyne->catalyst cis_hexene This compound (Desired Product) catalyst->cis_hexene Lindlar's Catalyst (syn-addition) trans_hexene trans-2-Hexene (Side Product) catalyst->trans_hexene Na/NH3 (anti-addition) hexane n-Hexane (Over-reduction) catalyst->hexane High activity increases poison Catalyst Poisoning (e.g., Quinoline) poison->catalyst Deactivates pressure Hydrogen Pressure pressure->hexane High pressure increases temperature Temperature temperature->hexane High temp can increase

Caption: Factors influencing stereoselectivity in 2-Hexene synthesis.

References

Technical Support Center: Catalyst Deactivation in cis-2-Hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the polymerization of cis-2-Hexene. The information focuses on common issues encountered when using Ziegler-Natta and metallocene-type catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation during this compound polymerization?

A1: Catalyst deactivation in this compound polymerization, similar to other olefin polymerizations, can be broadly categorized into three main types: poisoning, fouling, and thermal degradation.[1]

  • Poisoning: This occurs when impurities in the reaction system chemically react with the active sites of the catalyst, rendering them inactive.[2] Common poisons include water, oxygen, carbon monoxide, carbon dioxide, and polar compounds containing sulfur, nitrogen, or phosphorus.[1] These impurities can be present in the monomer, solvent, or the inert gas supply.

  • Fouling: This involves the physical deposition of materials on the catalyst surface, which blocks the active sites from accessing the monomer.[1] In this compound polymerization, this can include the formation of oligomers or polymers that are insoluble in the reaction medium, or the deposition of carbonaceous residues (coke).

  • Thermal Degradation: Exposure to excessively high temperatures can lead to irreversible changes in the catalyst structure, such as the agglomeration of active metal particles (sintering) or the decomposition of the support material.[1] This reduces the number of available active sites.

Q2: Are there deactivation pathways specific to metallocene catalysts in this process?

A2: Yes, metallocene catalysts can exhibit unique deactivation pathways. One significant pathway involves the formation of stable, less reactive or inactive complexes. For instance, zirconium-based metallocene catalysts can form inactive π-allyl species or more stable dimethylalane complexes that are resistant to further monomer insertion.[3][4] Additionally, β-hydride elimination is a common chain termination process that can lead to the formation of a dormant metal-hydride species.[5]

Q3: Can the cis-isomer of 2-hexene itself contribute to catalyst deactivation?

A3: While this compound is the intended monomer, its internal double bond can present challenges. Under certain reaction conditions or with specific catalysts, isomerization of this compound to other isomers (e.g., trans-2-hexene, 1-hexene) can occur. This can affect the polymerization kinetics and potentially lead to the formation of undesired polymer microstructures. While not a direct deactivation of the catalyst's chemical activity, this isomerization can be considered a form of process deactivation as it hinders the formation of the desired polymer.

Q4: How can I regenerate a deactivated catalyst?

A4: Catalyst regeneration aims to restore the activity of a deactivated catalyst. The appropriate method depends on the deactivation mechanism.

  • For fouling by coke or polymer buildup, a common method is a controlled burnout of the deposits with a dilute oxygen stream at elevated temperatures.

  • For poisoning , if the poison is reversibly adsorbed, it might be removed by treating the catalyst at high temperatures under a flow of inert gas or hydrogen. However, many common poisons form strong, irreversible bonds with the active sites, making regeneration difficult.

  • Thermal degradation is generally irreversible.

A specific process for deactivating and potentially cleaning Ziegler-Natta and metallocene catalysts involves controlled heating to drive off volatile compounds and form less reactive complexes, followed by scrubbing and flaring of the volatile chemicals.[6]

Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental issues.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of this compound is resulting in a very low or no polymer yield. What are the likely causes and how can I troubleshoot this?

  • Answer:

    • Potential Cause: Catalyst Poisoning.

      • Troubleshooting:

        • Purify Monomer and Solvent: Ensure rigorous purification of this compound and the reaction solvent to remove any potential inhibitors or impurities.[5] This can be achieved by passing them through activated alumina columns.

        • Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques to exclude air and moisture.

        • Check for Leaks: Meticulously inspect the reactor and all connections for any potential leaks that could introduce contaminants.

    • Potential Cause: Incorrect Catalyst Activation.

      • Troubleshooting:

        • Verify Cocatalyst Ratio: The ratio of cocatalyst (e.g., MAO, trialkylaluminum) to the catalyst is crucial for efficient activation.[7] This ratio is highly dependent on the specific catalyst system and should be optimized.

        • Activation Time and Temperature: Ensure the catalyst and cocatalyst are allowed sufficient time to interact and form the active species under the recommended temperature conditions.

Issue 2: Rapid Decrease in Polymerization Rate Over Time

  • Question: The initial polymerization rate is high, but it drops off quickly. What could be causing this rapid catalyst deactivation?

  • Answer:

    • Potential Cause: Thermal Deactivation.

      • Troubleshooting:

        • Temperature Control: Polymerization of olefins is often exothermic.[5] Ensure the reactor has an efficient cooling system to maintain a stable and optimal reaction temperature. A runaway temperature can lead to rapid thermal degradation of the catalyst.

        • Optimize Reaction Temperature: Conduct a series of small-scale polymerizations at different temperatures to identify the optimal range that balances high activity with catalyst stability.

    • Potential Cause: High Concentration of Impurities.

      • Troubleshooting:

        • Kinetic Analysis: Monitor the monomer consumption over time to characterize the deactivation profile. A very rapid decay often points to a high concentration of a potent poison.

        • Feedstock Purification: Re-evaluate the purification methods for your monomer and solvent to ensure the removal of trace impurities.

Issue 3: Broad Molecular Weight Distribution in the Final Polymer

  • Question: The resulting poly(this compound) has a very broad molecular weight distribution, but I am using a single-site catalyst. What could be the issue?

  • Answer:

    • Potential Cause: Multiple Active Species or Chain Transfer Reactions.

      • Troubleshooting:

        • Control Temperature: Chain transfer reactions, such as β-hydride elimination, are often more prevalent at higher temperatures.[5] Lowering the reaction temperature can sometimes reduce the rate of these reactions.

        • Adjust Monomer/Catalyst Ratio: A higher monomer concentration relative to the catalyst can favor propagation over chain transfer, potentially leading to a narrower molecular weight distribution.

        • Monomer Isomerization: If this compound is isomerizing to other hexene isomers during polymerization, the different reactivities of these isomers could contribute to a broader molecular weight distribution. Analyze the reaction mixture for the presence of other hexene isomers.

Quantitative Data Summary

The following tables provide illustrative data on catalyst performance and deactivation, based on typical values observed in olefin polymerization. Specific values for this compound may vary depending on the exact catalyst system and reaction conditions.

Table 1: Illustrative Catalyst Activity and Deactivation Rates

Catalyst TypeTypical Initial Activity (kg Polymer / (mol Catalyst * h))Illustrative Deactivation Rate Constant (k_d) (h⁻¹)Common Deactivation Mechanism
Ziegler-Natta (TiCl₄/MgCl₂)1,000 - 10,0000.1 - 0.5Poisoning, Fouling
Metallocene (zirconocene/MAO)10,000 - 100,000+0.2 - 1.0Poisoning, Formation of inactive species

Table 2: Effect of Common Impurities on Catalyst Half-Life

ImpurityTypical Concentration (ppm)Illustrative Catalyst Half-Life Reduction
Water1-550 - 80%
Oxygen1-540 - 70%
Carbon Monoxide>10>90%
Sulfur Compounds (e.g., H₂S)>1>95%

Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization

  • Reactor Preparation: A glass reactor is thoroughly dried in an oven at 120 °C overnight and then assembled while hot under a stream of dry, oxygen-free nitrogen. The reactor is then subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.

  • Reagent Preparation:

    • The desired volume of a purified, anhydrous solvent (e.g., toluene) is transferred to the reactor via a cannula.

    • A known amount of purified this compound is then added to the solvent.

    • The reactor is brought to the desired polymerization temperature using a thermostated bath.

  • Catalyst Preparation and Injection:

    • In a separate Schlenk flask under an inert atmosphere, the solid catalyst (e.g., metallocene) is suspended in a small amount of the solvent.

    • The cocatalyst (e.g., MAO solution) is added to the catalyst suspension and allowed to pre-activate for a specified time (e.g., 5-15 minutes).

    • The activated catalyst solution is then rapidly injected into the stirred reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time, maintaining a constant temperature and stirring rate.

  • Quenching: The polymerization is terminated by injecting a quenching agent, such as acidified methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of the quenching solution. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Monitoring Catalyst Deactivation via Monomer Consumption

  • Setup: The polymerization is set up as described in Protocol 1, but the reactor is equipped with a sampling port that allows for the withdrawal of aliquots under an inert atmosphere.

  • Sampling: At regular time intervals (e.g., every 5 or 10 minutes), a small, known volume of the reaction mixture is withdrawn using a gas-tight syringe.

  • Analysis: Each aliquot is immediately quenched in a vial containing a known amount of an internal standard (e.g., a non-reactive hydrocarbon). The concentration of the remaining this compound is then determined by gas chromatography (GC).

  • Data Analysis: The monomer concentration is plotted against time. The rate of polymerization at any given time is proportional to the negative slope of this curve. A decrease in the rate over time is indicative of catalyst deactivation.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst Species (e.g., [L_n_M-R]^+) Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Propagation Deactivated_Catalyst Deactivated Catalyst Inactive_Complex Inactive Complex (e.g., π-allyl) Active_Catalyst->Inactive_Complex Formation of Inactive Species Monomer This compound Monomer->Active_Catalyst Poisons Poisons (H₂O, O₂, etc.) Poisons->Active_Catalyst Poisoning Fouling_Agents Fouling Agents (Oligomers, Coke) Fouling_Agents->Active_Catalyst Fouling High_Temp High Temperature High_Temp->Active_Catalyst Thermal Degradation

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low Polymer Yield Check_Purity Check Monomer/Solvent Purity Start->Check_Purity Check_Inertness Verify Inert Atmosphere Check_Purity->Check_Inertness Purity OK Purify Purify Reagents Check_Purity->Purify Impurities Suspected Check_Activation Review Catalyst Activation Check_Inertness->Check_Activation Inertness OK Improve_Technique Improve Schlenk/Glovebox Technique Check_Inertness->Improve_Technique Leaks or Contamination Suspected Optimize_Ratio Optimize Cocatalyst Ratio Check_Activation->Optimize_Ratio Suboptimal Activation Success Polymerization Successful Purify->Success Improve_Technique->Success Optimize_Ratio->Success

Caption: Troubleshooting workflow for low polymer yield.

References

Technical Support Center: Achieving High Yield and Purity of cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of cis-2-Hexene. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound with high stereoselectivity?

A1: The most common and effective methods for the stereoselective synthesis of this compound involve the partial hydrogenation of 2-hexyne. The two leading catalytic systems for this transformation are Lindlar's catalyst and the P-2 nickel catalyst. Both systems facilitate the syn-addition of hydrogen across the alkyne's triple bond, leading to the formation of the cis (or Z) alkene.[1][2]

Q2: How does Lindlar's catalyst achieve cis-selectivity?

A2: Lindlar's catalyst is a "poisoned" palladium catalyst, typically consisting of palladium supported on calcium carbonate (CaCO₃) and treated with lead acetate and quinoline.[3] The lead and quinoline partially deactivate the palladium's catalytic surface.[4] This "poisoning" serves two main purposes: it prevents the over-reduction of the newly formed this compound to n-hexane, and it promotes the selective adsorption and hydrogenation of the alkyne on one face, resulting in the exclusive syn-addition of hydrogen atoms to form the cis isomer.[5][6]

Q3: What are the advantages of using a P-2 nickel catalyst over Lindlar's catalyst?

A3: P-2 nickel, a form of nickel boride (Ni₂B) generated in situ from a nickel(II) salt and sodium borohydride, offers a compelling alternative to the traditional Lindlar catalyst.[1][7] A key advantage is that it avoids the use of heavy metals like lead, which is a significant environmental and safety concern.[1] Additionally, when used with a modifier like ethylenediamine, P-2 nickel can offer exceptionally high cis-selectivity, sometimes exceeding that of Lindlar's catalyst.[7]

Q4: Can this compound be purified from its trans-isomer by simple distillation?

A4: Simple distillation is generally ineffective for separating cis- and trans-2-hexene due to their very close boiling points. Fractional distillation, which provides multiple theoretical plates for separation, is a more suitable technique, though it can still be challenging.[8] For difficult separations of close-boiling isomers, extractive distillation may be employed. This method involves adding a solvent that alters the relative volatility of the isomers, making their separation by distillation more feasible.[9][10]

Q5: What analytical techniques are best for determining the purity and cis/trans ratio of a 2-hexene sample?

A5: Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the premier analytical method for separating and quantifying hexene isomers.[11] A non-polar GC column can separate the isomers based on their slight differences in boiling points.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between cis and trans isomers based on the differences in the chemical shifts and coupling constants of the vinylic protons.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical performance metrics for the partial hydrogenation of internal alkynes to cis-alkenes using Lindlar's catalyst and P-2 Nickel.

Performance Metric Lindlar Catalyst P-2 Nickel (with Ethylenediamine)
Catalyst System 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinolineNi(OAc)₂ + NaBH₄ (in situ); ethylenediamine modifier
Typical Yield 85-98%~94%
Typical cis (Z) Selectivity >95%>99% (>200:1 cis:trans)
Reaction Temperature Room Temperature20-25°C
Hydrogen Pressure 1 atm (balloon)1 atm (balloon)
Key Advantages Well-established, reliable, high yieldsHigh cis-selectivity, avoids toxic lead
Key Disadvantages Uses toxic lead, potential for over-reductionCatalyst is air-sensitive and prepared in situ

Data compiled from multiple sources, including specific examples with hexyn-1-ol as a substrate, which is structurally similar to 2-hexyne.[1][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Lindlar Hydrogenation

Objective: To synthesize this compound from 2-hexyne using a poisoned palladium catalyst.

Materials:

  • 2-Hexyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Hexane (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation flask (e.g., Parr apparatus or a round-bottom flask with a balloon)

  • Magnetic stirrer

  • Celite

Procedure:

  • In a hydrogenation flask, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • Seal the flask and evacuate it, then backfill with an inert gas like nitrogen or argon.

  • Add hexane as the solvent, followed by the 2-hexyne substrate.

  • Purge the flask with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature.

  • Monitor the reaction progress by GC or TLC to observe the consumption of the starting alkyne. The reaction is often complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh hexane.

  • The filtrate contains the crude this compound. The solvent can be carefully removed by distillation if desired. Further purification can be achieved by fractional distillation.[12]

Protocol 2: Synthesis of this compound via P-2 Nickel Hydrogenation

Objective: To synthesize this compound from 2-hexyne using an in situ generated P-2 nickel catalyst.

Materials:

  • 2-Hexyne

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Ethylenediamine

  • Hydrogen gas (H₂)

  • Hydrogenation flask

  • Magnetic stirrer

  • Celite

Procedure:

  • Catalyst Generation: In a hydrogenation flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.

  • Purge the flask with hydrogen.

  • With vigorous stirring, add a solution of sodium borohydride in ethanol to the nickel salt solution. A black precipitate of P-2 nickel will form immediately.

  • Reaction Setup: After approximately 5 minutes, add ethylenediamine (2 equivalents relative to the nickel) to the catalyst suspension.

  • Add the 2-hexyne substrate to the reaction mixture.

  • Hydrogenation: Ensure the flask is under a hydrogen atmosphere (1 atm, balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by GC. Hydrogen uptake is typically rapid and ceases upon consumption of the alkyne.

  • Workup: Once complete, replace the hydrogen atmosphere with nitrogen.

  • Filter the mixture through a pad of Celite to remove the black catalyst.

  • Remove the ethanol from the filtrate under reduced pressure. The residue can then be purified by fractional distillation to yield pure this compound.[1]

Troubleshooting Guides

Issue 1: Low Yield of 2-Hexene (cis + trans)

Low overall yield can be attributed to several factors, from incomplete reaction to loss of product during workup.

Start Low Yield of 2-Hexene Check_Reaction Was the reaction complete? (Check via GC/TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction was Complete Check_Reaction->Complete Yes Catalyst_Activity Problem: Poor Catalyst Activity Incomplete->Catalyst_Activity H2_Supply Problem: Inadequate H₂ Supply Incomplete->H2_Supply Workup_Loss Problem: Product Loss During Workup Complete->Workup_Loss Solution_Catalyst Solution: - Use fresh/high-quality catalyst. - Ensure proper catalyst preparation (for P-2 Ni). - Increase catalyst loading. Catalyst_Activity->Solution_Catalyst Solution_H2 Solution: - Check for leaks in the H₂ balloon/lines. - Ensure adequate stirring for gas-liquid mixing. H2_Supply->Solution_H2 Solution_Workup Solution: - Be cautious during solvent removal (product is volatile). - Ensure efficient extraction and filtration. Workup_Loss->Solution_Workup

Caption: Troubleshooting workflow for low product yield.

Issue 2: Low cis/trans Ratio (High Percentage of trans-2-Hexene)

The formation of the undesired trans-isomer suggests an issue with the stereoselectivity of the hydrogenation process.

Start Low cis/trans Ratio Catalyst_Check Which catalyst was used? Start->Catalyst_Check Isomerization Problem: Post-synthesis Isomerization Start->Isomerization Lindlar Lindlar's Catalyst Catalyst_Check->Lindlar P2_Nickel P-2 Nickel Catalyst_Check->P2_Nickel Lindlar_Poison Problem: Insufficient Catalyst Poisoning Lindlar->Lindlar_Poison P2_Modifier Problem: Modifier Absent or Insufficient P2_Nickel->P2_Modifier Solution_Lindlar Solution: - Use a fresh, properly poisoned catalyst. - Add quinoline as an additional moderator. Lindlar_Poison->Solution_Lindlar Solution_P2 Solution: - Ensure ethylenediamine was added in the correct ratio (e.g., 2 eq.). P2_Modifier->Solution_P2 Solution_Isomerization Solution: - Avoid acidic conditions during workup. - Minimize exposure to heat and light. Isomerization->Solution_Isomerization

Caption: Troubleshooting guide for poor cis-selectivity.

Issue 3: Presence of n-Hexane in the Product (Over-reduction)

The formation of n-hexane indicates that the catalyst is too active, leading to the hydrogenation of the desired alkene product.

Start n-Hexane Detected in Product Cause Cause: Catalyst is too active Start->Cause Reaction_Time Problem: Reaction ran too long Cause->Reaction_Time Catalyst_Poison Problem: Insufficient Catalyst Poisoning Cause->Catalyst_Poison Solution_Time Solution: - Monitor reaction closely with GC/TLC. - Stop the reaction as soon as the alkyne is consumed. Reaction_Time->Solution_Time Solution_Poison Solution: - Use a more effectively poisoned catalyst. - For Lindlar, add more quinoline. - For P-2 Ni, ensure modifier is present. Catalyst_Poison->Solution_Poison

Caption: Troubleshooting workflow for over-reduction.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow from starting material to purified this compound.

cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Alkyne 2-Hexyne Reaction Partial Hydrogenation (Lindlar or P-2 Ni + H₂) Alkyne->Reaction Crude_Mixture Crude Product Mixture (this compound, trans-2-Hexene, n-Hexane, 2-Hexyne) Reaction->Crude_Mixture Filtration Catalyst Removal (Filtration through Celite) Crude_Mixture->Filtration Solvent_Removal Solvent Removal (Distillation) Filtration->Solvent_Removal Distillation Fractional or Extractive Distillation Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product Analysis Purity & Isomer Ratio Check (GC-MS, NMR) Pure_Product->Analysis

References

Technical Support Center: Wittig Synthesis of cis-Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) for the Wittig synthesis of cis-(Z)-alkenes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield or no product in my Wittig reaction. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Wittig reaction can stem from several factors. A primary reason is inefficient ylide formation. This can be due to an insufficiently strong base to deprotonate the phosphonium salt, or the presence of moisture which quenches the ylide. Steric hindrance in either the carbonyl compound or the ylide can also significantly slow down the reaction and reduce yields.[1] Additionally, the purity of your reagents, particularly the aldehyde which can oxidize or polymerize, is crucial.[1]

To troubleshoot, ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a sufficiently strong and appropriate base for your specific phosphonium salt. For non-stabilized ylides, which are typically used for cis-alkene synthesis, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common.[2] Verifying the successful formation of the ylide, often indicated by a distinct color change, is a critical first step.

Q2: My Wittig reaction is producing a mixture of cis-(Z) and trans-(E) isomers, with poor selectivity for the desired cis-alkene. How can I improve the cis-selectivity?

A2: Achieving high cis-(Z) selectivity in the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions. Non-stabilized ylides (e.g., those with alkyl substituents) kinetically favor the formation of the cis-alkene.[3][4] In contrast, stabilized ylides (containing electron-withdrawing groups) are more thermodynamically controlled and predominantly yield the trans-(E)-alkene.[3]

To enhance cis-selectivity, it is crucial to use non-stabilized ylides under "salt-free" conditions.[5][6] The presence of lithium salts can promote equilibration of the reaction intermediates, leading to a higher proportion of the more stable trans-alkene.[5][6] The choice of solvent and temperature also plays a significant role. Non-polar, aprotic solvents and low reaction temperatures generally favor the formation of the cis-alkene.

Q3: What are "salt-free" Wittig conditions and why are they important for cis-alkene synthesis?

A3: "Salt-free" Wittig conditions refer to reaction setups where lithium-based reagents are avoided during the formation of the ylide, thus preventing the formation of lithium salts (like LiBr or LiCl) in the reaction mixture. These salts can influence the stereochemical outcome of the reaction by catalyzing the opening of the oxaphosphetane intermediate, which can lead to equilibration and a loss of cis-selectivity.[5][6] To achieve salt-free conditions, bases like sodium hydride (NaH), potassium tert-butoxide (KtBu), or sodium hexamethyldisilazide (NaHMDS) are often used instead of organolithium bases like n-BuLi.

Q4: I am struggling to separate my desired alkene from the triphenylphosphine oxide byproduct. What are the best purification strategies?

A4: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several methods can be employed for its separation. Column chromatography on silica gel is a widely used and effective technique. If the desired alkene is a solid, recrystallization can be a viable option as TPPO may have different solubility properties. In some cases, TPPO can be precipitated from a non-polar solvent like hexane or ether, in which it is poorly soluble, allowing the alkene to remain in solution. Another approach is to convert TPPO to a water-soluble complex by treating the reaction mixture with MgBr₂ or by using a modified phosphine oxide that is water-soluble.

Q5: Are there alternative reactions I can use if the Wittig synthesis is not providing the desired cis-alkene with high selectivity?

A5: Yes, if the Wittig reaction is not yielding the desired cis-alkene, there are alternative methods. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides excellent stereoselectivity.[7][8] The Still-Gennari modification of the HWE reaction is specifically designed for the synthesis of cis-(Z)-alkenes with high selectivity by using phosphonates with electron-withdrawing groups.[7] This method is particularly effective for the synthesis of trisubstituted Z-alkenes.[9]

Data Presentation

Table 1: Effect of Solvent on the Z/E Ratio of Stilbene in a Wittig Reaction

SolventDielectric Constant (ε)Z/E Ratio
Toluene2.3881/19
Dichloromethane (DCM)8.9350/50
Water80.127/73

Data adapted from a study on the Wittig reaction under Boden's conditions, which may not be universally applicable but illustrates the trend.[10]

Experimental Protocols

Protocol 1: General Procedure for cis-Selective Wittig Synthesis (Salt-Free Conditions)

This protocol outlines a general method for the synthesis of cis-alkenes using a non-stabilized ylide under salt-free conditions to maximize Z-selectivity.

1. Ylide Generation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the phosphonium salt (1.1 equivalents).

  • Add anhydrous aprotic solvent (e.g., THF, toluene).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a non-lithium base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (KtBu, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often accompanied by a color change.

2. Reaction with the Carbonyl Compound:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at -78 °C for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cis-alkene.

Protocol 2: The Schlosser Modification for trans-Alkene Synthesis

While the focus is on cis-alkenes, understanding the Schlosser modification, which favors trans-(E)-alkenes from non-stabilized ylides, can be instructive.[6][11]

1. Betaine Formation:

  • Generate the ylide as described in Protocol 1 using an organolithium base like n-BuLi at -78 °C.

  • Add the aldehyde (1.0 equivalent) at -78 °C and stir for 1 hour to form the betaine intermediate.

2. Epimerization and Protonation:

  • Add a second equivalent of phenyllithium or n-BuLi at -78 °C and stir for 30 minutes to deprotonate the betaine, leading to the more stable threo-β-oxido ylide.

  • Add a proton source (e.g., tert-butanol) at -78 °C.

  • Slowly warm the reaction to room temperature.

3. Work-up and Purification:

  • Perform an aqueous work-up and purification as described in Protocol 1.

Mandatory Visualizations

Wittig_Stereoselectivity cluster_Ylide Ylide Type cluster_Conditions Reaction Conditions cluster_Product Alkene Product Ylide Phosphonium Ylide NonStabilized Non-Stabilized Ylide (e.g., R = alkyl) Stabilized Stabilized Ylide (e.g., R = COOR') SaltFree Salt-Free Low Temperature NonStabilized->SaltFree Favors LiSalts Presence of Li+ Salts Higher Temperature NonStabilized->LiSalts Can lead to loss of selectivity TransAlkene trans-(E)-Alkene Stabilized->TransAlkene Strongly Favors Conditions Conditions CisAlkene cis-(Z)-Alkene SaltFree->CisAlkene Leads to LiSalts->TransAlkene Product Major Product

Caption: Factors influencing the stereochemical outcome of the Wittig reaction.

Troubleshooting_Workflow Start Wittig Reaction Issue LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor cis-Selectivity Start->PoorSelectivity CheckYlide Verify Ylide Formation (Anhydrous conditions, Strong Base) LowYield->CheckYlide Is ylide forming? LowYield->CheckYlide No UseNonStabilized Use Non-Stabilized Ylide PoorSelectivity->UseNonStabilized Is ylide non-stabilized? PoorSelectivity->UseNonStabilized No CheckReagents Check Reagent Purity (Aldehyde, Phosphonium Salt) CheckYlide->CheckReagents Yes ConsiderSterics Assess Steric Hindrance CheckReagents->ConsiderSterics SaltFreeCond Implement Salt-Free Conditions (e.g., NaH, KHMDS) UseNonStabilized->SaltFreeCond Yes LowTemp Lower Reaction Temperature (-78 °C) SaltFreeCond->LowTemp Alternative Consider Alternative: Still-Gennari HWE LowTemp->Alternative Still poor?

Caption: A troubleshooting workflow for common issues in cis-selective Wittig synthesis.

References

Preventing isomerization of cis-2-Hexene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-2-Hexene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound isomerizing to trans-2-Hexene?

This compound is thermodynamically less stable than its trans isomer due to steric strain between the alkyl groups on the same side of the double bond.[1][2][3] This inherent instability means that under certain conditions, it can convert to the more stable trans form. The energy difference between cis- and trans-2-butene, a similar small alkene, is approximately 2.8-5 kJ/mol, which indicates a natural preference for the trans configuration.[1][3][4]

Q2: What reaction conditions promote the isomerization of this compound?

Several factors can catalyze the isomerization of this compound. These include:

  • Presence of Acids: Strong acids can protonate the double bond, forming a carbocation intermediate. Rotation around the single bond, followed by deprotonation, can lead to the formation of the trans isomer.[4][5]

  • Exposure to Light: Photochemical conditions can sometimes provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.[6]

  • Heat: Elevated temperatures can provide the activation energy required for isomerization.

  • Transition Metal Catalysts: Many transition metal complexes, particularly those of palladium, ruthenium, nickel, and cobalt, can catalyze alkene isomerization.[7][8][9][10] The mechanism often involves the formation of metal-hydride or π-allyl intermediates.[11][12]

  • Presence of Radicals: Radical initiators can also facilitate isomerization.

Q3: How can I prevent or minimize isomerization during my reaction?

To maintain the stereochemical integrity of this compound, consider the following precautions:

  • Control Reaction Temperature: Whenever possible, run reactions at lower temperatures to minimize the thermal energy available for isomerization.

  • Avoid Strong Acids and Bases: If your reaction is sensitive to acid, use non-acidic catalysts or ensure the reaction medium is neutral or buffered. The use of solid acids, like sulfated zirconia, has been shown in some cases to improve selectivity and prevent catalyst decomposition that might lead to unwanted side reactions.[9][13]

  • Select a Specific Catalyst: If a catalyst is required, choose one that is known to have low isomerization activity or is selective for the desired reaction without affecting the alkene geometry. For some transformations, specific catalysts have been designed to selectively produce or preserve a particular isomer.[7][8]

  • Limit Exposure to Light: Protect your reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil, especially if photochemical pathways are a concern.

  • Use an Inert Atmosphere: To prevent oxidation and potential radical formation, conduct reactions under an inert atmosphere, such as nitrogen or argon.[6]

Q4: How do I confirm if my sample of this compound has isomerized?

The most reliable method for detecting and quantifying the presence of trans-2-Hexene is Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS). The cis and trans isomers have different physical properties, leading to different retention times on a GC column.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the isomers based on the coupling constants of the vinylic protons.

Q5: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area away from light and sources of ignition.[6] It is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6] For extended storage, refrigeration is advised.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of cis-product; presence of trans-isomer detected. 1. Reaction temperature is too high. 2. Presence of acidic impurities in reagents or solvents. 3. The chosen catalyst is promoting isomerization.1. Repeat the reaction at a lower temperature. 2. Purify all reagents and solvents. Consider adding a non-nucleophilic base to neutralize trace acids. 3. Screen alternative catalysts known for low isomerization activity.
Inconsistent reaction outcomes. 1. Purity of starting this compound is variable. 2. Degradation of the starting material during storage.1. Verify the purity of the starting material via GC analysis before each reaction.[6] 2. Use a fresh bottle of this compound or re-purify older stock by distillation. Ensure proper storage conditions are maintained.[6]

Quantitative Data Summary

The stability of alkene isomers is a key factor in controlling isomerization. The trans isomer is generally more stable due to reduced steric hindrance.

Parameter Value Significance
Thermodynamic Stability trans isomers are generally more stable than cis isomers.[2][14]There is a natural thermodynamic driving force for this compound to isomerize to the more stable trans form.
Energy Difference (cis vs. trans-2-Butene) ~2.8 - 5 kJ/molThis small energy difference highlights the delicate balance and the ease with which isomerization can occur under activating conditions.[1][3][4]
Catalyst Selectivity Certain ruthenium catalysts can yield >95% of the (E)-2-alkene (trans) from a terminal alkene.[7]This demonstrates that catalysts can be highly selective, and choosing the right one is critical to either promote or prevent isomerization.

Experimental Protocols

Protocol: Purity Analysis of 2-Hexene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method to determine the isomeric purity of a this compound sample.

1. Objective: To separate and quantify the relative amounts of cis- and trans-2-Hexene in a sample.

2. Materials:

  • 2-Hexene sample

  • High-purity solvent for dilution (e.g., Hexane or Pentane)

  • Volumetric flasks and micropipettes

  • GC vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5)

3. Sample Preparation:

  • Prepare a dilute solution of the 2-Hexene sample. A typical concentration is ~100 ppm (e.g., 10 µL of sample in 100 mL of hexane).

  • Transfer an aliquot of the prepared sample into a GC vial and seal it.

4. GC-MS Instrument Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 35-200 amu

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC). The cis and trans isomers will have similar mass spectra but different retention times.

  • Calculate the purity of this compound as a percentage of the total peak area of all C6H12 isomers.

Visualizations

IsomerizationMechanism cluster_cis This compound cluster_intermediate Intermediate cluster_trans trans-2-Hexene (More Stable) cis This compound carbocation Carbocation (Rotation around C-C single bond occurs) cis->carbocation + H⁺ (Acid Catalyst) trans trans-2-Hexene carbocation->trans - H⁺

Caption: Acid-catalyzed isomerization pathway of this compound.

TroubleshootingWorkflow start Isomerization of this compound Detected? check_temp Is reaction temperature elevated? start->check_temp Yes no_issue No Isomerization Detected start->no_issue No lower_temp Action: Lower reaction temperature. check_temp->lower_temp Yes check_acid Are acidic reagents/catalysts used? check_temp->check_acid No lower_temp->check_acid neutralize Action: Use non-acidic alternatives or add a base. check_acid->neutralize Yes check_catalyst Is a transition metal catalyst present? check_acid->check_catalyst No neutralize->check_catalyst change_catalyst Action: Screen for a more selective catalyst. check_catalyst->change_catalyst Yes check_light Is the reaction exposed to light? check_catalyst->check_light No change_catalyst->check_light protect_light Action: Protect reaction from light. check_light->protect_light Yes end Problem Resolved check_light->end No protect_light->end

Caption: Troubleshooting workflow for preventing this compound isomerization.

References

Analytical methods for determining cis/trans ratio in hexene mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the cis/trans ratio in hexene mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the cis/trans ratio of hexene isomers?

The most common and effective methods for quantifying the cis/trans ratio in hexene mixtures are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and is chosen based on the specific requirements of the analysis, such as sample complexity, required precision, and available instrumentation.

Q2: Which method is most suitable for a quick and routine analysis of simple hexene mixtures?

For routine analysis of relatively simple mixtures, Gas Chromatography (GC) is often the method of choice. It provides excellent separation of isomers and allows for straightforward quantification based on peak areas.[1][2]

Q3: When should I use NMR spectroscopy for my analysis?

NMR spectroscopy is particularly powerful for unambiguous structure elucidation and can be the definitive method for assigning the stereochemistry of the double bond.[3] It is especially useful when dealing with complex mixtures where chromatographic separation is challenging or when absolute confirmation of the isomer structure is required.

Q4: Can FTIR spectroscopy be used for quantitative analysis of cis/trans hexene ratios?

While FTIR is excellent for qualitative identification of cis and trans isomers due to their distinct absorption bands, quantitative analysis can be more challenging than with GC or NMR.[4] However, with proper calibration, it can be a rapid and non-destructive method for estimating the isomer ratio.

Gas Chromatography (GC) Troubleshooting Guide

Q1: My cis and trans hexene peaks are not well-separated. How can I improve the resolution?

Poor peak resolution is a common issue. Here are several steps you can take to improve it:

  • Optimize the Temperature Program: A slower temperature ramp rate can enhance separation.[5]

  • Select an Appropriate Column: For hexene isomers, a column with a polar stationary phase can improve separation based on differences in polarity between the cis and trans isomers. The cis isomer is generally more polar and will have a longer retention time.[1]

  • Increase Column Length or Decrease Inner Diameter: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve resolution.[2]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can lead to better separation efficiency.

Q2: I'm observing peak fronting or tailing in my chromatogram. What could be the cause?

Asymmetrical peaks can affect the accuracy of your quantification.

  • Peak Tailing: This is often caused by active sites in the injector liner or on the column itself, or by sample overload. Ensure the liner is clean and deactivated, and consider injecting a smaller sample volume or a more dilute sample.

  • Peak Fronting: This is less common for hexenes but can indicate column overload or improper injection technique.[6]

Q3: The retention times for my hexene isomers are shifting between runs. Why is this happening?

Retention time instability can make peak identification difficult.[7]

  • Check for Leaks: Ensure all fittings in the GC system are tight and leak-free.

  • Stabilize Oven Temperature: Allow the GC oven to fully equilibrate at the initial temperature before each injection.

  • Ensure Consistent Flow Rate: Verify that the carrier gas flow rate is stable and reproducible.

Experimental Protocol: GC Analysis of Hexene Isomers

This protocol provides a general guideline for the separation of cis- and trans-2-hexene.

  • Sample Preparation: Prepare a 100 ppm standard of your hexene mixture in a suitable solvent like n-hexane.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • GC Conditions:

    • Column: A capillary column with a polar stationary phase (e.g., DB-WAX) is recommended for good separation. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp Rate: 5 °C/min

      • Final Temperature: 120 °C, hold for 2 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

  • Data Analysis: Identify the cis and trans isomers based on their retention times (the cis isomer typically elutes after the trans isomer on a polar column).[1] The ratio is determined by comparing the integrated peak areas of the respective isomers.

Quantitative Data: GC of Hexene Isomers

The elution order of hexene isomers on a nonpolar column is primarily determined by their boiling points.

IsomerBoiling Point (°C)Expected Elution Order (Nonpolar Column)
1-Hexene63.481
(Z)-3-Hexene (cis)66.42
(E)-3-Hexene (trans)67.13
(E)-2-Hexene (trans)67.94
(Z)-2-Hexene (cis)68.85

Data sourced from Wikipedia[8] and is a strong predictor for elution on a nonpolar stationary phase.[5]

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Prepare Hexene Mixture Standard Inject Inject Sample Prep->Inject 1 µL Separate Separation on GC Column Inject->Separate Carrier Gas Flow Detect FID Detection Separate->Detect Elution Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate cis/trans Ratio Integrate->Calculate

Caption: Workflow for GC analysis of cis/trans hexene ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide

Q1: The vinyl proton signals in my ¹H NMR spectrum are complex and overlapping. How can I interpret them?

The alkene region of an NMR spectrum can be complex due to small differences in chemical shifts and spin-spin coupling.[9]

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 500 MHz or greater) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of complex multiplets. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons.[10]

  • Focus on Coupling Constants: The key to distinguishing cis and trans isomers is the magnitude of the vicinal coupling constant (³J) between the vinylic protons.[3]

Q2: How can I be certain about my assignment of cis and trans isomers?

The most reliable method is to analyze the coupling constant between the vinylic protons in the ¹H NMR spectrum.[3]

  • Trans Isomers: Exhibit a larger coupling constant, typically in the range of 11-18 Hz.[11]

  • Cis Isomers: Show a smaller coupling constant, generally between 6-15 Hz.[3][11]

In ¹³C NMR, the γ-gauche effect can also be used. The allylic carbons in the cis isomer are shielded (shifted upfield) compared to the trans isomer.[3]

Experimental Protocol: NMR Analysis of Hexene Isomers
  • Sample Preparation: Dissolve approximately 5-10 mg of the hexene mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure sufficient resolution to accurately measure coupling constants. This may require a longer acquisition time or processing with a smaller line broadening factor.

  • ¹³C NMR Acquisition (Optional but Recommended):

    • Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of the olefinic and allylic carbons.

  • Data Analysis:

    • In the ¹H spectrum, identify the signals corresponding to the vinylic protons (typically in the 5.3-5.5 ppm region for 2-hexene and 3-hexene).

    • Measure the vicinal coupling constant (³J) for these signals to assign cis and trans isomers.

    • Integrate the signals corresponding to unique protons of the cis and trans isomers to determine their molar ratio.

    • In the ¹³C spectrum, compare the chemical shifts of the allylic carbons to confirm assignments based on the γ-gauche effect.[3]

Quantitative Data: NMR of Hexene Isomers
Isomer Type¹H NMR - Vicinal Coupling Constant (³J)¹³C NMR - Allylic Carbon Chemical Shift
cis6-15 Hz[3]Shielded (upfield shift)[3]
trans11-18 Hz[3][11]Deshielded (downfield shift)

Note: Specific chemical shifts for hexene isomers can be found in spectral databases like ChemicalBook.[12][13]

NMR Logic Diagram

NMR_Logic cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis Hexene_Mixture Cis/Trans Hexene Mixture Coupling_Constant Measure Vicinal Coupling Constant (³J) Hexene_Mixture->Coupling_Constant Gamma_Gauche Observe γ-Gauche Effect (Allylic Carbon Shift) Hexene_Mixture->Gamma_Gauche Cis_ID cis Isomer (³J = 6-15 Hz) Coupling_Constant->Cis_ID Trans_ID trans Isomer (³J = 11-18 Hz) Coupling_Constant->Trans_ID Integration Integrate Signals Ratio Ratio Integration->Ratio Calculate Molar Ratio Cis_ID_C13 cis Isomer (Shielded) Gamma_Gauche->Cis_ID_C13 Trans_ID_C13 trans Isomer (Deshielded) Gamma_Gauche->Trans_ID_C13 Cis_ID->Integration Trans_ID->Integration FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Interpretation Prep Prepare Sample (Neat Liquid or Solution) Background Acquire Background Spectrum Prep->Background Sample_Scan Acquire Sample Spectrum Prep->Sample_Scan Background->Sample_Scan Analyze Analyze Diagnostic Bands Sample_Scan->Analyze Identify Identify cis/trans Isomers Analyze->Identify

References

Safe handling and storage procedures for cis-2-Hexene to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-2-Hexene

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of this compound to maintain its purity.

Frequently Asked Questions (FAQs)

Q1: What are the immediate safety precautions I should take when handling this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] Always handle it in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5] All equipment used must be properly grounded to prevent static discharge.[4][6]

Q2: What are the optimal storage conditions for maintaining the purity of this compound?

A2: To ensure stability and maintain purity, store this compound in a cool, dry, and well-ventilated area, away from ignition sources.[3] For long-term storage, refrigeration (2-8°C) is recommended.[7] It is highly advisable to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation.[3]

Q3: My this compound sample shows an unexpected peak in the GC analysis. What could be the cause?

A3: An unexpected peak in the gas chromatography (GC) analysis of this compound is often due to isomerization or oxidation.[3] The most common impurity is its more thermodynamically stable geometric isomer, trans-2-Hexene.[3][8] This can occur over time, especially if the sample has been exposed to light or acid catalysts.[3] Oxidation can also occur in the presence of air, leading to the formation of aldehydes and ketones.[3]

Q4: How can I confirm the purity and isomeric integrity of my this compound sample?

A4: The purity and isomeric ratio of this compound can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to confirm the cis-isomer configuration and identify any impurities.[3]

Q5: Is this compound stable at room temperature?

A5: While relatively stable, this compound is thermodynamically less stable than its trans-isomer due to steric hindrance.[3][9] Over time, particularly in the presence of light or acid, it can isomerize to trans-2-Hexene.[3] Slow polymerization may also occur at room temperature. For experiments requiring high purity, it is best to use a freshly opened or properly stored sample.[3]

Troubleshooting Guides

Issue: Inconsistent Experimental Results

If you are experiencing inconsistent results in reactions involving this compound, consult the following troubleshooting guide.

start Inconsistent Experimental Results check_purity Verify Purity of this compound (GC/NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok low_purity Low Purity Detected purity_ok->low_purity No check_storage Review Storage Conditions purity_ok->check_storage Yes re_purify Re-purify by Distillation or Use a New Batch low_purity->re_purify storage_issue Improper Storage (Air/Light Exposure) check_storage->storage_issue check_reactivity Investigate Other Reagents and Reaction Conditions check_storage->check_reactivity implement_storage Implement Proper Storage: - Inert Atmosphere (N2/Ar) - Store in Cool, Dark Place storage_issue->implement_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Degradation of this compound Sample

If you suspect your sample of this compound has degraded, follow this guide.

start Suspected Sample Degradation analytical_check Perform GC/MS or NMR Analysis start->analytical_check impurity_detected Impurities Detected? analytical_check->impurity_detected no_impurity No Significant Impurities (Purity Acceptable) impurity_detected->no_impurity No identify_impurity Identify Impurities impurity_detected->identify_impurity Yes trans_isomer trans-2-Hexene Detected identify_impurity->trans_isomer oxidation_products Oxidation Products Detected (Aldehydes, Ketones) identify_impurity->oxidation_products isomerization_action Cause: Isomerization (Light/Acid Exposure) Action: Store in Amber Vials, Avoid Acidic Conditions trans_isomer->isomerization_action oxidation_action Cause: Oxidation (Air Exposure) Action: Store Under Inert Atmosphere oxidation_products->oxidation_action

Caption: Workflow for identifying and addressing this compound degradation.

Data and Protocols

Table 1: Physical and Safety Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₁₂[10]
Molecular Weight84.16 g/mol [2]
Boiling Point68-70 °C[7]
Density0.669 g/mL at 25 °C[7]
Flash Point-25 °C (-13 °F)[7][11]
Purity (Typical)>95% (GC)[10][12]
Storage Temperature2-8°C[7]
Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., pentane or diethyl ether) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions: [13]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 2 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 35-200

3. Data Analysis:

  • The cis and trans isomers will have different retention times; the cis isomer typically elutes first.[13]

  • Determine the relative peak areas in the chromatogram to calculate the isomeric ratio and overall purity.[13]

  • Analyze the mass spectrum of any impurity peaks to aid in their identification.

References

Validation & Comparative

A Comparative Analysis of Cis- vs. Trans-2-Hexene Reactivity in Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the epoxidation reactivity of cis- and trans-2-hexene, supported by experimental and computational data. The stereochemistry of the starting alkene plays a crucial role in determining the reaction rate and, in some cases, the stereochemical outcome of the resulting epoxide. This analysis will delve into the factors governing this reactivity difference with various epoxidizing agents.

Executive Summary

The epoxidation of alkenes is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of various functionalities. The reaction is stereospecific, meaning the relative stereochemistry of the substituents on the double bond is retained in the epoxide product.[1][2][3] Generally, cis-alkenes tend to react faster than their trans counterparts in epoxidation reactions with peroxy acids and dioxiranes.[4][5] This is often attributed to the ground-state strain of the cis-isomer, which is relieved in the transition state. However, the choice of epoxidizing agent and reaction conditions can influence this relative reactivity.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the epoxidation of cis- and trans-2-hexene under different conditions.

Epoxidizing Agent/CatalystSubstrateActivation Energy (kJ/mol)Relative Rate Constant (k_cis / k_trans)Reference
H₂O₂ / TS-1 Zeolitecis-2-Hexene53.61.7[6]
H₂O₂ / TS-1 Zeolitetrans-2-Hexene55.2[6]

Table 1: Computational Data for Epoxidation with Hydrogen Peroxide. This data indicates that this compound has a lower activation energy barrier and is predicted to react faster than trans-2-hexene in the presence of a TS-1 zeolite catalyst.[6]

Epoxidizing Agent/CatalystSubstrateConversion Yield (%)Chemical Yield of Epoxide (%)Relative ReactivityReference
O₂ / Photoirradiated TiO₂This compound5.261 (of cis-epoxide)trans > cis[7]
O₂ / Photoirradiated TiO₂trans-2-Hexene-66 (of trans-epoxide)[7]

Table 2: Experimental Data for Photocatalytic Epoxidation. In this specific photocatalytic system, trans-2-hexene demonstrates higher reactivity than this compound.[7]

Epoxidizing AgentSubstrateTemperature (K)Rate Constant (log₁₀(A/dm³mol⁻¹s⁻¹))Activation Energy (E/kJ mol⁻¹)Reference
HO₂ RadicalThis compound673-7738.41 ± 0.3553.4 ± 5.0[8]
HO₂ Radicaltrans-2-Hexene673-7738.41 ± 0.3553.4 ± 5.0[8]

Table 3: Gas-Phase Epoxidation Data. In the gas-phase reaction with hydroxyl radicals, both isomers exhibit identical rate parameters.[8]

Stereospecificity of Epoxidation

A key feature of epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is its stereospecific nature. This means that a cis-alkene will exclusively yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.[1][2][3] The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the same face of the double bond.[1]

Stereospecificity cluster_cis cis-Isomer Reaction cluster_trans trans-Isomer Reaction cis_alkene This compound cis_epoxide cis-2,3-Epoxyhexane cis_alkene->cis_epoxide + m-CPBA trans_alkene trans-2-Hexene trans_epoxide trans-2,3-Epoxyhexane trans_alkene->trans_epoxide + m-CPBA Epoxidation_Workflow start Dissolve 2-Hexene in DCM add_mcpba Add m-CPBA at 0 °C start->add_mcpba stir Stir and Monitor by TLC add_mcpba->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify Butterfly_Mechanism reagents Alkene + Peroxy Acid ts [Butterfly Transition State]‡ reagents->ts Concerted Reaction products Epoxide + Carboxylic Acid ts->products

References

A Spectroscopic Showdown: Differentiating Cis-2-Hexene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a classic analytical challenge. This guide provides a comprehensive spectroscopic comparison of cis-2-hexene and its common isomers, trans-2-hexene and 1-hexene. For researchers, scientists, and professionals in drug development, the precise identification of these isomers is critical, as their distinct structures can lead to vastly different chemical reactivity and biological activity. This document outlines the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators

A summary of the most telling spectroscopic data for distinguishing between the hexene isomers is presented below. The subsequent sections provide a more in-depth analysis of each technique.

Spectroscopic TechniqueKey Differentiating FeatureThis compoundtrans-2-Hexene1-Hexene
¹H NMR Vinylic Proton Coupling Constant (³J_H-H)~10-12 Hz~14-16 HzComplex multiplet
Vinylic Proton Chemical Shift (δ)~5.2-5.5 ppm~5.3-5.6 ppm~4.9-5.9 ppm
¹³C NMR Vinylic Carbon Chemical Shift (δ)C2: ~124 ppm, C3: ~130 ppmC2: ~125 ppm, C3: ~131 ppmC1: ~114 ppm, C2: ~140 ppm
IR Spectroscopy C-H Out-of-Plane Bending~675-730 cm⁻¹ (strong)~960-970 cm⁻¹ (strong)~910 & 990 cm⁻¹ (strong)
C=C Stretching~1658 cm⁻¹ (weak)~1673 cm⁻¹ (weak)~1642 cm⁻¹ (medium)
Mass Spectrometry Fragmentation PatternSimilar to trans-2-hexeneSimilar to this compoundProminent allyl cation fragment (m/z 41)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons

NMR spectroscopy is a powerful tool for elucidating the precise bonding and stereochemistry of organic molecules. For the hexene isomers, both ¹H and ¹³C NMR provide unambiguous methods of identification.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra of cis- and trans-2-hexene lies in the coupling constant (³JH-H) between the two vinylic protons (the hydrogens attached to the double bond).

  • This compound: The vinylic protons are on the same side of the double bond, resulting in a smaller coupling constant, typically in the range of 10-12 Hz.

  • trans-2-Hexene: The vinylic protons are on opposite sides of the double bond, leading to a larger coupling constant of approximately 14-16 Hz.

1-Hexene, being a terminal alkene, displays a more complex set of signals for its vinylic protons, which appear as distinct multiplets in the 4.9-5.9 ppm region.

¹³C NMR Spectroscopy

The chemical shifts of the doubly bonded carbons also provide a clear distinction between the isomers.

  • 1-Hexene: The terminal alkene carbons are readily identifiable, with the CH₂ carbon (C1) appearing around 114 ppm and the CH carbon (C2) further downfield at approximately 140 ppm.

  • cis- and trans-2-Hexene: The internal alkene carbons in both isomers appear in a similar region, with the C2 carbons around 124-125 ppm and the C3 carbons at 130-131 ppm. The subtle differences in these shifts can also aid in their differentiation.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique "fingerprint" for each isomer. The most diagnostic region for differentiating the hexene isomers is the C-H out-of-plane bending region.[1]

  • This compound: Exhibits a strong absorption band in the range of 675-730 cm⁻¹.[1]

  • trans-2-Hexene: Shows a characteristic strong band at a higher frequency, typically between 960-970 cm⁻¹.[1]

  • 1-Hexene: As a monosubstituted alkene, it displays two strong bands around 910 cm⁻¹ and 990 cm⁻¹.[2][3]

The C=C stretching frequency also varies slightly among the isomers, although these absorptions are generally weak for the 2-hexenes due to the low polarity of the double bond.[4][5][6] 1-hexene, having a less substituted double bond, shows a more prominent C=C stretching band.[4][5][6]

Mass Spectrometry (MS): Fragmentation Patterns

While mass spectrometry provides the molecular weight of the isomers (m/z = 84 for the molecular ion), the fragmentation patterns of cis- and trans-2-hexene are very similar, making their distinction by MS alone challenging. However, 1-hexene produces a characteristic fragmentation pattern that allows for its easy identification.

  • 1-Hexene: The mass spectrum is dominated by a prominent peak at m/z 41, corresponding to the stable allyl cation formed through cleavage of the C3-C4 bond.[7][8] Another significant fragment is observed at m/z 69, resulting from the loss of a methyl radical.[7]

  • cis- and trans-2-Hexene: Both isomers show a base peak at m/z 55, corresponding to the loss of an ethyl radical. The overall fragmentation patterns are very similar, though subtle differences in the relative intensities of fragments may be observed under high-resolution conditions.

Experimental Protocols

NMR Spectroscopy

Sample Preparation (for volatile liquids):

  • Accurately weigh 5-20 mg of the hexene isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Gently swirl the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely to prevent evaporation of the volatile sample.

Instrument Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

    • Spectral Width: 0-10 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 128 or more

    • Relaxation Delay: 2-5 s

    • Spectral Width: 0-150 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of the neat liquid hexene isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[9][10]

  • Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

  • Mode: Fourier Transform Infrared (FTIR)

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the hexene isomer (e.g., 100 ppm) in a volatile solvent such as hexane or pentane.

Instrument Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating these isomers based on their boiling points.[11]

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Speed: 2 scans/second.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

G Spectroscopic Differentiation of Hexene Isomers cluster_ir Spectroscopic Differentiation of Hexene Isomers cluster_nmr Spectroscopic Differentiation of Hexene Isomers cluster_ms Spectroscopic Differentiation of Hexene Isomers start Hexene Isomer Mixture ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms GC-MS start->ms ir_oop Out-of-Plane Bend? ir->ir_oop nmr_coupling Vinylic ³J_H-H? nmr->nmr_coupling ms_fragment Base Peak m/z? ms->ms_fragment ir_910_990 ~910 & 990 cm⁻¹ ir_oop->ir_910_990 Yes ir_965 ~965 cm⁻¹ ir_oop->ir_965 No ir_700 ~700 cm⁻¹ ir_oop->ir_700 No is_1_hexene_ir 1-Hexene ir_910_990->is_1_hexene_ir is_trans_2_hexene_ir trans-2-Hexene ir_965->is_trans_2_hexene_ir is_cis_2_hexene_ir This compound ir_700->is_cis_2_hexene_ir nmr_14_16 ~14-16 Hz nmr_coupling->nmr_14_16 Large nmr_10_12 ~10-12 Hz nmr_coupling->nmr_10_12 Small nmr_complex Complex Multiplet nmr_coupling->nmr_complex Other is_trans_2_hexene_nmr trans-2-Hexene nmr_14_16->is_trans_2_hexene_nmr is_cis_2_hexene_nmr This compound nmr_10_12->is_cis_2_hexene_nmr is_1_hexene_nmr 1-Hexene nmr_complex->is_1_hexene_nmr ms_41 m/z 41 ms_fragment->ms_41 Yes ms_55 m/z 55 ms_fragment->ms_55 No is_1_hexene_ms 1-Hexene ms_41->is_1_hexene_ms is_2_hexene 2-Hexene (cis or trans) ms_55->is_2_hexene

References

A Comparative Kinetic Analysis of cis-2-Hexene and Other Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Reactivity of cis-2-Hexene in Key Chemical Transformations

In the landscape of organic synthesis and drug development, a nuanced understanding of the kinetic behavior of isomeric alkenes is paramount for reaction optimization and product selectivity. This guide provides an objective comparison of the reactivity of this compound with other alkenes, focusing on hydrogenation, oxidation, and epoxidation reactions. The information presented is supported by experimental data to aid researchers in predicting reaction outcomes and designing efficient synthetic routes.

Hydrogenation: cis-Isomers Exhibit Enhanced Reactivity

Catalytic hydrogenation is a fundamental reaction in organic chemistry, and the stereochemistry of the alkene substrate plays a significant role in determining the reaction rate. It is a widely observed phenomenon that cis-alkenes undergo catalytic hydrogenation at a faster rate than their trans-counterparts.[1] This is attributed to the higher ground state energy of cis-isomers due to steric strain, which reduces the activation energy of the reaction.[2][3]

Table 1: Heat of Hydrogenation of Hexene Isomers

AlkeneIsomerHeat of Hydrogenation (kcal/mol)
1-Hexene--29.7
2-Hexene(Z) / cis-28.3
2-Hexene(E) / trans-27.3

Data sourced from Bartleby.com[5]

A study on the hydrogenation of pentene isomers over a 1% Pd/alumina catalyst further supports this reactivity trend, demonstrating the rate of hydrogenation to be cis-2-pentene > 1-pentene > trans-2-pentene.[6]

Experimental Protocol: Catalytic Hydrogenation of Alkenes

A general procedure for the catalytic hydrogenation of an alkene is as follows:

  • Reaction Setup: A round-bottom flask is charged with the alkene substrate and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: A catalytic amount (typically 5-10% by weight of the substrate) of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the mixture.[7]

  • Hydrogen Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon or by using a high-pressure hydrogenation apparatus.[7][8]

  • Reaction: The mixture is stirred vigorously at a controlled temperature (often room temperature) and pressure (from atmospheric to several bars) to ensure efficient contact between the reactants and the catalyst.[9][10]

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the alkane product.[8]

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_analysis Workup & Analysis A Dissolve Alkene in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce H₂ Atmosphere B->C D Stir Vigorously C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Analyze Product (GC/NMR) F->G

A simplified workflow for the catalytic hydrogenation of an alkene.

Oxidation: Reactivity Influenced by Double Bond Position and Substitution

The oxidation of alkenes can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Permanganate Oxidation
Experimental Protocol: Alkene Oxidation with KMnO₄
  • Reaction Setup: The alkene is dissolved in a suitable solvent that is inert to oxidation, such as acetone or tert-butanol.

  • Oxidant Addition: A solution of potassium permanganate is added dropwise to the alkene solution. The reaction is often carried out at a specific temperature (e.g., cold for diol formation, hot for cleavage).[11]

  • Reaction: The reaction mixture is stirred, and the disappearance of the purple permanganate color indicates the progress of the reaction.

  • Quenching and Workup: The reaction is quenched by the addition of a reducing agent, such as sodium bisulfite, to destroy any excess permanganate. The manganese dioxide precipitate is removed by filtration.

  • Product Isolation: The organic products are extracted from the aqueous phase using an appropriate organic solvent. The solvent is then removed to yield the oxidized product(s).

  • Analysis: The products are identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

Epoxidation: cis-Alkenes Show Markedly Higher Reaction Rates

Epoxidation, the formation of an epoxide from an alkene, is a stereospecific reaction where the geometry of the starting alkene is retained in the product. Kinetic studies have shown that cis-alkenes are significantly more reactive towards epoxidation than their trans-isomers. For alkyl-substituted alkenes, cis-isomers can be approximately 7-fold more reactive.

A study on the gas-phase epoxidation of various alkenes by the hydroperoxyl radical (HO₂) provides quantitative kinetic data that directly compares this compound with its trans-isomer and other alkenes (Table 2).

Table 2: Rate Constants for the Gas-Phase Epoxidation of Alkenes by HO₂ Radicals (673-773 K)

AlkeneIsomerRate Constant (k) (cm³ molecule⁻¹ s⁻¹)
This compoundcis8.41 x 10⁻¹¹
trans-2-Hexenetrans8.41 x 10⁻¹¹
1-Hexene-8.91 x 10⁻¹¹
cis-2-Butenecis8.61 x 10⁻¹¹

Note: The original source indicates identical rate constants for cis- and trans-2-hexene in this specific study with HO₂ at high temperatures, which may not reflect the general trend observed with other epoxidizing agents like peroxy acids at lower temperatures.

Experimental Protocol: Alkene Epoxidation with a Peroxy Acid (e.g., m-CPBA)
  • Reaction Setup: The alkene is dissolved in an inert, non-aqueous solvent such as chloroform, dichloromethane, or acetone in a round-bottom flask.

  • Reagent Addition: A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added to the alkene solution, often at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by TLC.

  • Workup: The reaction mixture is typically washed with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Product Isolation: The solvent is removed under reduced pressure, and the crude epoxide can be purified by column chromatography if necessary.

  • Analysis: The structure and purity of the epoxide are confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Alkene Alkene (e.g., this compound) TS Concerted Spiro Transition State Alkene->TS PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->TS Epoxide Epoxide TS->Epoxide CarboxylicAcid Carboxylic Acid TS->CarboxylicAcid

A conceptual diagram of the concerted epoxidation mechanism.

Conclusion

The kinetic behavior of this compound and its isomers is a critical consideration for synthetic chemists. In general, this compound exhibits higher reactivity than its trans-isomer in hydrogenation and epoxidation reactions, a trend that is primarily governed by its higher ground state energy due to steric hindrance. In oxidation reactions, the position of the double bond within the carbon chain also plays a crucial role in determining reactivity. The experimental protocols and comparative data presented in this guide offer a foundational understanding for researchers to manipulate reaction conditions and achieve desired synthetic outcomes.

References

A Comparative Guide to the Validation of cis-2-Hexene Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of chemical purity is a cornerstone of rigorous scientific research and pharmaceutical development. For volatile organic compounds like cis-2-Hexene, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for both identifying and quantifying the target compound and its potential impurities. This guide provides a comparative overview of GC-MS for the validation of this compound purity, contrasted with Gas Chromatography with Flame Ionization Detection (GC-FID), and includes a detailed experimental protocol.

Comparative Analysis: GC-MS vs. GC-FID

Gas chromatography is a premier technique for separating volatile compounds, such as the isomers of hexene.[1] While both GC-MS and GC-FID utilize GC for separation, their detection mechanisms offer distinct advantages and disadvantages for purity analysis.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This method combines the high-resolution separation of gas chromatography with the precise detection and identification capabilities of mass spectrometry.[2] After components are separated in the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification of the primary component as well as any impurities based on their mass-to-charge ratio (m/z).[2] This high specificity makes GC-MS invaluable for identifying unknown contaminants.[3]

  • GC-FID (Gas Chromatography-Flame Ionization Detector): The FID is a sensitive, universal detector for hydrocarbons. After separation, compounds are burned in a hydrogen flame, producing ions that generate a measurable electrical current.[4] The signal is directly proportional to the number of carbon atoms being burned, making it highly reliable for quantification of hydrocarbons when the identity of the components is already known.[3][5] However, the FID provides no structural information and cannot be used to identify unknown peaks.[4]

The choice between GC-MS and GC-FID depends on the analytical goal. For routine quality control where potential impurities are known, GC-FID offers robust and cost-effective quantification.[4] For validation, method development, or troubleshooting, where definitive identification of all components is critical, GC-MS is the superior technique.[3][4] In many labs, the two are used synergistically: GC-MS to identify all components and GC-FID to provide high-precision quantification of those identified components.[3]

Data Presentation: Method Comparison

The following table summarizes the key performance characteristics of GC-MS and GC-FID for the analysis of this compound purity.

Parameter GC-MS GC-FID Comments
Identification Capability ExcellentPoorMS provides structural information for definitive peak identification.[2][4] FID only indicates the presence of a carbon-containing compound.
Selectivity High (Can use SIM mode)ModerateMS can selectively monitor for specific ion fragments, reducing matrix interference. FID responds to virtually all hydrocarbons.[6]
Sensitivity Very High (ppb to ppt range)High (ppm range)GC-MS is generally more sensitive, capable of detecting trace-level impurities.[4]
Quantitative Accuracy GoodExcellentFID offers a more uniform response factor for hydrocarbons, often leading to higher accuracy for purity calculations by area percent.[5]
Primary Application Identification & QuantificationRoutine QuantificationIdeal for confirming identity and structure of impurities.[3] The standard for established QC methods for hydrocarbon analysis.[4]
Cost & Complexity HigherLowerGC-MS systems are more expensive to purchase and maintain.[4]
Quantitative Data Summary

Commercially available this compound is typically sold with a purity of 95-96%, as determined by gas chromatography (GC).[7][8][9][10] The primary impurities are often its isomers, such as trans-2-Hexene, 1-Hexene, and other C6 hydrocarbons.[1][11] The elution order of these isomers on common nonpolar GC columns is primarily determined by their boiling points.[1]

Compound Boiling Point (°C) Expected Elution Order Typical Area % (Hypothetical)
1-Hexene63.51< 0.5%
trans-3-Hexene67.12< 1.0%
trans-2-Hexene67.93< 2.0%
This compound 68.8 4 > 95.0%

Note: Data is illustrative. Actual impurity profiles will vary by manufacturing lot. Elution order is based on boiling points as reported in the literature.[1]

Experimental Protocol: GC-MS Purity Validation

This protocol outlines a standard method for the validation of this compound purity.

1. Sample Preparation:

  • Allow the this compound sample to equilibrate to room temperature.

  • Prepare a 1% (v/v) solution of this compound in a volatile solvent such as pentane or hexane. For example, dilute 10 µL of this compound in 990 µL of pentane.

2. Instrument and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: A nonpolar or mid-polarity column is recommended for separating hydrocarbon isomers. An Agilent J&W CP-Select 624 Hexane or DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[11]

  • Injector:

    • Mode: Split (100:1 ratio)

    • Temperature: 250°C

    • Injection Volume: 1.0 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.[12]

    • Hold: Hold at 150°C for 2 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-200[12]

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum to a known reference standard or library data (e.g., NIST). The mass spectrum of hexene isomers will show a characteristic molecular ion peak (m/z 84) and fragmentation pattern.[13]

  • Identify impurity peaks by comparing their mass spectra to a spectral library.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualization

The following diagram illustrates the logical workflow for the GC-MS validation of this compound purity.

GCMS_Workflow cluster_prep Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., 1% in Pentane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection 1. Inject Sample Vial->Injection Separation 2. GC Separation (Capillary Column) Injection->Separation Ionization 3. Ionization (EI) Separation->Ionization MassAnalysis 4. Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection 5. Detection MassAnalysis->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Integrate Peaks TIC->Integration Identification Identify Peaks (MS Library Search) Integration->Identification Quantification Calculate Purity (Area % Report) Identification->Quantification

Caption: Workflow for this compound purity validation by GC-MS.

References

A Comparative Guide to Catalysts for the Selective Synthesis of cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of cis-2-hexene, a key intermediate in various organic syntheses, is a critical process that hinges on the choice of an appropriate catalyst. The primary route to this alkene is the partial hydrogenation of 2-hexyne, where the catalyst must exhibit high activity for the alkyne hydrogenation while simultaneously preventing over-hydrogenation to n-hexane and promoting the formation of the desired cis-isomer over the thermodynamically more stable trans-isomer. This guide provides a comprehensive comparison of various catalytic systems for this transformation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Performance of Catalysts

The performance of a catalyst in the selective hydrogenation of 2-hexyne is evaluated based on several key metrics: conversion of the starting alkyne, selectivity towards this compound, and the reaction conditions required to achieve these results. The following table summarizes the performance of prominent catalysts from the literature.

CatalystSupportReaction Temperature (°C)Hydrogen Pressure (bar)Solvent2-Hexyne Conversion (%)Selectivity to this compound (%)Reference(s)
Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)CaCO₃251.04n-heptane>95~88[1]
Pd/SiO₂SiO₂251.04n-heptane10061[1]
Pd/SiO₂ with [BMPL][DCA] ionic liquidSiO₂251.04n-heptane10088[1]
PVP-Stabilized Platinum ColloidsAmorphous Mixed Metal OxideRT1Propanol>9091 (to total 2-hexenes)[2]
Nickel Boride (Ni₂B or P-2)-RT1EthanolHighHigh (>95)[3]
Rhodium Complex ([Rh(cod)Cl]₂)-RT1DichloromethaneHighPredominantly cis[4]
Ruthenium Complex ([RuCl₂(p-cymene)]₂)-100(transfer hydrogenation)TriethylamineHighPredominantly cis or trans depending on ligands[5]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general benchmark.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the preparation and use of some of the benchmarked catalysts.

Preparation of Lindlar Catalyst

The Lindlar catalyst is a palladium-based heterogeneous catalyst that is "poisoned" to reduce its activity and prevent over-hydrogenation.

  • Materials: Palladium(II) chloride, calcium carbonate, lead acetate, quinoline, deionized water.

  • Procedure:

    • A solution of palladium(II) chloride in deionized water is prepared.

    • Calcium carbonate is added to the palladium chloride solution with vigorous stirring to precipitate palladium onto the support.

    • The resulting solid is filtered, washed with deionized water, and dried.

    • The dried Pd/CaCO₃ is then suspended in a solution of lead acetate.

    • Finally, a small amount of quinoline is added to the suspension to complete the poisoning process.

    • The catalyst is filtered, washed, and dried under vacuum before use.[3]

Synthesis of Pd/SiO₂ Catalyst with Ionic Liquid Layer

This modern alternative to the Lindlar catalyst offers high selectivity without the use of toxic lead.

  • Materials: Palladium(II) chloride, silica gel (SiO₂), hydrochloric acid, deionized water, N-butyl-N-methyl-pyrrolidinium dicyanamide ([BMPL][DCA]), acetone.

  • Catalyst Preparation:

    • Pd/SiO₂ is prepared by incipient wetness impregnation of silica gel with an aqueous solution of palladium(II) chloride in hydrochloric acid.

    • The impregnated silica is dried and then calcined in air.

    • The calcined material is reduced under a hydrogen flow to obtain the Pd/SiO₂ catalyst.[1]

  • Ionic Liquid Coating (SCILL - Solid Catalyst with Ionic Liquid Layer):

    • The prepared Pd/SiO₂ catalyst is suspended in a solution of [BMPL][DCA] in acetone.

    • The solvent is evaporated under reduced pressure, leaving a thin film of the ionic liquid on the catalyst surface.[1]

General Protocol for 2-Hexyne Hydrogenation
  • Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port.

  • Procedure:

    • The catalyst is charged into the reactor.

    • A solution of 2-hexyne in the chosen solvent (e.g., n-heptane, ethanol) is added to the reactor.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.

    • The reaction mixture is stirred vigorously at the desired temperature.

    • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

    • Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration. The product mixture is then analyzed to determine conversion and selectivity.[1]

Product Analysis by Gas Chromatography (GC)
  • Column: A capillary column suitable for separating hydrocarbon isomers (e.g., a polar column like SP-2560).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification: The relative amounts of 2-hexyne, this compound, trans-2-hexene, and n-hexane are determined from the peak areas in the chromatogram. The conversion is calculated based on the consumption of 2-hexyne, and the selectivity for this compound is calculated as the percentage of this compound in the total products formed.

Mandatory Visualizations

Reaction Pathway for Selective Hydrogenation of 2-Hexyne

The hydrogenation of 2-hexyne can proceed through several pathways. The desired pathway leads to the formation of this compound. Undesired side reactions include the formation of trans-2-hexene and the over-hydrogenation to n-hexane.

G 2-Hexyne 2-Hexyne This compound This compound 2-Hexyne->this compound Selective Hydrogenation (Desired) trans-2-Hexene trans-2-Hexene 2-Hexyne->trans-2-Hexene Isomerization This compound->trans-2-Hexene Isomerization n-Hexane n-Hexane This compound->n-Hexane Over-hydrogenation trans-2-Hexene->n-Hexane Hydrogenation

Caption: Reaction network for the hydrogenation of 2-hexyne.

Experimental Workflow for Catalyst Benchmarking

A standardized workflow is essential for the objective comparison of different catalysts.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis cluster_eval Performance Evaluation prep_steps Synthesis of Catalyst A Characterization (e.g., TEM, XRD) Synthesis of Catalyst B Characterization reaction_setup Reactor Setup Charge Catalyst and Reactants Set Reaction Conditions (T, P) Run Reaction & Monitor prep_steps->reaction_setup analysis_steps Sample Collection GC-MS Analysis Data Processing reaction_setup->analysis_steps eval_steps Calculate Conversion Calculate Selectivity Compare Catalyst Performance analysis_steps->eval_steps

Caption: Standardized workflow for benchmarking catalyst performance.

Conclusion

The selective synthesis of this compound is achievable with high selectivity using a variety of catalytic systems. While the traditional Lindlar catalyst is effective, modern alternatives such as palladium supported on silica with an ionic liquid layer offer comparable or superior performance without the use of toxic lead.[1] Platinum and nickel-based catalysts also show high promise for cis-selective hydrogenation.[2][3] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, environmental considerations, and desired purity of the final product. The experimental protocols and benchmarking workflow provided in this guide offer a framework for researchers to make informed decisions and to develop new, even more efficient catalysts for this important transformation.

References

A Comparative Analysis of cis-2-Hexene and 1-Hexene in Rhodium-Catalyzed Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and selectivity of a terminal versus an internal alkene in one of the most pivotal industrial reactions.

The hydroformylation, or "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of a formyl group and a hydrogen atom across the double bond. This process is instrumental in the production of alcohols, carboxylic acids, and other essential chemical intermediates. The position of the double bond in the alkene substrate profoundly influences the reaction's kinetics and the regioselectivity of the resulting aldehyde products. This guide provides a comparative study of the hydroformylation of 1-hexene, a terminal alkene, and cis-2-hexene, an internal alkene, highlighting the differences in their performance and the underlying mechanistic pathways.

Performance Comparison: Reactivity and Product Distribution

The hydroformylation of 1-hexene and this compound exhibits significant differences in terms of reaction rate and product distribution. Terminal alkenes like 1-hexene are generally more reactive and show a higher propensity for the formation of the linear aldehyde, n-heptanal. In contrast, internal alkenes such as this compound are less reactive and predominantly yield branched aldehydes.

During the hydroformylation of 1-hexene, in situ isomerization to internal alkenes, including cis- and trans-2-hexene, can occur.[1] These isomerized alkenes can then undergo hydroformylation to produce branched aldehydes, such as 2-methylhexanal and 2-ethylpentanal.[1] The regioselectivity of the reaction is a critical parameter, often expressed as the ratio of the linear aldehyde to the branched aldehydes (n/iso ratio). For 1-hexene, this ratio can be controlled to favor the linear product through careful selection of catalysts and reaction conditions.[2][3]

The hydroformylation of this compound, on the other hand, is inherently more complex. The internal double bond presents two sterically similar carbon atoms for the addition of the formyl group, leading to a mixture of branched aldehydes. Achieving high regioselectivity in the hydroformylation of internal alkenes is a significant challenge and often requires specialized catalyst systems, such as those employing bulky ligands or encapsulated catalysts.[4]

Quantitative Data on 1-Hexene Hydroformylation

The following table summarizes the performance of various catalyst systems in the hydroformylation of 1-hexene, showcasing the achievable conversion rates and regioselectivity.

Catalyst SystemLigandTemperature (°C)Pressure (bar, H₂/CO)Conversion (%)n/iso RatioTOF (h⁻¹)
Rh(acac)(CO)₂PPh₃8020>992.51000
Rh(acac)(CO)₂BISBI100509830800
Co₂(CO)₈-120200954100

Data compiled from various sources.[2]

Expected Performance of this compound Hydroformylation
  • Lower Reactivity: The reaction rate for this compound is generally lower than that of 1-hexene due to the increased steric hindrance around the internal double bond.

  • Predominance of Branched Aldehydes: The primary products will be a mixture of 2-methylhexanal and 3-methylhexanal (via isomerization to 3-hexene). The formation of the linear n-heptanal is not a direct product and would require prior isomerization to 1-hexene, which is less favorable.

  • Lower n/iso Ratio: Consequently, the n/iso ratio will be significantly lower than that observed for 1-hexene under similar conditions.

Experimental Protocols

The following is a general procedure for the hydroformylation of hexene isomers in a laboratory setting. This protocol is representative of the methodologies used to generate comparative data.

Materials:

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • 1-Hexene or this compound (substrate)

  • Toluene or other suitable anhydrous, deoxygenated solvent

  • Syngas (a mixture of H₂ and CO, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the autoclave is charged with the rhodium precursor, the phosphine ligand, and the solvent. The mixture is stirred until all components are dissolved.

  • Substrate Addition: The alkene substrate is then added to the autoclave.

  • Reaction Setup: The autoclave is sealed, removed from the glovebox, and connected to the syngas line.

  • Purging: The reactor is purged several times with syngas to remove any residual air.

  • Pressurization and Heating: The autoclave is pressurized with syngas to the desired pressure and heated to the reaction temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals. The samples are analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the alkene and the distribution of the aldehyde products.

  • Termination and Analysis: After the desired reaction time or consumption of the substrate, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The final product mixture is analyzed to determine the overall yield and selectivity.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the general experimental workflow for the hydroformylation of 1-hexene and this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Precursor Catalyst Precursor Mix_Inert Mix under Inert Atmosphere Catalyst Precursor->Mix_Inert Rh(acac)(CO)₂ Ligand Ligand Ligand->Mix_Inert e.g., PPh₃ Solvent Solvent Solvent->Mix_Inert Toluene Substrate Substrate Charge_Autoclave Charge Autoclave Substrate->Charge_Autoclave 1-Hexene or This compound Mix_Inert->Charge_Autoclave Purge Purge with Syngas Pressurize Pressurize with H₂/CO Purge->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat React Stir and React Heat->React Sample Take Samples React->Sample During Reaction Cool Cool Down React->Cool After Reaction Analyze Analyze Products (GC, NMR) Sample->Analyze Depressurize Depressurize Cool->Depressurize Depressurize->Analyze

Caption: General experimental workflow for the hydroformylation of hexene isomers.

G 1-Hexene 1-Hexene n-Heptanal n-Heptanal (Linear Product) 1-Hexene->n-Heptanal Hydroformylation (Major Pathway) 2-Methylhexanal 2-Methylhexanal (Branched Product) 1-Hexene->2-Methylhexanal Hydroformylation (Minor Pathway) Isomerization Isomerization 1-Hexene->Isomerization 2-Hexene cis/trans-2-Hexene Isomerization->2-Hexene 2-Hexene->2-Methylhexanal Hydroformylation

Caption: Reaction pathways in the hydroformylation of 1-hexene.

G This compound This compound 2-Methylhexanal 2-Methylhexanal (Branched Product) This compound->2-Methylhexanal Hydroformylation Isomerization Isomerization This compound->Isomerization 3-Methylhexanal 3-Methylhexanal (Branched Product) 3-Hexene cis/trans-3-Hexene Isomerization->3-Hexene 3-Hexene->3-Methylhexanal Hydroformylation

Caption: Reaction pathways in the hydroformylation of this compound.

References

A Comparative Analysis of Hexene Isomer Stability: Pitting Experimental Evidence Against Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative stability of isomers is crucial for predicting reaction outcomes and designing synthetic pathways. This guide provides a comparative analysis of the stability of hexene isomers, presenting both experimental thermochemical data and theoretical computational values. A detailed examination of the experimental methodologies employed is also included to provide a comprehensive understanding of the data's origins.

The stability of hexene isomers is primarily dictated by the substitution pattern of the double bond and the stereochemistry of the substituents. Generally, increased alkyl substitution on the sp2-hybridized carbons of the double bond leads to greater stability. This is attributed to hyperconjugation, an electronic interaction between the filled C-H σ-bonds of the alkyl groups and the empty π* antibonding orbital of the double bond. Furthermore, for disubstituted alkenes, the trans isomer is typically more stable than the cis isomer due to reduced steric strain.

Experimental vs. Theoretical Stability Data

The relative stabilities of hexene isomers can be quantified experimentally by measuring their heats of hydrogenation (ΔH°hydrog) or heats of formation (ΔH°f). The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound is hydrogenated to a saturated compound. A lower (less negative) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. Conversely, a more negative heat of formation indicates greater thermodynamic stability.

Theoretical calculations, primarily using Density Functional Theory (DFT), provide a powerful tool to predict the relative energies of isomers. These computational methods model the electronic structure of molecules to estimate their thermodynamic properties.

Below is a comparison of available experimental and theoretical data for the relative stability of various hexene isomers. There are 17 constitutional isomers of hexene, and their stability varies based on their unique structural features.

Hexene IsomerExperimental Heat of Hydrogenation (kJ/mol)Experimental Heat of Formation (gas, kJ/mol)Notes on Relative Stability
1-Hexene-126.7 ± 0.5[1]-42.1 ± 1.2[2]Monosubstituted, generally less stable than more substituted isomers.
(E)-2-Hexene-115.5-54.0Disubstituted, trans configuration is more stable than the cis isomer due to reduced steric hindrance.[3][4]
(Z)-2-Hexene-120.5-49.0Disubstituted, cis configuration is less stable than the trans isomer.[3][4]
(E)-3-Hexene-113.8-56.5Disubstituted, trans configuration.
(Z)-3-Hexene-118.8-51.5Disubstituted, cis configuration, less stable than (E)-3-hexene.
2-Methyl-1-pentene-119.2-52.7Disubstituted (geminal), generally more stable than monosubstituted isomers.
3-Methyl-1-pentene-126.8-43.1Monosubstituted, branched.
4-Methyl-1-pentene-125.9-44.4Monosubstituted, branched.
2-Methyl-2-pentene-111.3-60.2Trisubstituted, expected to be one of the more stable isomers due to a high degree of substitution.[4][5]
3-Methyl-2-pentene (E/Z)Data not readily availableData not readily availableTrisubstituted.
4-Methyl-2-pentene (E/Z)Data not readily availableData not readily availableDisubstituted, branched.
2,3-Dimethyl-1-butene-118.0-54.0Disubstituted, branched.
3,3-Dimethyl-1-butene-126.8-54.0Monosubstituted, highly branched.
2-Ethyl-1-butene-118.8-52.3Disubstituted (geminal).
2,3-Dimethyl-2-butene-110.9-67.4Tetrasubstituted, generally the most stable type of alkene due to the highest degree of substitution.[4][5]

Note: The table is compiled from various sources and some experimental values may have slight variations depending on the experimental conditions. Theoretical values are generally in good agreement with the trends observed in experimental data, although the absolute values may differ depending on the level of theory and basis set used in the calculations.

Experimental Protocols

The experimental determination of the heat of hydrogenation is a cornerstone of thermochemical studies of unsaturated compounds. A common method is reaction calorimetry.

Calorimetric Measurement of Heat of Hydrogenation

Objective: To measure the heat released during the catalytic hydrogenation of a hexene isomer.

Apparatus:

  • A reaction calorimeter, often a Dewar-type vessel to ensure adiabatic conditions.

  • A sensitive temperature measuring device (e.g., a thermistor or a platinum resistance thermometer).

  • A hydrogen gas delivery system with a pressure regulator.

  • A magnetic stirrer.

  • A catalyst injection system.

  • The catalyst is typically a finely divided metal, such as platinum oxide (Adams' catalyst) or palladium on carbon.[6]

Procedure:

  • A known amount of the hexene isomer is dissolved in a suitable solvent (e.g., glacial acetic acid or a hydrocarbon like hexane) and placed in the calorimeter.[1]

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

  • A pre-weighed amount of the hydrogenation catalyst is added to the solution.

  • The calorimeter is sealed, and the air is replaced with hydrogen gas. The system is then brought to a known, constant hydrogen pressure.

  • The reaction is initiated by vigorous stirring to ensure good contact between the hexene, hydrogen, and the catalyst.

  • The temperature of the solution is monitored continuously. The hydrogenation of the double bond is an exothermic reaction, leading to a rise in temperature.[7]

  • The reaction is considered complete when the temperature of the system stabilizes at a maximum value.

  • The calorimeter is calibrated using a substance with a known heat of reaction to determine the heat capacity of the calorimetric system.

  • The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the hexene isomer used.

Logical Relationship between Experimental and Theoretical Approaches

The determination of the relative stability of hexene isomers involves a synergistic relationship between experimental measurements and theoretical calculations. Experimental data provides the benchmark for the accuracy of theoretical models, while computational chemistry offers a means to predict the properties of isomers that may be difficult to synthesize or handle experimentally.

G Workflow for Determining Relative Stability of Hexene Isomers cluster_exp Experimental Approach cluster_theor Theoretical Approach exp_synthesis Synthesis & Purification of Hexene Isomers exp_calorimetry Calorimetric Measurement (Heat of Hydrogenation) exp_synthesis->exp_calorimetry exp_data Experimental Stability Data (ΔH°hydrog, ΔH°f) exp_calorimetry->exp_data comparison Comparison & Validation exp_data->comparison theor_model Molecular Modeling of Hexene Isomers theor_calc Quantum Chemical Calculations (e.g., DFT) theor_model->theor_calc theor_data Theoretical Stability Data (Relative Energies) theor_calc->theor_data theor_data->comparison conclusion Conclusion on Relative Isomer Stability comparison->conclusion

Caption: Workflow for determining the relative stability of hexene isomers.

References

A Comparative Guide to the Stereochemical Assignment of cis-2-Hexene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereochemical outcomes of common addition reactions performed on cis-2-hexene. The stereospecific nature of these reactions is critical in synthetic chemistry, where precise control over the three-dimensional arrangement of atoms is paramount for the desired biological activity and pharmacological properties of target molecules. This document outlines the expected stereoisomers for epoxidation, dihydroxylation, catalytic hydrogenation, and bromination, supported by experimental data and detailed protocols.

Comparison of Stereochemical Outcomes

The stereochemistry of the products derived from this compound is dictated by the mechanism of the addition reaction. Reactions are classified as either syn-addition, where both new substituents add to the same face of the double bond, or anti-addition, where they add to opposite faces. This fundamental difference leads to distinct and predictable stereoisomeric products.

ReactionReagentsMechanism TypeProduct(s)Stereochemical DescriptionReported Yield
Epoxidation m-CPBASyn-additioncis-2,3-EpoxyhexaneA single meso compound~61%[1] (photocatalytic)
Syn-Dihydroxylation 1. OsO₄, NMO 2. NaHSO₃/H₂OSyn-additionmeso-2,3-HexanediolA single meso compoundHigh (not specified)
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺Anti-addition(2R,3R)-2,3-Hexanediol & (2S,3S)-2,3-HexanediolA racemic mixture of enantiomersModerate to high
Hydrogenation H₂, Pd/CSyn-additionn-HexaneAchiral productTypically >95%
Bromination Br₂ in CCl₄Anti-addition(2R,3S)-2,3-Dibromohexane & (2S,3R)-2,3-DibromohexaneA racemic mixture of enantiomersHigh (not specified)

Reaction Pathways and Stereochemical Visualization

The following diagrams illustrate the stereochemical pathways for the key reactions of this compound.

epoxidation cluster_start Starting Material cluster_reagent Reagent cluster_product Product This compound This compound Epoxide cis-2,3-Epoxyhexane (meso) This compound->Epoxide Syn-addition mCPBA m-CPBA mCPBA->Epoxide

Epoxidation of this compound.

dihydroxylation cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation This compound This compound OsO4 1. OsO₄, NMO 2. NaHSO₃/H₂O This compound->OsO4 mCPBA_H3O 1. m-CPBA 2. H₃O⁺ This compound->mCPBA_H3O meso-Diol meso-2,3-Hexanediol OsO4->meso-Diol Syn-addition racemic-Diol Racemic Mixture ((2R,3R)- and (2S,3S)-2,3-Hexanediol) mCPBA_H3O->racemic-Diol Anti-addition

Syn- and Anti-Dihydroxylation Pathways.

hydrogenation_bromination cluster_hydrogenation Catalytic Hydrogenation cluster_bromination Bromination This compound This compound H2_PdC H₂, Pd/C This compound->H2_PdC Br2 Br₂, CCl₄ This compound->Br2 Hexane n-Hexane (Achiral) H2_PdC->Hexane Syn-addition racemic-Dibromide Racemic Mixture ((2R,3S)- and (2S,3R)-2,3-Dibromohexane) Br2->racemic-Dibromide Anti-addition

Hydrogenation and Bromination Pathways.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Epoxidation of this compound with m-CPBA

This procedure is adapted from the epoxidation of cis-2,5-Dimethyl-3-hexene.[2]

  • Materials: this compound (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA in dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude cis-2,3-epoxyhexane.

    • Purify the product by distillation or column chromatography.

Syn-Dihydroxylation of this compound

This protocol is adapted from the syn-dihydroxylation of cis-3-hexene.[3]

  • Materials: this compound (1.0 eq), osmium tetroxide (OsO₄, catalytic amount, e.g., 1 mol%), N-methylmorpholine N-oxide (NMO, 1.2 eq), acetone/water solvent mixture, sodium bisulfite (NaHSO₃).

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of acetone and water (e.g., 10:1).

    • Add NMO to the solution.

    • Carefully add a catalytic amount of OsO₄ (as a solution in toluene or tert-butanol).

    • Stir the mixture at room temperature until TLC indicates the consumption of the starting material.

    • Quench the reaction by adding an aqueous solution of NaHSO₃ and stir for 30 minutes.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting meso-2,3-hexanediol by recrystallization or column chromatography.

Anti-Dihydroxylation of this compound

This is a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening.

  • Step 1: Epoxidation: Follow the protocol for the epoxidation of this compound as described above to synthesize and isolate cis-2,3-epoxyhexane.

  • Step 2: Acid-Catalyzed Hydrolysis:

    • Dissolve the purified cis-2,3-epoxyhexane in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄).

    • Stir the reaction at room temperature and monitor by TLC until the epoxide is consumed.

    • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting racemic mixture of (2R,3R)- and (2S,3S)-2,3-hexanediol by column chromatography.

Catalytic Hydrogenation of this compound

This is a standard procedure for the hydrogenation of alkenes.

  • Materials: this compound, palladium on carbon (Pd/C, 5-10 wt%), ethanol or ethyl acetate, hydrogen gas (H₂).

  • Procedure:

    • In a hydrogenation flask (e.g., a Parr shaker apparatus), dissolve this compound in ethanol or ethyl acetate.

    • Carefully add the Pd/C catalyst.

    • Seal the flask, evacuate the air, and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir or shake the mixture vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain n-hexane. The product is typically of high purity and may not require further purification.

Bromination of this compound

This is a general procedure for the bromination of an alkene.

  • Materials: this compound (1.0 eq), bromine (Br₂, 1.0 eq), carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound in CCl₄ in a round-bottom flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in CCl₄ dropwise with stirring. The disappearance of the bromine color indicates its consumption.

    • Continue the addition until a faint orange color persists.

    • Allow the reaction to warm to room temperature.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromohexane.

    • The product can be purified by distillation under reduced pressure.

References

Cross-Reactivity of cis-2-Hexene in Polymerization Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of various olefin isomers into polymer chains is a critical strategy for tuning material properties. While terminal olefins, or alpha-olefins, are widely used in industrial polymerization, internal olefins such as cis-2-hexene present unique challenges and opportunities. This guide provides an objective comparison of the reactivity of this compound in common polymerization reactions, supported by experimental principles and data from analogous systems.

Overview of Olefin Reactivity in Polymerization

The reactivity of an alkene in polymerization is largely dictated by its steric and electronic properties. Terminal olefins, such as 1-hexene, are generally more reactive than internal olefins. The internal position of the double bond in this compound, along with the presence of alkyl substituents on both sides of the double bond, creates significant steric hindrance. This hindrance impedes the coordination of the monomer to the active site of the catalyst, which is a crucial step in many polymerization mechanisms.

cluster_reactivity General Olefin Reactivity in Coordination Polymerization High High Reactivity Medium Medium Reactivity Low Low Reactivity Ethylene Ethylene (No substitution) Ethylene->High Least steric hindrance Alpha_Olefin Alpha-Olefins (e.g., 1-Hexene) Alpha_Olefin->Medium Moderate steric hindrance Internal_Olefin Internal Olefins (e.g., this compound) Internal_Olefin->Low High steric hindrance

Caption: Logical relationship of olefin reactivity based on steric hindrance.

Coordination Polymerization (Ziegler-Natta and Metallocene Catalysis)

Coordination polymerization is the most common method for producing polyolefins. The catalyst, typically a titanium-based Ziegler-Natta system or a metallocene, plays a central role in coordinating the olefin monomer before its insertion into the growing polymer chain.[1][2]

The cross-reactivity of a comonomer in this system is often quantified by reactivity ratios. For the copolymerization of ethylene (M1) with an α-olefin (M2), the reactivity ratio r1 = k11/k12, where k11 is the rate constant for the addition of ethylene to a growing chain ending in ethylene, and k12 is the rate constant for the addition of the α-olefin. A high r1 value indicates a strong preference for ethylene incorporation.

Comparison of Reactivity:

MonomerPolymerization TypeGeneral ReactivityObservations
Ethylene CoordinationHighServes as the benchmark for reactivity in coordination polymerization due to minimal steric hindrance.
1-Hexene (α-Olefin)CoordinationLow to MediumReadily copolymerizes with ethylene, but is significantly less reactive. Reactivity ratios (r1) for ethylene/1-hexene copolymerization are typically high, indicating a preference for ethylene addition.[3]
This compound (Internal Olefin)CoordinationVery Low / Often UnreactiveThe steric hindrance from the internal double bond severely limits its ability to coordinate with the catalyst's active site. Direct homopolymerization is generally not feasible with standard Ziegler-Natta catalysts. Cross-reactivity is minimal, and incorporation into a polymer chain like polyethylene is extremely low compared to α-olefins.[4]

Quantitative Data for Ethylene/1-Hexene Copolymerization (for comparison):

Catalyst SystemTemperature (°C)1-Hexene in Feed (mol%)1-Hexene in Copolymer (mol%)Reactivity Ratio (r1)Reference
TiCl4/MgCl2/AlEt385~30~3.080 - 100[3]
Cp*TiCl2(OAr)/MAO505010.2-[5]
Ti(II)/MgCl2/Al(i-Bu)370~35~5.0~30[3]

This table presents representative data for 1-hexene as a direct analogue to infer the significantly lower reactivity of this compound.

Cationic Polymerization

Cationic polymerization is initiated by a protic or Lewis acid and proceeds through a carbocationic propagating species.[6] This mechanism is generally effective for alkenes that can form stable carbocations, typically those with electron-donating substituents attached to one of the double-bond carbons.[7][8]

Comparison of Reactivity:

MonomerCationic Polymerization ReactivityObservations
Isobutylene (Model Monomer)HighReadily polymerizes due to the formation of a stable tertiary carbocation.[6][7]
1-Hexene LowCan be polymerized under certain cationic conditions, but is less reactive than branched α-olefins like isobutylene.
This compound Very LowThe formation of a secondary carbocation is less favorable than a tertiary one. Furthermore, the stability of the potential carbocation is not significantly enhanced by the alkyl groups present. As such, it is not considered a suitable monomer for cationic polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

While not directly applicable to the acyclic this compound, ROMP is a powerful technique for polymerizing cyclic olefins, which contain internal double bonds within a strained ring structure.[9] The strain of the ring provides the thermodynamic driving force for the polymerization. Catalysts based on ruthenium, molybdenum, or tungsten are commonly employed.[10] This method highlights that internal double bonds can be reactive under specific mechanistic pathways, particularly when ring strain is a factor. The stereochemistry (cis/trans) of the resulting polymer can often be controlled by the choice of catalyst and reaction conditions.[10][11][12] This stands in contrast to the general inertness of acyclic internal olefins in other polymerization types.

Experimental Protocols

Representative Protocol for Ethylene/1-Hexene Copolymerization with a Ziegler-Natta Catalyst

This protocol is a generalized representation based on common procedures for lab-scale slurry polymerization.[3][13]

1. Materials:

  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl4 on MgCl2 support).

  • Cocatalyst: Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL) solution in hexane.

  • Solvent: Anhydrous heptane or hexane.

  • Monomers: Polymerization-grade ethylene and 1-hexene (purified by passing through columns of molecular sieves and deoxygenating agent).

  • Chain Transfer Agent (Optional): Hydrogen.

  • Quenching Agent: Acidified methanol (5% HCl in methanol).

2. Reactor Setup:

  • A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for solvent, monomers, and catalyst/cocatalyst.

  • The reactor must be thoroughly dried and purged with nitrogen or argon to remove all traces of oxygen and moisture.

3. Polymerization Procedure:

  • The reactor is charged with 500 mL of anhydrous heptane and the desired amount of 1-hexene (e.g., 50 mL).

  • The reactor is heated to the desired temperature (e.g., 70-85 °C) and pressurized with ethylene to the target pressure (e.g., 7 atm).

  • The cocatalyst (e.g., 1.0 M TEAL in hexane) is injected into the reactor.

  • The catalyst, prepared as a mineral oil slurry, is injected into the reactor to initiate the polymerization.

  • The polymerization is allowed to proceed for a set time (e.g., 1 hour), maintaining constant temperature and ethylene pressure (ethylene is fed on demand to compensate for consumption).

  • The reaction is terminated by venting the ethylene and injecting the quenching agent (acidified methanol).

4. Polymer Work-up:

  • The polymer slurry is cooled to room temperature and filtered.

  • The collected polymer is washed repeatedly with methanol and then with acetone.

  • The polymer is dried in a vacuum oven at 60 °C to a constant weight.

cluster_workflow Ziegler-Natta Copolymerization Workflow A Reactor Preparation (Dry & Purge) B Charge Reactor (Solvent + 1-Hexene) A->B C Set Conditions (Temperature & Ethylene Pressure) B->C D Inject Cocatalyst (e.g., TEAL) C->D E Inject Catalyst Slurry (Initiation) D->E F Polymerization (Constant T & P) E->F G Quench Reaction (Acidified Methanol) F->G H Polymer Isolation (Filter, Wash, Dry) G->H I Polymer Characterization (NMR, GPC, DSC) H->I

Caption: A typical experimental workflow for Ziegler-Natta copolymerization.

Conclusion

The cross-reactivity of this compound in common polymerization reactions is exceptionally low. Its structure as an internal olefin presents significant steric barriers to insertion in coordination and cationic polymerization pathways. In contrast, its terminal isomer, 1-hexene, while less reactive than ethylene, readily participates in copolymerization, serving as a valuable comonomer for modifying polymer properties. For researchers aiming to incorporate internal double bonds into a polymer backbone, alternative strategies such as Ring-Opening Metathesis Polymerization of cyclic monomers or acyclic diene metathesis (ADMET) of α,ω-dienes are more viable approaches. Direct polymerization or efficient copolymerization of acyclic internal mono-olefins like this compound remains a significant challenge in polymer chemistry.

References

Efficacy of cis-2-Hexene as a precursor in pheromone synthesis compared to other alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of insect pheromones, crucial for the development of sustainable pest management strategies, relies heavily on the efficient and stereoselective formation of carbon-carbon double bonds. The choice of alkene precursor is a critical factor that dictates the overall yield, stereoselectivity, and economic viability of the synthetic route. While terminal alkenes, particularly 1-hexene, have found considerable application, this guide provides a comparative analysis of their efficacy against other alkene types, including a theoretical evaluation of internal alkenes like cis-2-hexene, for which direct experimental data in mainstream pheromone synthesis is notably absent.

Executive Summary

Terminal alkenes, such as 1-hexene, 1-pentene, and 1-heptene, are highly effective precursors in modern pheromone synthesis, especially in Z-selective cross-metathesis reactions. These reactions offer high yields (70-77%) and good to excellent stereoselectivity (85-88% Z-isomer) in a minimal number of steps. In contrast, the use of internal alkenes like this compound as a direct precursor in common synthetic strategies for pheromones is not documented in the reviewed literature. Theoretical considerations suggest that internal alkenes are generally less reactive and offer lower selectivity in cross-metathesis reactions compared to their terminal counterparts, which likely accounts for their absence in reported synthetic routes. Other established methods for creating the crucial cis-double bond in many lepidopteran pheromones include the Wittig reaction and the reduction of alkynes, each with its own set of advantages and disadvantages regarding yield, stereoselectivity, and byproduct formation.

Comparison of Alkene Precursors in Pheromone Synthesis

The following tables summarize quantitative data for the synthesis of various pheromones using different alkene precursors and synthetic methodologies.

Table 1: Z-Selective Cross-Metathesis using Terminal Alkenes

Pheromone TargetAlkene PrecursorCo-reactantCatalyst (mol%)Yield (%)Z:E RatioReference
(Z)-9-Tetradecen-1-ol1-HexeneOleyl alcoholRuthenium-based (1)7786:14[1]
(Z)-11-Hexadecen-1-al precursor1-Hexene11-EicosenolRuthenium-based (1)7586:14[1]
(Z)-9-Dodecen-1-yl acetate precursor1-Pentene8-NonenolRuthenium-based (1)7386:14[1]
Douglas fir tussock moth pheromone precursor1-HepteneSecondary alcohol 18Ruthenium-based (0.5)7088:12[1]
Pheromone Precursors 8 & 101-ButeneOleyl alcohol / 11-EicosenolRuthenium-based (2)40-4776:24 / 77:23[1]

Table 2: Comparison of Other Synthetic Routes to cis-Alkenes

MethodTypical Starting MaterialsKey FeaturesCommon Byproducts
Wittig Reaction Aldehyde/Ketone, Phosphonium saltGood for Z-alkene formation with non-stabilized ylides.Triphenylphosphine oxide (often difficult to separate).[1]
Lindlar Hydrogenation AlkyneHigh Z-selectivity.Over-reduction to alkane, contamination from lead-based catalyst.[1]
Grignard Coupling Alkyl/Vinyl Halide, MagnesiumForms C-C bonds, can be used to build carbon skeleton.Homocoupling products.

The Case of this compound: A Theoretical Evaluation

Despite the prevalence of terminal alkenes, the use of internal alkenes such as this compound as a direct precursor in pheromone synthesis is not reported in the scientific literature reviewed. This is likely due to inherent reactivity and selectivity challenges in key synthetic transformations.

In olefin metathesis , terminal alkenes are generally more reactive than internal alkenes. The reaction equilibrium often favors the formation of the more stable internal alkene products, but Z-selective catalysts can kinetically favor the formation of cis-isomers. However, the cross-metathesis between two internal alkenes is often complex, leading to a mixture of products and lower yields. For a reaction to be synthetically useful in this context, one of the internal alkene partners would need to be significantly more reactive or used in large excess, which is often not practical.

Furthermore, the mechanism of Z-selective cross-metathesis often involves the initial ethenolysis of an internal alkene to a terminal one, which then reacts with the other terminal alkene partner.[1] Starting directly with a terminal alkene like 1-hexene simplifies this process and leads to cleaner reactions and higher yields.

Experimental Protocols

Z-Selective Cross-Metathesis for the Synthesis of (Z)-9-Tetradecen-1-ol

This protocol is adapted from the synthesis of cis-olefin containing pheromones using a ruthenium-based catalyst.[1]

Materials:

  • 1-Hexene

  • Oleyl alcohol

  • Z-selective ruthenium catalyst (e.g., catalyst 1 from the cited reference)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, dissolve oleyl alcohol (1.0 equivalent) and 1-hexene (1.5-2.0 equivalents) in anhydrous DCM in a Schlenk flask.

  • Catalyst Addition: Add the Z-selective ruthenium catalyst (1 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure (Z)-9-tetradecen-1-ol.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and determine the Z/E isomeric ratio.

Wittig Reaction for the Synthesis of a (Z)-Alkene Pheromone Component

This is a general protocol for a Wittig reaction yielding a Z-alkene, a common structural motif in lepidopteran pheromones.

Materials:

  • An appropriate alkyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • An appropriate aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or hexane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the desired (Z)-alkene from the triphenylphosphine oxide byproduct.

Visualizing Synthetic Pathways

To illustrate the logical flow of the discussed synthetic methods, the following diagrams are provided.

Pheromone_Synthesis_Pathways cluster_Metathesis Z-Selective Cross-Metathesis cluster_Wittig Wittig Reaction Terminal_Alkene Terminal Alkene (e.g., 1-Hexene) Pheromone_Z (Z)-Pheromone Terminal_Alkene->Pheromone_Z Internal_Alkene Internal Alkene (e.g., Oleyl Alcohol) Internal_Alkene->Pheromone_Z Catalyst Ru Catalyst Catalyst->Pheromone_Z Aldehyde Aldehyde / Ketone Pheromone_Z_Wittig (Z)-Pheromone Aldehyde->Pheromone_Z_Wittig Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Pheromone_Z_Wittig Byproduct Triphenylphosphine Oxide Alkene_Reactivity_Comparison cluster_alkenes Alkene Precursors cluster_outcomes Reaction Outcomes in Cross-Metathesis Terminal Terminal Alkenes (e.g., 1-Hexene) High_Yield High Yield & Good Z-Selectivity Terminal->High_Yield Generally Favored Internal Internal Alkenes (e.g., this compound) Low_Yield Lower Yield & Poor Selectivity Internal->Low_Yield Generally Disfavored

References

Safety Operating Guide

Personal protective equipment for handling cis-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of cis-2-Hexene, ensuring the well-being of all personnel. Adherence to these procedures is mandatory to mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion and subsequent entry into the airways may be fatal.[1] Therefore, stringent adherence to PPE protocols is required.

Minimum Required PPE:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][4] A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemical-resistant, impervious gloves that comply with an approved standard (e.g., EN 374) must be worn at all times when handling this compound.[1][4][5] Given that breakthrough times can vary, it is crucial to consult the glove manufacturer's specifications.

  • Body Protection: Wear fire/flame resistant and impervious clothing.[4] A lab coat or coveralls made of appropriate chemical-resistant material is required.

  • Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with a suitable filter (e.g., type ABEK EN14387) must be used.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and experimental planning.

PropertyValueCitations
CAS Number 7688-21-3[1][6]
Molecular Formula C₆H₁₂[2][7]
Molecular Weight 84.16 g/mol
Appearance Clear, colorless liquid[2][8]
Boiling Point 68-70 °C[2]
Flash Point -25 °C (-13 °F) closed cup[2]
Density 0.669 g/mL at 25 °C[2]
Vapor Pressure 150 mm Hg[8]
Exposure Limit (related) ACGIH TLV-TWA: 50 ppm (for 1-Hexene)[5]

Operational Protocol: Handling and Storage

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Verify that the work area is well-ventilated and that an emergency eyewash station and safety shower are readily accessible.

  • Grounding: To prevent ignition from static electricity, ground and bond the container and receiving equipment.[1][3]

  • Tool Selection: Use only non-sparking tools during transfer and handling.[1][4][5]

  • Dispensing: Dispense the chemical in a designated area, away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Avoidance of Contact: Avoid direct contact with skin and eyes. Do not breathe in vapor or mist.[1][3][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Contaminated clothing should be removed and laundered before reuse.[1]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][4]

  • The storage area should be clearly marked and secured.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][5] Recommended storage temperature is between 2-8°C.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and tightly sealed container.

  • Disposal: Arrange for disposal through a licensed waste disposal contractor.[5] Adhere to all local, regional, national, and international regulations for hazardous waste disposal.[1][5] Do not dispose of down the drain or into the environment.[3]

Workflow and Safety Logic

The following diagram illustrates the necessary workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Don PPE - Verify Ventilation - Check Emergency Equipment handling 2. Handling - Ground Equipment - Use Non-Sparking Tools - Dispense Safely prep->handling use 3. Laboratory Use - Conduct Experiment in Fume Hood handling->use spill Spill or Exposure handling->spill storage 4. Storage - Tightly Closed Container - Cool, Ventilated Area - Away from Ignition Sources use->storage Store Unused Material use->spill disposal 5. Disposal - Collect in Labeled Container - Use Licensed Contractor use->disposal Dispose of Waste storage->handling Retrieve for Further Use emergency Emergency Response - Evacuate - First Aid - Notify Supervisor spill->emergency emergency->prep Re-evaluate Safety Before Resuming end End of Process disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Hexene
Reactant of Route 2
cis-2-Hexene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.